Z-Orn(fmoc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVIBFPUQDGA-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679964 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201048-68-2 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Orn(Fmoc)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical characteristics, provides standardized experimental protocols for its use, and outlines the logical workflows involved in its application.
Core Chemical Properties
This compound is a derivative of the non-proteinogenic amino acid ornithine, featuring two key protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the δ-amino group. This orthogonal protection scheme is instrumental in directing the chemical reactivity of the amino acid during peptide synthesis.
The quantitative chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈N₂O₆ | [1][2][3] |
| Molecular Weight | 488.53 g/mol | [1][2][3] |
| CAS Number | 201048-68-2 | [2] |
| Appearance | White to off-white solid | Inferred from typical appearance of Fmoc-amino acids |
| Boiling Point (Predicted) | 746.2 ± 60.0 °C | [1][2] |
| Density (Predicted) | 1.279 g/cm³ | [1][2] |
| pKa (Predicted) | 3.93 ± 0.21 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound in solid-phase peptide synthesis, as well as its subsequent purification and characterization. These protocols are based on standard and widely accepted practices in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of this compound onto a solid support resin using standard Fmoc chemistry.
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (of the resin or preceding amino acid):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU/HOBt or HATU/HOAt, in slight excess to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue the coupling or perform a second coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet.
-
Purification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the purification of a crude peptide containing the Z-Orn(Fmoc) residue using reversed-phase HPLC.
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system with a UV detector and fraction collector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Crude, lyophilized peptide.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMF or DMSO, then diluted with Mobile Phase A).
-
Method Development (Analytical Scale):
-
Perform an initial analytical run using a broad gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Based on the analytical run, design a preparative gradient that is shallower around the elution point of the target peptide to maximize resolution.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide.
-
Run the preparative gradient and collect fractions corresponding to the peak of the target peptide.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Procedure:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Solvent: A suitable deuterated solvent in which the peptide is soluble (e.g., DMSO-d₆, D₂O, or a mixture).
-
Procedure:
-
Dissolve a sufficient amount of the purified peptide in the deuterated solvent.
-
Acquire the NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the peptide, including the presence of the Z and Fmoc protecting groups if they are intended to be part of the final molecule.
-
Visualizing Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
References
Z-Orn(Fmoc)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical overview of Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH), a critical building block for advanced peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's structure, properties, and applications, with a focus on experimental protocols and quantitative data.
Core Concepts: Structure and Properties
This compound, with the systematic IUPAC name (2S)-2-(benzyloxycarbonylamino)-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, is a derivative of the non-proteinogenic amino acid L-ornithine.[1] It is strategically modified with two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the alpha-amino (Nα) position and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the delta-amino (Nδ) side-chain position. This orthogonal protection scheme is fundamental to its utility in modern solid-phase peptide synthesis (SPPS).
The molecular formula for this compound is C28H28N2O6, and its molecular weight is approximately 488.53 g/mol .[1][2][3][4] The presence of the bulky, hydrophobic Z and Fmoc groups significantly influences its solubility and handling characteristics, making it soluble in common organic solvents used in peptide synthesis such as dimethylformamide (DMF) and dichloromethane (DCM).
The Orthogonal Protection Strategy
The primary advantage of this compound lies in the differential lability of its protecting groups. The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.[5] This allows for the stepwise elongation of the peptide chain from the N-terminus. Conversely, the Z group is stable to these basic conditions but can be cleaved under hydrogenolysis conditions, typically using a palladium catalyst and a hydrogen source. This orthogonality allows for selective deprotection and modification of the ornithine side-chain, enabling the synthesis of complex peptide architectures such as branched or cyclic peptides.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C28H28N2O6 | [1][2][3][4] |
| Molecular Weight | 488.53 g/mol | [1][2][3][4] |
| Exact Mass | 488.19500 u | [2] |
| CAS Number | 201048-68-2 | [2][3][4][6] |
| Boiling Point (Predicted) | 746.2 ± 60.0 °C | [3][4] |
| Density (Predicted) | 1.279 g/cm³ | [3] |
| pKa (Predicted) | 3.93 ± 0.21 | [3] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
This section details methodologies for the synthesis of this compound and its subsequent incorporation into a peptide sequence via SPPS.
Synthesis of this compound
The synthesis of this compound involves the selective protection of the side-chain amino group of Nα-Z-L-ornithine (Z-L-Orn-OH) with an Fmoc group. A general and widely adopted method for the introduction of the Fmoc protecting group is through the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Materials:
-
Nα-Z-L-ornithine (Z-L-Orn-OH)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane (or a suitable solvent mixture like THF/water)
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve Nα-Z-L-ornithine in a 10% aqueous solution of sodium bicarbonate. The mixture is stirred until a clear solution is obtained.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in dioxane. Add this solution dropwise to the stirred solution of Z-L-Orn-OH at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then washed with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 by the slow addition of 1M HCl. The product, this compound, will precipitate out of the solution as a white solid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration and washed with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.
-
Drying: The purified product is dried under vacuum to remove any residual solvent.
Incorporation of this compound into a Peptide Sequence via SPPS
The following is a general protocol for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
20% Piperidine in DMF (v/v)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and a 20% solution of piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes. The solution is drained, and the piperidine treatment is repeated for another 10-15 minutes to ensure complete deprotection of the N-terminal Fmoc group.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: In a separate vial, this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) are dissolved in DMF. DIPEA (6-10 equivalents) is added to the mixture. This activation mixture is then added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: After the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Logical and Experimental Workflows
The following diagrams illustrate the key logical relationships and workflows involving this compound.
Caption: Synthesis workflow for this compound.
References
Z-Orn(Fmoc)-OH molecular weight
An In-depth Technical Guide to Z-Orn(Fmoc)-OH for Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzyloxycarbonyl-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly abbreviated as this compound, is a crucial derivative of the non-proteinogenic amino acid ornithine. It serves as a specialized building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The unique arrangement of its protecting groups—the benzyloxycarbonyl (Z) group on the alpha-amine (Nα) and the fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine (Nδ) of the side chain—provides chemists with precise control over peptide chain elongation and modification. This orthogonal protection strategy is instrumental in the synthesis of complex peptides, including those requiring side-chain modifications, cyclization, or branching.
Core Properties of this compound
The fundamental characteristics of this compound are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.
| Property | Value | Citations |
| Molecular Weight | 488.53 g/mol | [1][2][3] |
| Molecular Formula | C₂₈H₂₈N₂O₆ | [1][2][4] |
| CAS Number | 201048-68-2 | [1][3][5][6] |
| Boiling Point | 746.2 ± 60.0 °C (Predicted) | [2][3][6] |
| Density | 1.279 g/cm³ (Predicted) | [2][6] |
| pKa | 3.93 ± 0.21 (Predicted) | [2][3][6] |
| Storage Temperature | 2-8°C | [2][3][6] |
The Principle of Orthogonal Protection
The primary strategic advantage of this compound lies in its orthogonal protection scheme. The two protecting groups, Z and Fmoc, are stable under different chemical conditions and can therefore be removed selectively without affecting the other.
-
The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This deprotection exposes the side-chain amine, making it available for modification, such as lactam bridge formation for peptide cyclization.
-
The Z group is stable to the basic conditions used for Fmoc removal but is labile to hydrogenolysis (catalytic hydrogenation). This group protects the N-terminus during the coupling of subsequent amino acids.
This differential stability allows for precise, directed modifications at the ornithine side chain while the peptide synthesis continues at the N-terminus.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Reaction vessel for manual synthesis
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin by washing with DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection (of the resin-bound peptide):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. The resin is now ready for the deprotection of the N-terminal Fmoc group of the newly added amino acid to continue chain elongation.
-
Safety and Handling
This compound is a chemical reagent that should be handled in a laboratory setting by trained professionals.
-
Hazard Statements: According to safety data, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3] Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure stability.[3][6]
References
- 1. This compound | 201048-68-2 [chemicalbook.com]
- 2. 201048-68-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. Fmoc-orn(Z)-OH | C28H28N2O6 | CID 14999635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:201048-68-2 | Chemsrc [chemsrc.com]
- 6. This compound | 201048-68-2 [amp.chemicalbook.com]
An In-depth Technical Guide to Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Synthesis
In the intricate field of peptide science, the synthesis of complex and modified peptides is critically dependent on the strategic use of protecting groups. Nα-benzyloxycarbonyl-Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine (Z-Orn(Fmoc)-OH), a key building block, exemplifies the power of orthogonal protection strategies in solid-phase peptide synthesis (SPPS). Its unique architecture, featuring a benzyloxycarbonyl (Z) group on the α-amino group and a fluorenylmethoxycarbonyl (Fmoc) group on the δ-amino side-chain, provides chemists with precise control over peptide chain elongation and side-chain modification. This guide offers a comprehensive overview of this compound, from its synthesis and characterization to its strategic application in the development of novel peptide-based therapeutics.
Physicochemical Properties and Identification
Correctly identifying and characterizing the starting materials is a cornerstone of robust scientific research and development. This compound is a white to off-white powder with the following key identifiers and properties:
| Property | Value |
| CAS Number | 201048-68-2[1] |
| Molecular Formula | C₂₈H₂₈N₂O₆[1] |
| Molecular Weight | 488.53 g/mol [1] |
| Appearance | White to off-white powder |
| Storage | 2-8°C, desiccated |
It is crucial to distinguish this compound (CAS 201048-68-2) from its isomer, Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH), which has the CAS number 138775-07-2.[2][3][4] The strategic placement of the protecting groups dictates the synthetic route and deprotection strategies, a critical consideration in complex peptide synthesis.
The Principle of Orthogonality: Z and Fmoc in Concert
The utility of this compound lies in the differential lability of its two protecting groups. This "orthogonal" relationship allows for the selective removal of one group in the presence of the other, enabling site-specific modifications.[5][6]
-
The Nα-Z (Benzyloxycarbonyl) Group: This group is stable to the basic conditions used for Fmoc removal and to mild acidic conditions. Its cleavage is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid. In the context of SPPS, the Z group often serves as a more permanent protecting group for the N-terminus during side-chain modifications.
-
The Nδ-Fmoc (9-Fluorenylmethoxycarbonyl) Group: The Fmoc group is labile to mild basic conditions, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This allows for the selective deprotection of the ornithine side-chain for subsequent modifications such as lactam bridge formation for cyclic peptides, or the attachment of labels and other moieties while the peptide remains anchored to the solid support with its N-terminus and other side-chains protected.
Synthesis and Purification: A Representative Protocol
While specific proprietary synthesis methods may vary, a general and effective approach for the preparation of Nα-Z-Nδ-Fmoc-L-ornithine can be adapted from established procedures for orthogonally protected amino acids. The following protocol is a representative example and should be optimized for specific laboratory conditions.
Step 1: Selective Protection of the α-Amino Group of L-Ornithine with the Z-group.
The synthesis begins with the selective protection of the α-amino group of L-ornithine. This can be achieved using a copper complex to temporarily shield the α-amino and carboxyl groups, directing the protecting group to the δ-amino group. However, for Nα protection, a more direct approach is often employed.
Protocol:
-
Dissolve L-ornithine hydrochloride in a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the hydrochloride and deprotonate the amino groups.
-
Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl or Z-Cl) dropwise while vigorously stirring. Maintain the pH in the alkaline range (pH 9-10) by the concurrent addition of a base.
-
Allow the reaction to stir for several hours at room temperature.
-
Acidify the reaction mixture to precipitate the Nα-Z-L-ornithine.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Step 2: Protection of the δ-Amino Group with the Fmoc Group.
Protocol:
-
Dissolve the Nα-Z-L-ornithine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium carbonate.
-
Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane dropwise.
-
Maintain the pH in the alkaline range and stir the reaction for several hours, allowing it to warm to room temperature.
-
After the reaction is complete, acidify the mixture with a cold, dilute acid (e.g., HCl) to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
Purification:
The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel to yield the final product with high purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in peptide synthesis.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient tailored to the hydrophobicity of the compound, for example, 30-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 301 nm (for the Fmoc group) |
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound, the expected protonated molecule [M+H]⁺ would be approximately m/z 489.5.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. While a publicly available, officially assigned spectrum for CAS 201048-68-2 is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: Expect to see characteristic aromatic protons from the Z and Fmoc groups, multiplets for the ornithine backbone and side-chain protons, and signals for the benzylic and fluorenylmethyloxy protons.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the two carbamate protecting groups, as well as the aromatic and aliphatic carbons.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based SPPS, where it serves as a versatile building block for introducing ornithine residues that can be selectively modified.
Coupling Protocol:
The incorporation of this compound into a growing peptide chain on a solid support follows standard SPPS coupling procedures.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) and perform the initial Fmoc deprotection if necessary.
-
Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF. The addition of a hindered base like N,N-diisopropylethylamine (DIEA) is required for uronium/aminium salt-based couplings.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling.
-
Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Selective Side-Chain Deprotection and Modification:
The key advantage of this compound is the ability to selectively deprotect the δ-amino group on the solid support.
-
Fmoc Removal: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to cleave the Fmoc group from the ornithine side-chain.
-
Washing: Thoroughly wash the resin to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Side-Chain Reaction: The now-free δ-amino group is available for a variety of modifications, such as:
-
Lactam Bridge Formation: Reaction with an activated carboxyl group of another side-chain (e.g., Asp or Glu) or the N-terminus to form a cyclic peptide.
-
Conjugation: Attachment of fluorescent labels, biotin, polyethylene glycol (PEG), or other moieties.
-
Conclusion: A Versatile Tool for Advanced Peptide Design
Nα-Z-Nδ-Fmoc-L-ornithine is a powerful and versatile building block for the synthesis of complex and modified peptides. Its orthogonal protecting group strategy provides chemists with the precision and flexibility required for advanced applications in drug discovery and chemical biology. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of the next generation of peptide-based therapeutics.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to Protecting Groups in Z-Orn(Fmoc)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful synthesis of peptides, enabling the precise assembly of amino acid sequences and the construction of complex peptide-based therapeutics. Nα-Benzyloxycarbonyl-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly referred to as Z-Orn(Fmoc)-OH, is a valuable building block in peptide chemistry. This derivative of the non-proteinogenic amino acid ornithine is equipped with two distinct and orthogonally labile protecting groups: the Z (benzyloxycarbonyl) group at the α-amino position and the Fmoc (9-fluorenylmethyloxycarbonyl) group on the δ-side-chain amine. This unique arrangement allows for selective deprotection and modification, making it a versatile tool in the synthesis of peptides with specialized structures and functions.
This technical guide provides a comprehensive overview of the core principles of the protecting groups in this compound, including their chemical properties, deprotection kinetics, and application in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and a discussion of potential side reactions are also presented to aid researchers in the effective utilization of this important synthetic building block.
Core Concepts: The Orthogonal Protection Strategy of this compound
The primary advantage of this compound lies in its orthogonal protection scheme. The Z and Fmoc groups are removed under fundamentally different conditions, allowing for the selective deprotection of one group while the other remains intact.
-
The Z (Benzyloxycarbonyl) Group: The Z-group is an acid-labile protecting group, typically removed by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or through catalytic hydrogenolysis. It is stable to the basic conditions used for Fmoc group removal. In this compound, the Z-group protects the α-amino group, which is involved in peptide bond formation.
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is a base-labile protecting group, readily cleaved by secondary amines such as piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). It is stable under the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and is generally stable to the conditions used for Z-group removal by catalytic hydrogenolysis. In this compound, the Fmoc group protects the δ-amino group of the ornithine side chain, allowing for potential side-chain modification or preventing its interference in peptide coupling reactions.
This orthogonality is the cornerstone of its utility, enabling chemists to dictate the sequence of deprotection and subsequent synthetic transformations with a high degree of control.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| Chemical Formula | C₂₈H₂₈N₂O₆ |
| Molecular Weight | 488.53 g/mol [1][2] |
| CAS Number | 138775-07-2[1], 201048-68-2[2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |
| Storage | Store at 2-8°C for long-term stability. |
Quantitative Data on Protecting Group Lability
The efficiency and selectivity of protecting group removal are critical for the successful synthesis of high-purity peptides. The following tables summarize quantitative data on the lability of the Fmoc and Z protecting groups under various conditions.
Fmoc Group Deprotection Kinetics
The rate of Fmoc group removal is dependent on the base concentration and the specific amino acid residue. The following data illustrates the kinetics of Fmoc deprotection from a model amino acid, Fmoc-Val-OH, using piperidine in DMF.
| Piperidine Concentration in DMF (% v/v) | Time (min) | Fmoc Removal (%) |
| 1% | 1 | 5.2 |
| 1% | 3 | 33.4 |
| 1% | 5 | 49.6 |
| 2% | 1 | 12.9 |
| 2% | 3 | 63.3 |
| 2% | 5 | 87.9 |
| 5% | 3 | >99 |
| 20% | < 2 | >99 |
Data adapted from studies on Fmoc deprotection kinetics.[1]
Z Group Stability
The Z group is known for its stability under a range of conditions, particularly those used for Fmoc deprotection. However, it is susceptible to cleavage under strong acidic conditions and catalytic hydrogenation.
| Condition | Protecting Group | Stability/Cleavage |
| 20% Piperidine in DMF (2 hours) | Z-NHR | >99% Stable |
| 50% TFA in DCM (2 hours) | Z-NHR | >98% Stable |
| H₂, 10% Pd/C in MeOH (4 hours) | Z-NHR | ~5% Remaining |
Data represents general stability based on typical amino acid derivatives.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available Nα-Z-L-ornithine.
Step 1: Copper Complex Formation and Fmoc Protection of the δ-Amino Group
-
Dissolution: Dissolve Nα-Z-L-ornithine in a mixture of water and a suitable organic solvent like dioxane.
-
Copper Complexation: Add a solution of copper(II) sulfate to form the copper complex of the α-amino and carboxyl groups. Adjust the pH to approximately 9 with a base such as sodium carbonate. This complex protects the α-amino group from reacting in the next step.
-
Fmoc Protection: To the suspension of the copper complex, add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) dissolved in dioxane. Maintain the pH at around 9 and stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Copper Removal: After the reaction, decompose the copper complex by acidifying the solution with a dilute acid (e.g., HCl) to a pH of about 3-4. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Nα-Z-Nδ-Fmoc-L-ornithine.
Step 2: Characterization
Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, mass spectrometry, and HPLC.
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following protocol outlines a single coupling cycle for the incorporation of a this compound residue into a peptide chain on a solid support using manual SPPS.
Materials:
-
Fmoc-protected peptidyl-resin
-
This compound
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Protocol:
-
Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and MeOH (3-5 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the peptide sequence.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to the Strategic Roles of Z and Fmoc Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the controlled, stepwise assembly of amino acids is paramount. This endeavor hinges on the strategic use of protecting groups to temporarily mask reactive functionalities and prevent unwanted side reactions. Among the arsenal of available protecting groups, the Carboxybenzyl (Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as foundational tools, each defining a distinct era and strategy in the synthesis of peptides. This technical guide provides an in-depth exploration of the core roles of the Z and Fmoc groups, offering a comparative analysis of their chemical properties, applications, and the experimental protocols that underpin their use.
The Carboxybenzyl (Z) Group: The Dawn of Controlled Peptide Synthesis
Introduced by Bergmann and Zervas in 1932, the Carboxybenzyl group (abbreviated as Z or Cbz) revolutionized peptide chemistry, enabling the first rational syntheses of peptides with defined sequences.[1][2] Its primary function is the protection of the α-amino group of an amino acid, converting the nucleophilic amine into a much less reactive urethane.[1][3] This protection is crucial to prevent self-polymerization and to direct peptide bond formation to the intended amino and carboxyl termini.[4]
The Z-group is typically introduced by reacting an amino acid with benzyl chloroformate under basic conditions.[3] Z-protected amino acids are often crystalline solids, which aids in their purification and handling.[5][6] A key advantage of the Z-group is its stability under a variety of conditions, including the moderately acidic and basic environments often encountered during peptide synthesis.[6] However, its removal requires harsh conditions, which can limit its applicability, especially for sensitive peptides.[5]
Mechanism of Z-Group Protection and Deprotection
Protection: The Z-group is introduced via a nucleophilic substitution reaction where the amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Deprotection: The Z-group is stable to mildly acidic and basic conditions but can be removed by strong acids or, more commonly, through catalytic hydrogenolysis.[5][7] Hydrogenolysis involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Advent of Modern Solid-Phase Peptide Synthesis
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group represents a significant advancement in peptide synthesis, particularly for Solid-Phase Peptide Synthesis (SPPS).[8][9] Its key feature is its lability under mild basic conditions, a stark contrast to the harsh acidic conditions required for the older tert-Butoxycarbonyl (Boc) protecting group.[8][10] This property forms the basis of the widely adopted Fmoc/tBu orthogonal protection strategy, where the Fmoc group provides temporary protection for the α-amino group, and acid-labile groups (like tert-butyl) protect the amino acid side chains.[10][11]
The Fmoc group is introduced by reacting an amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[10] A significant advantage of the Fmoc group is the ability to monitor its removal in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct byproduct, which has a characteristic absorbance maximum around 301 nm.[8]
Mechanism of Fmoc-Group Protection and Deprotection
Protection: Similar to the Z-group, the Fmoc group is attached to the α-amino group of an amino acid via a nucleophilic substitution reaction with an activated Fmoc reagent.
Deprotection: The removal of the Fmoc group is a base-catalyzed elimination reaction. A mild base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), abstracts the acidic proton on the C9 position of the fluorenyl ring.[10][12] This initiates a β-elimination cascade, leading to the release of the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then scavenged by the piperidine to form a stable adduct.[6][12]
Quantitative Comparison of Z and Fmoc Protecting Groups
The choice between the Z and Fmoc protecting groups is dictated by the overall synthetic strategy, with Fmoc being the dominant choice for modern SPPS due to its milder deprotection conditions. The following tables summarize key quantitative and qualitative differences between the two.
| Feature | Z (Carboxybenzyl) Group | Fmoc (9-Fluorenylmethyloxycarbonyl) Group |
| Deprotection Condition | Strong acids (e.g., HBr/AcOH) or catalytic hydrogenolysis (H₂/Pd-C)[5][7] | Mild base (e.g., 20% piperidine in DMF)[10][12] |
| Typical Application | Solution-phase peptide synthesis[6] | Solid-phase peptide synthesis (SPPS)[8][9] |
| Orthogonality | Compatible with base-labile protecting groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[10][11] |
| Monitoring | Reaction progress is typically monitored by TLC. | Deprotection can be monitored in real-time via UV spectroscopy of the dibenzofulvene-piperidine adduct.[8] |
| Side Reactions | Risk of incomplete deprotection with catalytic hydrogenation, especially with sulfur-containing amino acids.[13] | Potential for diketopiperazine formation at the dipeptide stage and aspartimide formation with aspartic acid residues. |
| Automation Friendliness | Less suitable for automated synthesis due to heterogeneous catalysis and harsh cleavage conditions. | Highly amenable to automated SPPS due to the simple and repetitive nature of the deprotection and coupling cycles.[14] |
| Parameter | Z-Protected Amino Acids | Fmoc-Protected Amino Acids |
| Typical Yield (Protection) | Generally high, often >90%. | High, typically >95%. |
| Typical Yield (Deprotection) | Can be quantitative, but catalyst poisoning can be an issue. | Quantitative under optimal conditions. |
| Crude Peptide Purity (SPPS) | Not typically used in modern SPPS. | Generally high, but sequence-dependent. Can be affected by side reactions. |
| Coupling Efficiency | High in solution-phase with appropriate coupling reagents. | Very high in SPPS, often >99% with modern coupling reagents.[15] |
Experimental Protocols
Z-Group Protection of an Amino Acid
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with HCl to precipitate the Z-protected amino acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.[4]
Z-Group Deprotection by Catalytic Hydrogenolysis
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[3]
Fmoc-Group Protection of an Amino Acid
Materials:
-
Amino acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid and Fmoc-OSu in a mixture of THF and saturated aqueous sodium bicarbonate.[5]
-
Stir the reaction mixture at room temperature overnight.[5]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous sodium bicarbonate.[5]
-
Extract the mixture with diethyl ether to remove impurities.[5]
-
Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the Fmoc-protected amino acid.[5]
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) - One Cycle
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1-2 hours.[15]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid, coupling reagent, and DIPEA in DMF to pre-activate the amino acid.[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.[15]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
This cycle is repeated for each amino acid in the peptide sequence.
Visualizing the Chemistry: Diagrams and Workflows
Chemical Structures
Caption: Chemical structures of the Z and Fmoc protecting groups.
Protection and Deprotection Mechanisms
Caption: Schematic of Z and Fmoc protection and deprotection reactions.
Fmoc-SPPS Workflow
Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Example Signaling Pathway: GPCR Signaling
Synthetic peptides are instrumental in dissecting signaling pathways. For instance, they can act as agonists or antagonists of G-protein coupled receptors (GPCRs), which are crucial in a vast array of physiological processes.
Caption: Simplified GPCR signaling cascade initiated by a synthetic peptide agonist.
Conclusion
The Z and Fmoc protecting groups have been pivotal in the advancement of peptide synthesis. While the Z-group laid the historical foundation for controlled peptide chemistry, primarily in solution-phase, the Fmoc group has become the cornerstone of modern, automated solid-phase peptide synthesis. The choice between these and other protecting groups is a critical strategic decision that influences the entire synthetic workflow, from the selection of orthogonal protecting groups for amino acid side chains to the final cleavage and purification of the target peptide. A thorough understanding of their respective chemistries, advantages, and limitations is essential for researchers, scientists, and drug development professionals to successfully navigate the complexities of peptide synthesis and unlock the full potential of these vital biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Synthetic Peptides: A Gateway to Advanced Biotechnological Applications – Creative Enzymes Blog [creative-enzymes.com]
- 9. pnas.org [pnas.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. tandfonline.com [tandfonline.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of pro-angiogenic signaling by a synthetic peptide derived from the second intracellular loop of S1P3 (EDG3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Technical Guide to Z-Orn(Fmoc)-OH: Sourcing, Synthesis, and Application for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-Orn(Fmoc)-OH, an essential building block in peptide synthesis. We will delve into sourcing this reagent, outlining a clear purchasing process, and providing a comparative analysis of suppliers. Furthermore, this guide details its application in Solid-Phase Peptide Synthesis (SPPS), including experimental protocols for its use and the subsequent deprotection steps. Finally, we will illustrate a key application of orthogonally protected ornithine derivatives in the synthesis of bioactive antimicrobial peptides and their mechanism of action.
Understanding this compound and its Isomers
This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two critical protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. These protecting groups are "orthogonal," meaning they can be removed under different chemical conditions, providing precise control during the stepwise assembly of a peptide chain.
It is important to note that the nomenclature for this compound can be ambiguous across different suppliers. You may encounter it as:
-
Nα-Z-Nδ-Fmoc-L-ornithine (this compound): The Z-group is on the alpha-amino group, and the Fmoc-group is on the delta-amino group of the side chain.
-
Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH): The Fmoc-group is on the alpha-amino group, and the Z-group is on the delta-amino group.
For the widely used Fmoc-based SPPS, Fmoc-Orn(Z)-OH (CAS No. 138775-07-2) is the relevant isomer, where the Fmoc group is removed at each cycle and the Z group remains to protect the side chain until final cleavage. This guide will focus on the use of this isomer.
Sourcing and Purchasing this compound
Procuring specialized chemical reagents like this compound requires careful consideration of purity, documentation, and supplier reputation.
Comparative Supplier Data
Below is a summary of representative suppliers for Fmoc-Orn(Z)-OH. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Advanced ChemTech | Fmoc-Orn(Z)-OH | 138775-07-2 | - | 1g, 5g, 25g, 100g |
| Chem-Impex | Nα-Fmoc-Nδ-Z-L-ornithine | 138775-07-2 | ≥ 98% (HPLC)[1] | Inquire |
| Carbolution Chemicals | Fmoc-Orn(Z)-OH, 98% | 138775-07-2 | 98% | 1g, 5g |
| ChemicalBook | This compound | 201048-68-2 | Inquire | Inquire |
| Chemsrc | This compound | 201048-68-2 | Inquire | 10g, 100g, 1kg, 10kg |
Note: Data is compiled from publicly available information and may not be exhaustive. Researchers should always request a Certificate of Analysis (CoA) for lot-specific data.
A Step-by-Step Guide to Purchasing Research Chemicals
For laboratories and research institutions, the process of purchasing chemicals like this compound generally follows these steps:
-
Define Research Needs: Clearly identify the required chemical, including the correct CAS number, desired purity grade (e.g., ≥98% HPLC), and required quantity.[2]
-
Identify and Vet Suppliers: Search for reputable suppliers that provide comprehensive documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[3][4]
-
Request Quotations: Contact multiple suppliers to compare pricing, availability, and lead times.[2]
-
Establish an Account: New customers will likely need to set up an account, which may require providing business or institutional information for verification.
-
Place a Purchase Order (PO): Generate a formal PO that includes the chemical name, CAS number, quantity, price, and shipping and billing information.
-
Ensure Regulatory Compliance: Be aware of any institutional or governmental regulations regarding the purchase of specific chemicals.[3] Some substances may require special permits.[5]
-
Plan for Receiving and Storage: Upon arrival, verify the shipment against the PO. Ensure that you have the proper storage facilities as specified in the SDS (e.g., 2-8°C for this compound).[6] Also, confirm that appropriate personal protective equipment (PPE) is available for handling.[7]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Orn(Z)-OH is a valuable building block in Fmoc-based SPPS. The Fmoc group on the Nα-terminus is temporarily removed at each cycle to allow for peptide chain elongation, while the Z-group on the Nδ-side chain remains intact until the final deprotection step.
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Orn(Z)-OH in manual SPPS.
1. Fmoc Group Deprotection (Nα-Amine Deprotection)
This step is performed before each amino acid coupling.
-
Reagents: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% piperidine/DMF solution (approximately 10 mL per gram of resin) for 1-3 minutes at room temperature with agitation.[8]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine/DMF for an additional 5-10 minutes.[9]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[8]
-
2. Amino Acid Coupling
This protocol describes the coupling of the next Fmoc-protected amino acid. The same procedure is used for coupling Fmoc-Orn(Z)-OH.
-
Reagents:
-
Fmoc-amino acid (3 equivalents)
-
Coupling reagent, e.g., HBTU (3 equivalents)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and DIPEA in DMF. Allow this activation mixture to pre-activate for a few minutes.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin extensively with DMF.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
3. Z-Group Deprotection (Side-Chain Deprotection and Cleavage)
The Z-group is stable to the basic conditions of Fmoc removal and the milder acidic conditions used for some resin cleavages. It is typically removed by hydrogenolysis. Catalytic transfer hydrogenation is a common and safer alternative to using hydrogen gas.
-
Reagents:
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen Donor: Formic acid or ammonium formate
-
Solvent: Methanol (MeOH) or a mixture of solvents
-
-
Procedure (Catalytic Transfer Hydrogenation):
-
After completing the peptide sequence, cleave the peptide from the resin if the Z-group is to be removed in solution. Note: Hydrogenolysis on solid support is also possible but can be less efficient.
-
Dissolve the Z-protected peptide in a suitable solvent like methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[8]
-
Add the hydrogen donor, such as ammonium formate (3-5 equivalents).[8]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Visualizing Workflows and Pathways
SPPS Experimental Workflow
The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis using an Fmoc/tBu (or Fmoc/Z) strategy.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy
The use of this compound is an example of an orthogonal protection strategy, which is crucial for complex peptide synthesis.
References
A Technical Guide to the Storage and Stability of Z-Orn(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Nα-Benzyloxycarbonyl-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine (Z-Orn(Fmoc)-OH). Understanding the stability of this critical raw material is paramount for ensuring the integrity and success of peptide synthesis and other applications in drug development. This document outlines potential degradation pathways, recommended analytical methods for purity assessment, and detailed experimental protocols for stability studies.
Introduction to this compound
This compound is a derivative of the amino acid ornithine, featuring two key protecting groups: the Benzyloxycarbonyl (Z) group on the α-amino group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-amino group. This orthogonal protection scheme allows for the selective deprotection of either the α-amino or δ-amino group, making it a valuable building block in complex peptide synthesis, particularly for the introduction of ornithine for subsequent side-chain modification or cyclization. Given its crucial role, maintaining the purity and stability of this compound is essential for reproducible and high-quality outcomes in research and manufacturing.
Recommended Storage and Handling
For optimal stability, this compound should be stored under controlled conditions to minimize degradation.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C[1] | Refrigeration slows down potential degradation reactions. |
| Humidity | Store in a dry environment | Moisture can contribute to hydrolytic degradation. |
| Light | Protect from light | The fluorenyl group may be susceptible to photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation of the molecule. |
Handling Precautions:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Stability Profile and Potential Degradation Pathways
While specific, long-term stability data for this compound is not extensively published, an understanding of its chemical structure allows for the prediction of potential degradation pathways based on the known lability of the protecting groups and the amino acid core. Forced degradation studies are instrumental in identifying these pathways.[2][3]
Potential Degradation Pathways
-
Hydrolysis:
-
Acidic Hydrolysis: Under strong acidic conditions, the Z-group can be cleaved.
-
Basic Hydrolysis: The Fmoc group is labile to basic conditions, leading to its removal.[4] The ester linkages in the protecting groups can also be susceptible to hydrolysis.
-
-
Thermal Degradation: Elevated temperatures can lead to the cleavage of the Fmoc group.[5][6]
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to atmospheric oxygen over extended periods.
-
Photolytic Degradation: The fluorenyl moiety of the Fmoc group is known to be UV-absorbent and could be susceptible to degradation upon prolonged exposure to light.
A proposed logical workflow for investigating the stability of this compound is outlined below.
Caption: Logical workflow for assessing the stability of this compound.
Quantitative Stability Data (Hypothetical)
The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. The data represents the percentage of the parent compound remaining after a defined stress period.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 40 | 92.5 | Z-Orn-OH |
| 0.1 M NaOH | 4 | 25 | 85.2 | Z-Orn-OH, Dibenzofulvene |
| Heat | 48 | 60 | 95.8 | Orn(Fmoc)-OH |
| 3% H₂O₂ | 24 | 25 | 98.1 | Oxidized side-products |
| Photolytic (UV) | 72 | 25 | 96.5 | Photodegradation adducts |
| Control (Dark) | 72 | 25 | 99.8 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. Below are representative protocols for assessing the purity and stability of this compound.
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate the parent compound from potential impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm and 301 nm (for detection of the Z and Fmoc groups, respectively).
-
Sample Preparation: Dissolve this compound in 50% acetonitrile in water to a concentration of 1 mg/mL.[7]
-
Data Analysis: Integrate the peak areas of all components. Calculate purity as the percentage of the main peak area relative to the total peak area.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study.
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 40°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Thermal Stress: Store the stock solution in a sealed vial at 60°C.
-
Oxidative Stress: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Photolytic Stress: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH Q1B option 2).
-
Control: Store the stock solution protected from light at room temperature.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze all samples by the RP-HPLC method described in section 5.1. Use LC-MS to identify major degradation products.
The following diagram illustrates the experimental workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
The stability of this compound is critical for its successful application in peptide synthesis and drug development. Adherence to recommended storage conditions of 2-8°C, protection from light and moisture, and storage under an inert atmosphere will ensure its long-term stability. Understanding the potential degradation pathways through forced degradation studies and employing robust analytical methods like RP-HPLC for purity assessment are essential components of quality control. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this important amino acid derivative.
References
- 1. This compound | 201048-68-2 [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Strategic Application of Z-Orn(Fmoc)-OH in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high-purity, complex peptide sequences. Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(benzyloxycarbonyl)-L-ornithine, or Z-Orn(Fmoc)-OH, is a uniquely protected amino acid that offers a distinct orthogonal protection scheme valuable for specialized applications. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and strategic advantages of utilizing this compound in solid-phase peptide synthesis (SPPS).
The core utility of this compound lies in the differential lability of its two protecting groups. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the benzyloxycarbonyl (Z or Cbz) group, which is removable by hydrogenolysis. This orthogonality allows for selective deprotection and modification at either the N-terminus or the side chain, enabling the synthesis of complex peptides, including those with lactam bridges or other side-chain conjugations.
Core Principles: The Z/Fmoc Orthogonal Strategy
The Z/Fmoc orthogonal strategy hinges on the distinct chemical conditions required for the removal of each protecting group. The Fmoc group is susceptible to cleavage by mild bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the iterative deprotection of the N-terminus and subsequent peptide chain elongation.[1]
Conversely, the Z-group is stable under the basic conditions used for Fmoc removal, as well as the acidic conditions often used for the cleavage of other protecting groups like tert-butyloxycarbonyl (Boc).[2][3] The Z-group is selectively removed under neutral conditions via catalytic hydrogenation or, more commonly in SPPS, through catalytic transfer hydrogenation (CTH).[4][5][6] This three-pronged orthogonality (base-labile Fmoc, hydrogenolysis-labile Z, and acid-labile final cleavage from the resin) provides a powerful tool for complex peptide design.
Advantages of the Z-Group in Orthogonal Strategies
While the Fmoc/Boc strategy is more prevalent, the Z-group offers several distinct advantages in specific synthetic contexts:
-
True Orthogonality: The removal of the Z-group via hydrogenolysis is completely orthogonal to the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., Boc, tBu) and resin linkers.[2]
-
Stability: The Z-group is robust and stable under both acidic and basic conditions commonly employed in peptide synthesis.[3]
-
Crystallinity: The presence of the benzyloxycarbonyl group can impart crystallinity to protected amino acids and peptide fragments, which can facilitate purification by recrystallization, a scalable and cost-effective method.[2]
-
Reduced Racemization Potential: The urethane nature of the Z-group protection has been associated with a reduced risk of racemization during the activation and coupling steps, particularly in solution-phase synthesis.[2][7]
-
Economic Considerations: The reagent for introducing the Z-group, benzyl chloroformate, is often more economical than the reagents used for Boc protection.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound.
Selective Deprotection of the Nα-Fmoc Group
This protocol outlines the removal of the Fmoc group from the α-amino position to allow for peptide chain elongation, while the Z-group on the ornithine side chain remains intact.
Materials:
-
This compound-coupled peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.
Selective Deprotection of the Nδ-Z Group via Catalytic Transfer Hydrogenation
This protocol describes the selective removal of the Z-group from the ornithine side chain, leaving the Nα-Fmoc group and other acid-labile protecting groups unaffected. This is particularly useful for on-resin cyclization or side-chain modification.
Materials:
-
Peptide-resin containing the this compound residue
-
10% Palladium on carbon (Pd/C) or Palladium black (Pd black)
-
Hydrogen donor: Formic acid, ammonium formate, or 1,4-cyclohexadiene
-
Solvent: DMF or a mixture of DMF/DCM
Procedure:
-
Swell the peptide-resin in the chosen solvent system.
-
Add the palladium catalyst (typically 0.1 to 0.2 equivalents relative to the resin loading).
-
Add the hydrogen donor. The choice and amount of donor will vary:
-
Agitate the reaction mixture at room temperature. Reaction times can range from 30 minutes to several hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the deprotection is complete, filter the reaction mixture to remove the catalyst.
-
Wash the resin extensively with DMF and DCM to remove the catalyst and byproducts.
-
The newly exposed δ-amino group is now available for further reaction.
Coupling of this compound to the Peptide Chain
This protocol details the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
N-terminally deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, DIC/HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: DMF
Procedure:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Data Presentation
| Parameter | Fmoc Deprotection | Z-Group Deprotection (CTH) | Peptide Coupling |
| Reagents | 20% Piperidine in DMF | 10% Pd/C, Formic Acid | This compound, HATU, DIPEA |
| Solvent | DMF | DMF | DMF |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 15-25 minutes | 0.5 - 4 hours | 1 - 2 hours |
| Typical Yield | >99% (stepwise) | 85 - 98%[5] | >98% (stepwise) |
Mandatory Visualizations
Caption: Orthogonal protection scheme of this compound.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to Z-Orn(Fmoc)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Nα-(9-fluorenylmethoxycarbonyl)-Nδ-(benzyloxycarbonyl)-L-ornithine, commonly known as Z-Orn(Fmoc)-OH, a key building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme offers significant versatility in the construction of complex and modified peptides.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid L-ornithine. In peptide synthesis, protecting reactive functional groups is crucial to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1] this compound employs a powerful orthogonal protection strategy, which is the cornerstone of its utility.[2]
-
α-Amino Group Protection: The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. This group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for sequential peptide chain elongation.[3][4]
-
δ-Amino Group Protection: The side-chain δ-amino group is protected by the Z (Benzyloxycarbonyl, also abbreviated as Cbz) group. The Z group is stable to the basic conditions used for Fmoc removal and also to mildly acidic conditions.[5] It is typically removed under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6][7]
This differential stability makes the Fmoc and Z groups an "orthogonal pair," enabling the selective deprotection of one group without affecting the other.[2][8] This allows for specific modifications at the ornithine side chain, such as lactam bridge formation for peptide cyclization or the attachment of other molecules, while the peptide remains anchored to the solid support.
Physicochemical Properties
Quantitative data for this compound is summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | [9] |
| Molecular Formula | C₂₈H₂₈N₂O₆ | [9] |
| Molecular Weight | 488.5 g/mol | [9] |
| Boiling Point | 746.2 ± 60.0 °C (Predicted) | [10][11] |
| Density | 1.279 g/cm³ (Predicted) | [10][11] |
| Storage Temp. | 2-8°C | [10][11] |
| CAS Number | 201048-68-2 | [12][13] |
| Common Synonyms |
| Fmoc-Orn(Z)-OH |
| Nα-Fmoc-Nδ-Cbz-L-ornithine |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid |
| N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-L-ornithine |
Source(s):[9]
Core Concepts and Visualizations
Understanding the structure and reaction flow is fundamental to successfully using this compound.
The SPPS Workflow
The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of Fmoc-based solid-phase peptide synthesis. The process begins with a resin (solid support) that has a free amino group, ready to be coupled with the first amino acid.[14]
The Orthogonal Deprotection Strategy
The key advantage of this compound is the ability to selectively remove either the Fmoc or the Z protecting group, leaving the other intact as well as the peptide's linkage to the resin.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in a manual SPPS workflow.
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol details a single coupling cycle. The process is repeated until the desired peptide sequence is assembled.[3][4][14]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: High-purity, amine-free DMF; Dichloromethane (DCM)
-
SPPS reaction vessel
Methodology:
-
Resin Preparation:
-
If starting a new synthesis, ensure the resin is properly swelled (typically 30-60 minutes in DMF) and the N-terminal protecting group (if any) is removed.[15]
-
For an ongoing synthesis, start with the peptide-resin from the previous cycle's final wash step.
-
-
Nα-Fmoc Deprotection (if applicable):
-
Add the deprotection solution (20% piperidine in DMF) to the peptide-resin. Use approximately 10 mL of solution per gram of resin.
-
Agitate the mixture for 3-5 minutes. Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Mix for 1-2 minutes. This "pre-activation" step should be brief to minimize the risk of side reactions.
-
-
Coupling:
-
Immediately add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring (Optional): To confirm the reaction is complete, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[4] If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DMF (x3), DCM (x3), and DMF (x3).
-
The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.
Protocol 2: Selective Deprotection of the Side-Chain Z Group
This protocol is performed after the full peptide sequence has been assembled and while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing the Z-Orn residue
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H₂) balloon or a transfer hydrogenation reagent like formic acid or ammonium formate.[6][16]
-
Solvent: Methanol (MeOH), DMF, or a suitable mixture.
-
Reaction flask with stir bar, hydrogenation apparatus.
Methodology:
-
Resin Preparation:
-
Transfer the dried peptide-resin to a round-bottom flask.
-
Swell the resin in the chosen solvent (e.g., DMF or MeOH) for 30-60 minutes.
-
-
Catalyst Addition:
-
Carefully add the 10% Pd/C catalyst to the flask (typically 5-10 mol% relative to the substrate).
-
Caution: Pd/C can be pyrophoric when dry. Handle with care and ensure it remains wet with solvent.[7]
-
-
Hydrogenolysis Reaction:
-
Secure the flask to a hydrogenation apparatus.
-
Purge the flask by evacuating and backfilling with an inert gas (like Nitrogen or Argon), then with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
If using a transfer agent like formic acid, add it to the mixture and stir at room temperature or with gentle heating.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing it via HPLC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the resin thoroughly with the reaction solvent followed by DCM to remove byproducts.
-
The resulting free δ-amino group on the ornithine side chain is now available for subsequent modification, such as cyclization or conjugation.
Conclusion
This compound is an invaluable tool for peptide chemists. Its robust orthogonal protecting group strategy provides a reliable method for introducing ornithine into peptide sequences, while offering the flexibility for selective side-chain manipulations. By mastering the protocols for its incorporation and the selective deprotection of its Z group, researchers can unlock advanced synthetic pathways for creating complex cyclic peptides, peptide conjugates, and other novel structures essential for drug discovery and development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc-orn(Z)-OH | C28H28N2O6 | CID 14999635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 201048-68-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 201048-68-2 [amp.chemicalbook.com]
- 12. This compound | 201048-68-2 [chemicalbook.com]
- 13. This compound | CAS#:201048-68-2 | Chemsrc [chemsrc.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. chem.uci.edu [chem.uci.edu]
- 16. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Safety and Handling of Z-Orn(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and application of Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH), a key building block in solid-phase peptide synthesis (SPPS). Adherence to the following protocols and safety measures is crucial for ensuring a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
This compound is a derivative of the amino acid ornithine, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the δ-amino group. This orthogonal protection scheme is instrumental in the controlled, stepwise synthesis of peptides.
| Property | Value |
| CAS Number | 201048-68-2[1] |
| Molecular Formula | C₂₈H₂₈N₂O₆[2] |
| Molecular Weight | 488.53 g/mol [2] |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C[2] |
| Boiling Point (Predicted) | 746.2 ± 60.0 °C[2] |
| Density (Predicted) | 1.279 g/cm³[2] |
| pKa (Predicted) | 3.93 ± 0.21[2] |
Safety and Hazard Information
GHS Hazard Identification
Based on available data, this compound is classified with the following hazards:
| Pictogram | GHS Classification | Hazard Statement |
|
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2] | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[2] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[2] |
Precautionary Statements
The following precautionary statements should be observed when handling this compound:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage are essential to maintain the quality of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A systematic approach to handling this compound will ensure minimal exposure and maintain the integrity of the compound.[3]
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 certified, with indirect ventilation.[3] | To protect eyes from airborne powder and potential splashes.[3] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade, powder-free.[3] | To prevent skin contact with the chemical.[3] |
| Respiratory Protection | N95 Respirator | NIOSH-approved disposable respirator.[3] | To prevent inhalation of fine dust particles.[3] |
| Body Protection | Laboratory Coat | Polyester-cotton blend or 100% cotton.[3] | To protect skin and clothing from spills and contamination.[3] |
Storage
Store this compound in a tightly sealed container in a dry, well-ventilated place. The recommended storage temperature is 2-8°C for long-term stability.[3]
Spill and Disposal
-
Spills: In case of a spill, carefully sweep up the solid material to avoid creating dust and place it in a suitable, labeled container for disposal.
-
Disposal: Dispose of unused or waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[4] Contaminated labware should also be treated as hazardous waste.[4]
First Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent for the incorporation of a protected ornithine residue into a peptide sequence using Fmoc-based SPPS. The following is a representative protocol for a single coupling cycle.
Materials
-
This compound
-
Solid support (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Washing solvents (DMF, DCM, Methanol)
-
Peptide synthesis vessel
-
Shaker or vortexer
Protocol for a Single Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Visualized Workflows
The following diagrams illustrate the safe handling workflow for this compound and the general cycle for its application in Fmoc-SPPS.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Z-Orn(Fmoc)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH) is a derivative of the non-proteinogenic amino acid L-ornithine, strategically equipped with two orthogonal protecting groups. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain δ-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, which is labile to hydrogenolysis or strong acids.[1][2] This orthogonal protection scheme is of significant utility in solid-phase peptide synthesis (SPPS), enabling the selective deprotection of either the N-terminus for peptide chain elongation or the side chain for on-resin modifications such as cyclization, branching, or conjugation.[1]
The incorporation of ornithine into peptide sequences is a valuable strategy in drug discovery and development. Ornithine-containing peptides have been investigated for a range of applications, including as antimicrobial agents, cell-penetrating peptides, and for the synthesis of conformationally constrained cyclic peptides.[3][4][5] The positive charge on the ornithine side chain at physiological pH can play a crucial role in the biological activity of these peptides.[4]
These application notes provide detailed protocols for the efficient incorporation of Z-Orn(Fmoc)-OH into peptide sequences using Fmoc-based SPPS, along with methods for the selective deprotection of the Z group and final cleavage of the peptide from the resin.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₈N₂O₆ | [2] |
| Molecular Weight | 488.53 g/mol | [2] |
| CAS Number | 201048-68-2 | [6] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, NMP, and DCM | [] |
| Storage Temperature | 2-8°C | [8] |
Orthogonal Deprotection Strategy
The cornerstone of utilizing this compound lies in the differential lability of the Fmoc and Z protecting groups. This orthogonality allows for selective manipulation of the peptide structure on the solid support.[1]
| Protecting Group | Lability | Deprotection Reagents | Stability |
| Fmoc | Base-labile | 20% Piperidine in DMF | Stable to acids and hydrogenolysis |
| Z (Cbz) | Hydrogenolysis/Acid-labile | H₂/Pd, HBr/AcOH, HF | Stable to mild bases (e.g., piperidine) |
.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-orn(Z)-OH | C28H28N2O6 | CID 14999635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides to Treat Pseudomonas aeruginosa-Infected Burn Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 201048-68-2 [chemicalbook.com]
- 8. This compound | 201048-68-2 [amp.chemicalbook.com]
Application Notes and Protocols for the Coupling of Z-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-Nδ-benzyloxycarbonyl-L-ornithine (Z-Orn(Fmoc)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of ornithine residues into peptide sequences. The ornithine side chain provides a versatile scaffold for various modifications, including lactam bridge formation for peptide cyclization, and the attachment of labels or cytotoxic drugs. The orthogonal protection strategy, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the hydrogenolysis- or strong acid-labile benzyloxycarbonyl (Z) group for the δ-amino group, allows for selective deprotection and modification during peptide synthesis.
These application notes provide a comprehensive overview of the coupling methods for this compound in Fmoc-based SPPS, including a comparison of common coupling reagents, detailed experimental protocols, and a discussion of potential side reactions.
Data Presentation: Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly for sterically hindered amino acids like this compound. While direct quantitative comparative data for this compound is not extensively available in the literature, the following table summarizes the general performance of common coupling reagents based on their known efficacy with other challenging amino acids.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Amino Acids | Notes |
| HBTU/DIPEA | Aminium Salt | 15 - 60 min | High | A widely used and effective coupling reagent. Pre-activation is recommended. |
| HATU/DIPEA or Collidine | Aminium Salt | 15 - 45 min | Very High | Generally more reactive than HBTU and may reduce racemization. |
| HCTU/DIPEA | Aminium Salt | 15 - 45 min | Very High | Similar reactivity to HATU, often more cost-effective. |
| PyBOP/DIPEA | Phosphonium Salt | 30 - 120 min | High | Byproducts are generally non-carcinogenic. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 180 min | Moderate to High | A cost-effective option. The formation of insoluble diisopropylurea can be a drawback in some automated systems. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 180 min | Moderate to High | OxymaPure® is a safer alternative to HOBt with comparable or slightly better performance. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in Fmoc-SPPS. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: Coupling using HBTU/DIPEA
This protocol is a robust and widely used method for efficient coupling.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: Coupling using DIC/HOBt
This protocol provides a cost-effective alternative for coupling.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
HOBt (Hydroxybenzotriazole) (0.4 mmol, 4 eq)
-
DIC (N,N'-Diisopropylcarbodiimide) (0.4 mmol, 4 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 of Protocol 1.
-
Coupling Mixture: In a separate vessel, dissolve this compound and HOBt in DMF.
-
Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Mandatory Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Chemical structure of this compound.
Caption: Decision tree for selecting a coupling reagent for this compound.
Discussion of Potential Side Reactions
While the coupling of this compound is generally straightforward with the appropriate reagents, researchers should be aware of potential side reactions common to Fmoc-SPPS:
-
Incomplete Coupling: Due to the steric hindrance of both the Fmoc and Z protecting groups, incomplete coupling can occur. This leads to the formation of deletion sequences. Monitoring the reaction with a Kaiser test and performing a double coupling if necessary can mitigate this issue.
-
Racemization: Although urethane-protected amino acids like this compound are generally resistant to racemization, it can occur with prolonged activation times or the use of excessive base.[1] The use of additives like HOBt or HOAt, and avoiding prolonged pre-activation times, can minimize this risk.
-
Stability of the Z-group: The benzyloxycarbonyl (Z) group is stable to the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection.[2] It is also generally stable to the trifluoroacetic acid (TFA) cocktails used for final cleavage from most resins, allowing for the synthesis of peptides with a protected ornithine side chain.[3] However, prolonged exposure to strong acids can lead to its cleavage. The Z-group is readily removed by hydrogenolysis.
-
Diketopiperazine Formation: If this compound is the second amino acid to be coupled to the resin, there is a risk of diketopiperazine formation, leading to cleavage of the dipeptide from the resin. This is more prevalent with certain C-terminal amino acids. Using a 2-chlorotrityl chloride resin can help to suppress this side reaction due to its steric bulk.
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with standard Fmoc-SPPS protocols. The choice of coupling reagent should be guided by the specific requirements of the synthesis, with aminium-based reagents like HATU and HCTU offering the highest efficiency for this sterically hindered amino acid. By following the detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this compound to synthesize complex and modified peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols for the Selective Removal of the Fmoc Group from Z-Orn(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex organic molecules, the strategic use of orthogonal protecting groups is paramount for achieving desired chemical transformations with high selectivity and yield. The amino acid derivative Nα-benzyloxycarbonyl-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine (Z-Orn(Fmoc)-OH) is a valuable building block that utilizes two distinct amine protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The key to the utility of this compound lies in the orthogonal nature of these protecting groups. The Fmoc group is labile under basic conditions, while the Z group is stable to base but can be removed by hydrogenolysis or strong acids.[1] This differential stability allows for the selective deprotection of the δ-amino group of the ornithine side chain, making it available for further modification, such as cyclization, labeling, or conjugation, while the Nα-amino and carboxylic acid functionalities remain protected.
These application notes provide a detailed protocol for the selective removal of the Fmoc group from this compound in a solution-phase reaction, yielding Z-Orn-OH. The protocol is based on well-established methods for Fmoc deprotection of amino acids and peptides.[2]
Chemical Structures and Reaction Scheme
The selective removal of the Fmoc group is typically achieved by treatment with a secondary amine, such as piperidine, in an organic solvent like N,N-dimethylformamide (DMF). The mechanism involves a β-elimination reaction.[3]
Figure 1: Reaction scheme for the selective Fmoc deprotection of this compound.
Experimental Protocols
This section details the recommended protocol for the selective removal of the Fmoc group from this compound in solution.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diethyl ether, cold
-
Ethyl acetate (EtOAc)
-
Hexanes
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Glassware for extraction and filtration
Protocol: Selective Fmoc Deprotection of this compound
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
-
Fmoc Deprotection:
-
To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
Monitor the reaction progress by TLC. A suitable mobile phase for TLC analysis is a mixture of dichloromethane, methanol, and acetic acid (e.g., 90:10:1). The product, Z-Orn-OH, will have a lower Rf value than the starting material, this compound. The reaction is typically complete within 30-60 minutes at room temperature.[2]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.
-
To the resulting residue, add distilled water and acidify to a pH of approximately 2-3 with 0.5 M HCl. This step protonates the newly deprotected amine and the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The product will move into the organic phase.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification and Isolation:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
The crude Z-Orn-OH can be further purified by recrystallization or flash column chromatography on silica gel. A common solvent system for recrystallization is ethyl acetate/hexanes. For column chromatography, a gradient of methanol in dichloromethane is often effective.
-
Isolate the purified product and dry it under vacuum.
-
-
Characterization:
-
Characterize the final product, Z-Orn-OH, by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
| Parameter | Condition/Value | Notes |
| Starting Material | This compound | Nα-Z, Nδ-Fmoc protected L-ornithine |
| Reagent | 20% Piperidine in DMF | A common and effective reagent for Fmoc removal. |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade is recommended. |
| Concentration | 0.1 - 0.2 M | A typical concentration range for solution-phase reactions. |
| Temperature | Room Temperature (20-25 °C) | The reaction is generally efficient at ambient temperature. |
| Reaction Time | 30 - 60 minutes | Monitor by TLC for completion. |
| Expected Yield | >90% | Yields are typically high for this type of reaction. |
| Expected Purity | >95% after purification | Purity can be assessed by HPLC and NMR. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the selective Fmoc deprotection of this compound.
Figure 2: Workflow for the selective Fmoc deprotection of this compound.
Orthogonal Protection and Deprotection Logic
The following diagram illustrates the principle of orthogonal protection for this compound, highlighting the selective removal of the Fmoc group.
Figure 3: Orthogonal deprotection strategy for this compound.
Conclusion
The selective removal of the Fmoc group from this compound is a straightforward and high-yielding transformation that is crucial for the synthesis of modified peptides and other complex molecules. The protocol described herein, utilizing piperidine in DMF, provides a reliable method for achieving this selective deprotection. The orthogonality of the Fmoc and Z protecting groups is a key principle that enables the targeted modification of the ornithine side chain. Careful monitoring of the reaction by TLC and proper purification of the product are essential for obtaining high-purity Z-Orn-OH.
References
Application Notes and Protocols: Z-Group Deprotection on Ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions.[1][2] Ornithine, a non-proteinogenic amino acid, is a crucial building block for synthesizing bioactive peptides and peptidomimetics.[3][4] The selective removal of the Z-group from the side chain of ornithine is a critical step in many synthetic routes, enabling further functionalization, such as lactam bridge formation or the attachment of payloads in drug conjugates. These application notes provide a comprehensive overview of the common conditions for Z-group deprotection on ornithine, complete with detailed experimental protocols and comparative data.
Orthogonal Protection Strategies
In peptide synthesis, protecting groups are chosen for their stability under specific reaction conditions and their selective removal in the presence of other protecting groups. This concept is known as orthogonality.[5][6] When working with ornithine, the α-amino group and the δ-amino group (side chain) are typically protected with orthogonal groups to allow for selective deprotection and modification.[3]
Common orthogonal protection schemes for ornithine include:
-
Fmoc/Z: The α-amino group is protected with the base-labile Fmoc group, while the side chain is protected with the Z-group, which is stable to the basic conditions used for Fmoc removal.[4][7]
-
Boc/Z: The α-amino group is protected with the acid-labile Boc group, and the side chain is protected with the Z-group, which is generally stable to the milder acidic conditions used for Boc removal.[4][7]
The choice of strategy depends on the overall synthetic plan, particularly whether solid-phase (SPPS) or solution-phase synthesis is employed.[6][7]
Conditions for Z-Group Deprotection
The Z-group is typically cleaved by hydrogenolysis or under strong acidic conditions.[4][8] The choice of method depends on the presence of other sensitive functional groups in the molecule.
Catalytic Hydrogenation
Catalytic hydrogenation is the most common and generally the mildest method for Z-group removal.[1][8] It involves the use of a palladium catalyst and a hydrogen source.
Key Parameters and Conditions for Catalytic Hydrogenation:
| Parameter | Condition | Notes |
| Catalyst | 5-10% Palladium on carbon (Pd/C) | The catalyst loading is typically 5-20 wt% of the substrate.[1] |
| Hydrogen Source | Hydrogen gas (H₂) | Usually at atmospheric or slightly elevated pressure.[1] |
| Transfer hydrogenation reagents (e.g., ammonium formate, formic acid, 1,4-cyclohexadiene, triethylsilane) | A safer and more convenient alternative to hydrogen gas, especially for laboratory scale.[1][9] | |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Protic solvents like methanol are commonly used.[1] |
| Temperature | Room temperature to 60 °C | Reactions are often run at room temperature but can be heated to increase the rate.[8] |
| Reaction Time | 1 - 40 hours | Progress should be monitored by TLC or LC-MS.[1][8] |
Acid-Mediated Deprotection
Strong acids can also be used to cleave the Z-group, although these conditions are harsher and may affect other acid-labile protecting groups.[4][10]
Common Acidic Reagents for Z-Group Deprotection:
| Reagent | Conditions | Notes |
| HBr in Acetic Acid (HBr/AcOH) | 33% HBr in AcOH, room temperature | A classic method, but harsh.[10] |
| Trifluoroacetic Acid (TFA) | High temperatures may be required | Not as common for Z-group removal as it is for Boc-group removal.[2] |
| Liquid Hydrogen Fluoride (HF) | Specialized equipment required | Very strong acid, used in final deprotection steps in Boc-based SPPS.[7] |
| Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP) | Room temperature | A milder Lewis acid-based method.[11] |
Experimental Protocols
Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation (H₂ gas)
This protocol describes the deprotection of a Z-protected ornithine residue using hydrogen gas and a palladium catalyst.
Materials:
-
Z-protected ornithine-containing compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Z-protected ornithine compound in a suitable solvent such as methanol in a reaction flask.[1]
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 wt% relative to the substrate).[1]
-
Seal the flask and purge the system with nitrogen or argon.
-
Introduce hydrogen gas into the flask (e.g., via a balloon) and stir the mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Wash the Celite pad with the reaction solvent (e.g., methanol).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected product.
Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol offers a safer alternative to using hydrogen gas.
Materials:
-
Z-protected ornithine-containing compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid
-
Methanol (MeOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Z-protected ornithine compound in methanol in a reaction flask.
-
Add 10% Pd/C catalyst to the solution.
-
Add a hydrogen donor, such as ammonium formate (in excess, e.g., 5-10 equivalents) or formic acid.[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[1]
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which may require further purification to remove excess ammonium formate or formic acid.
Protocol 3: Z-Group Deprotection using HBr in Acetic Acid
This protocol is suitable for substrates that are stable to strong acidic conditions.
Materials:
-
Z-protected ornithine-containing compound
-
33% (w/w) solution of HBr in acetic acid
-
Reaction flask
-
Stirring apparatus
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolve the Z-protected ornithine compound in a minimal amount of glacial acetic acid if necessary.
-
Add the 33% HBr in acetic acid solution to the reaction mixture.
-
Stir the solution at room temperature for the required time (typically 1-4 hours), monitoring by TLC or LC-MS.
-
After completion, precipitate the deprotected product by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: General workflow for Z-group deprotection on ornithine.
Caption: Orthogonal deprotection of Fmoc-Orn(Z)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes for the Synthesis of Cyclic Peptides Using Nα-Z-Nδ-Fmoc-L-Ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, offering advantages over linear peptides such as enhanced metabolic stability, improved receptor affinity, and increased conformational rigidity. The incorporation of non-proteinogenic amino acids like ornithine provides a versatile scaffold for inducing cyclization. This document provides detailed application notes and protocols for the synthesis of side-chain to C-terminus ("head-to-tail") cyclic peptides utilizing Nα-Z-Nδ-Fmoc-L-ornithine.
The use of Z-Orn(Fmoc)-OH relies on a robust orthogonal protection strategy. The benzyloxycarbonyl (Z) group on the alpha-amine (Nα) is stable to the basic conditions used for Fmoc removal, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine (Nδ) of the ornithine side chain is selectively cleaved by a mild base, typically piperidine. This differential lability allows for the targeted deprotection of the ornithine side chain while the peptide is still anchored to a solid support, enabling efficient intramolecular on-resin cyclization.
Core Principles: The Z/Fmoc Orthogonal Protection Strategy
The cornerstone of this methodology is the orthogonal nature of the Z and Fmoc protecting groups. The Nα-Z group provides stable protection during the entire solid-phase synthesis process and is typically removed in the final step via hydrogenolysis. In contrast, the Nδ-Fmoc group is temporary, serving as a mask for the side-chain amine until the desired moment of cyclization. This allows the linear peptide to be fully assembled before the ornithine side chain is exposed to form the crucial lactam bridge with the C-terminus.
Experimental Workflow and Protocols
The overall strategy involves the solid-phase synthesis of the linear peptide on a suitable resin, followed by selective on-resin deprotection of the ornithine side chain, intramolecular cyclization, and final cleavage/deprotection steps.
Protocol 1: On-Resin Synthesis of Side-Chain to C-Terminus Cyclic Peptide
This protocol details the synthesis of a cyclic peptide using Fmoc-Orn(Z)-OH within a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. Cyclization occurs between the deprotected N-terminal amine and the ornithine side chain.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
Fmoc-Orn(Z)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Cyclization coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Hydrogenolysis catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen source: H₂ gas balloon or generator
Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (5 min, then 15 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Linear Peptide Synthesis:
-
For each amino acid in the sequence (except the N-terminal one), perform the following cycle:
-
Coupling: In a separate vial, activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated mixture to the resin and agitate for 2-4 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Treat with 20% piperidine in DMF as in Step 1.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat this cycle for all amino acids, incorporating Fmoc-Orn(Z)-OH at the desired position for cyclization.
-
-
On-Resin Cyclization:
-
After the final amino acid is coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine.
-
Swell the resin in DMF. Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the cyclization progress by cleaving a small sample of resin and analyzing via LC-MS.
-
-
Cleavage from Resin:
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the cleavage solution and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet. The Nδ-Z group on ornithine will remain intact.
-
-
Final Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the crude peptide in a suitable solvent (e.g., Methanol, Acetic Acid, or a mixture).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a controlled stream.
-
Stir the reaction vigorously at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Upon completion, carefully filter the mixture through Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate to obtain the deprotected cyclic peptide.
-
-
Purification:
-
Dissolve the final crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
-
Data Presentation: Cyclization Efficiency
The success of on-resin cyclization can be influenced by the peptide sequence, length, and the choice of coupling reagents. Below is a summary of representative data on the efficiency of various coupling reagents for lactam bridge formation.[1][2][3]
| Coupling Reagent | Additive | Base | Typical Reaction Time (h) | Reported Cyclization Yield/Purity | Notes |
| PyBOP | - | DIPEA | 12 - 24 | High | Gold standard for minimizing racemization during cyclization.[1] |
| HBTU/HATU | HOBt/HOAt | DIPEA | 4 - 12 | Good to High | Highly efficient but can cause guanidinylation side reactions.[3] |
| DEPBT | - | DIPEA | 12 - 24 | High | Shown to be a superior reagent for head-to-tail cyclization with low epimerization.[3] |
| COMU | - | DIPEA | 2 - 8 | High | High reactivity and solubility; byproducts are water-soluble, aiding purification.[4] |
Note: Yields are highly sequence-dependent. The data presented is for general comparison. Optimization for each specific peptide is recommended.[1] On-resin cyclization of peptides with six or more residues is often highly efficient, with many sequences achieving complete cyclization rapidly.[1]
Conclusion
The use of orthogonally protected ornithine derivatives, such as this compound or Fmoc-Orn(Z)-OH, provides a powerful and flexible strategy for the synthesis of conformationally constrained cyclic peptides. The choice between on-resin and solution-phase cyclization, as well as the specific coupling reagents, will depend on the target peptide's sequence, scale, and desired purity. The protocols outlined here provide a robust framework for researchers engaged in the discovery and development of novel peptide-based therapeutics.
References
Application Notes and Protocols for Z-Orn(Fmoc)-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH) in the field of drug discovery and development. This document outlines its core applications, physicochemical properties, detailed experimental protocols, and the principles of its orthogonal protection strategy.
Introduction
This compound is a uniquely protected derivative of the non-proteinogenic amino acid L-ornithine. It is distinguished by its orthogonal protection scheme, featuring a benzyloxycarbonyl (Z or Cbz) group on the α-amino group and a 9-fluorenylmethoxycarbonyl (Fmoc) group on the δ-amino side chain. This arrangement offers synthetic chemists precise control over peptide synthesis and modification, making it a valuable building block for complex biomolecules and targeted therapeutics.[1]
The Z group is typically removed under reductive conditions (e.g., catalytic hydrogenolysis), while the Fmoc group is labile to mild basic conditions (e.g., piperidine).[2] This orthogonality is the cornerstone of its utility, allowing for selective deprotection and functionalization of either the α-amino group for peptide chain elongation or the δ-amino group for conjugation, cyclization, or other modifications.
Physicochemical and Quantitative Data
A thorough understanding of the properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference(s) |
| Chemical Name | Nα-Benzyloxycarbonyl-Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine | [2] |
| Synonyms | Nα-Z-Nδ-Fmoc-L-ornithine, Z-L-Orn(Fmoc)-OH, Cbthis compound | [2] |
| CAS Number | 201048-68-2 | [3] |
| Molecular Formula | C₂₈H₂₈N₂O₆ | [3] |
| Molecular Weight | 488.53 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol (MeOH) | - |
| pKa (Predicted) | 3.93 ± 0.21 | [2] |
Core Applications in Drug Discovery
The unique structure of this compound lends itself to several advanced applications in drug discovery, primarily in the synthesis of peptide-drug conjugates (PDCs) and complex peptides.
Linker for Peptide-Drug Conjugates (PDCs)
This compound is an ideal building block for creating linkers that attach a therapeutic payload (e.g., a cytotoxic agent) to a targeting peptide. The ornithine side chain serves as the attachment point. In this strategy:
-
The peptide is synthesized, incorporating this compound at a specific position. The Z-group on the α-amino group allows for peptide elongation, typically in solution-phase synthesis.
-
Once the peptide is assembled, the Fmoc group on the ornithine side chain is selectively removed using a mild base.
-
The newly exposed δ-amino group is then used to conjugate a drug, imaging agent, or other molecule.
This approach is particularly useful when standard solid-phase peptide synthesis (SPPS) with an Nα-Fmoc strategy is not suitable, or when solution-phase synthesis is preferred.
Synthesis of Complex and Branched Peptides
The orthogonal nature of the Z and Fmoc groups allows for the synthesis of branched or "stapled" peptides. After incorporating this compound into a linear peptide chain, the side-chain Fmoc group can be removed to allow for the synthesis of a second peptide chain originating from the ornithine side chain, creating a branched structure.
Orthogonal Deprotection Strategy
The key to the utility of this compound is the differential stability of its two protecting groups. The following diagram illustrates the selective deprotection pathways.
References
Application Notes and Protocols: Utilizing Z-Orn(Fmoc)-OH for Enhanced Cell Permeability of Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutically active molecules into cells is a fundamental challenge in drug development. The cell membrane acts as a formidable barrier, limiting the entry of many potentially potent drugs, including peptides, proteins, and nucleic acids. A promising strategy to overcome this barrier is the use of cell-penetrating peptides (CPPs), short cationic peptides capable of traversing the plasma membrane. Z-Orn(Fmoc)-OH, a protected form of the non-proteinogenic amino acid L-ornithine, serves as a key building block in the solid-phase synthesis of such peptides. The incorporation of ornithine into peptide sequences can enhance their proteolytic stability while maintaining a positive charge, a crucial factor for their interaction with the cell membrane and subsequent internalization.
These application notes provide a comprehensive overview of the use of this compound in synthesizing ornithine-containing peptides to improve the cell permeability of cargo molecules. We will cover the underlying principles, experimental protocols for synthesis and permeability assessment, and representative data.
Principle of Action: Ornithine-Containing Peptides as Cellular Shuttles
The primary mechanism by which ornithine-containing peptides are thought to enhance cell permeability is through their cationic nature. The primary amino group on the side chain of ornithine is protonated at physiological pH, conferring a positive charge to the peptide. This positive charge facilitates the initial interaction with the negatively charged components of the cell membrane, such as phospholipids and heparan sulfate proteoglycans.
While arginine-rich CPPs are the most studied, with the guanidinium group of arginine being particularly effective at forming hydrogen bonds with membrane components, ornithine provides a valuable alternative. The substitution of lysine with ornithine in a CPP has been shown to improve resistance to proteolysis, thereby increasing the peptide's stability in biological fluids.
The exact mechanism of cellular uptake for cationic peptides is still a subject of investigation, with evidence supporting multiple pathways, including:
-
Direct Translocation: The peptide may directly penetrate the lipid bilayer in an energy-independent manner.
-
Endocytosis: The peptide and its cargo may be internalized through various endocytic pathways, such as macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis.
The prevalence of each pathway can depend on the peptide sequence, the nature of the cargo, and the cell type.
Data Presentation: Representative Cell Permeability Data
While specific quantitative data for a simple this compound-derived peptide is not extensively available in the public domain, we can present representative data based on studies of similar cationic peptides, such as those containing arginine. The following table illustrates the potential enhancement in cellular uptake that can be achieved by conjugating a cargo molecule to an ornithine-containing peptide. The data is presented as a fold increase in intracellular concentration compared to the cargo molecule alone.
| Peptide Conjugate | Cargo Molecule | Cell Line | Fold Increase in Cellular Uptake (Mean ± SD) |
| Cargo-Oligo-Ornithine (Hexamer) | Fluorescently Labeled Dextran (10 kDa) | HeLa | 8.5 ± 1.2 |
| Cargo-Oligo-Ornithine (Hexamer) | Small Molecule Drug (Doxorubicin) | A549 | 6.2 ± 0.9 |
| Control (Cargo alone) | Fluorescently Labeled Dextran (10 kDa) | HeLa | 1.0 ± 0.2 |
| Control (Cargo alone) | Small Molecule Drug (Doxorubicin) | A549 | 1.0 ± 0.1 |
Note: This data is illustrative and intended to represent the potential efficacy. Actual results will vary depending on the specific peptide sequence, cargo, and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Ornithine-Containing Peptide
This protocol describes the manual solid-phase synthesis of a hexa-ornithine peptide (Orn)₆ using Fmoc chemistry with this compound.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent ornithine residue until the desired hexa-ornithine sequence is assembled.
-
Final Fmoc Deprotection: After the last coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: Assessment of Cellular Uptake by Flow Cytometry
This protocol details the quantification of cellular uptake of a fluorescently labeled ornithine-containing peptide.
Materials:
-
Fluorescently labeled (e.g., FITC) hexa-ornithine peptide
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Target cells (e.g., HeLa)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells/well and culture overnight.
-
Peptide Treatment:
-
Prepare a working solution of the FITC-labeled hexa-ornithine peptide in serum-free cell culture medium at the desired concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solution to the cells.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove extracellularly bound peptide.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% FBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for FITC.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
Quantify the mean fluorescence intensity of the peptide-treated cells.
-
-
Data Analysis: Compare the mean fluorescence intensity of the treated cells to that of cells treated with a fluorescently labeled control molecule (without the ornithine peptide) to determine the fold increase in uptake.
Visualizations
Caption: Workflow from this compound to intracellular cargo delivery.
Caption: Proposed mechanism of cellular uptake for ornithine-containing peptides.
This compound is a valuable chemical tool for the synthesis of ornithine-containing peptides designed to enhance the cellular delivery of therapeutic molecules. The incorporation of ornithine can provide a balance of cationic charge for membrane interaction and increased stability against enzymatic degradation. The protocols provided herein offer a framework for the synthesis of these peptides and the quantitative assessment of their cell-penetrating capabilities. Further research and optimization of peptide sequences will continue to refine this promising strategy for advanced drug delivery.
Application Note: Synthesis of Lactam-Bridged Peptides Using an Orthogonal Fmoc-Orn(Z)-OH Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides are a prominent class of molecules in drug discovery, offering significant advantages over their linear counterparts, including increased proteolytic stability, enhanced receptor selectivity, and improved bioavailability.[1] A widely used method for introducing conformational constraints is the formation of a side-chain to side-chain lactam bridge between a basic and an acidic amino acid residue.[2][3] This document provides a detailed protocol for synthesizing lactam-bridged peptides using Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH) in conjunction with an orthogonally protected acidic amino acid, such as Fmoc-Asp(OAll)-OH, within a solid-phase peptide synthesis (SPPS) framework.
The core of this strategy lies in a robust orthogonal protection scheme. The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The side-chain of ornithine is protected by the benzyloxycarbonyl (Z) group, which is removable via hydrogenolysis. The side-chain of the acidic residue (aspartic or glutamic acid) is protected by an allyl (All) ester, which is selectively cleaved using a palladium catalyst.[4][5] This orthogonality allows for the selective deprotection of the side chains and subsequent on-resin cyclization without affecting other acid-labile protecting groups (e.g., Boc, tBu, Trt) or the resin linkage.[1] On-resin cyclization is often preferred as it can minimize intermolecular side reactions and simplify purification.[4]
Core Principles: Orthogonal Protection Strategy
The synthesis of lactam-bridged peptides relies on the precise and sequential removal of different protecting groups under specific conditions that do not interfere with each other. The diagram below illustrates the orthogonal protection scheme employed in this protocol.
Caption: Orthogonal protection strategy for lactam bridge synthesis.
Experimental Protocols
This section details the on-resin synthesis of a peptide with a lactam bridge between an ornithine and an aspartic acid residue.
Protocol 1: On-Resin Lactam Bridge Formation
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Orn(Z)-OH
-
Fmoc-Asp(OAll)-OH
-
Coupling Agents: HATU, HBTU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection: 20% Piperidine in DMF
-
Z-group Deprotection: H₂, 10% Palladium on carbon (Pd/C)
-
Allyl-group Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃) scavenger
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Purification: Reversed-phase HPLC
Methodology:
Step 1: Linear Peptide Synthesis
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[1]
-
Synthesize the linear peptide sequence on the resin using standard Fmoc-SPPS.
-
For each coupling cycle:
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Pre-activate the Fmoc-amino acid (4 eq.), including Fmoc-Orn(Z)-OH and Fmoc-Asp(OAll)-OH at the desired positions, with a coupling agent like HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.
-
Step 2: Selective Side-Chain Deprotection
-
Allyl Group Removal:
-
Swell the peptide-resin in DCM.
-
Add Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as PhSiH₃ (20 eq.) in DCM.
-
Agitate the mixture under an inert atmosphere (N₂ or Ar) for 2-3 hours at room temperature.
-
Wash the resin extensively with DCM, DMF, 0.5% DIPEA in DMF, and 0.5% sodium diethyldithiocarbamate in DMF to remove palladium residues, followed by final washes with DMF and DCM.
-
-
Z Group Removal (Hydrogenolysis):
-
Suspend the peptide-resin in DMF.
-
Add 10% Pd/C catalyst (by weight, relative to resin).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12-24 hours at room temperature.
-
Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.
-
Step 3: On-Resin Lactam Bridge Formation (Cyclization)
-
Swell the resin with the two deprotected side chains in DMF.
-
Add a solution of a coupling agent (e.g., HATU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.[4]
-
Agitate the reaction mixture for 12-24 hours at room temperature.[4]
-
Monitor the cyclization progress by cleaving a small amount of resin and analyzing by LC-MS.
-
Once complete, wash the resin thoroughly with DMF and DCM.
Step 4: Final Deprotection, Cleavage, and Purification
-
Remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.[4]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the cyclic peptide using reversed-phase HPLC and confirm its identity and purity by LC-MS and other analytical methods.
Experimental Workflow and Data
The following diagram outlines the complete workflow for the synthesis of a lactam-bridged peptide on a solid support.
Caption: Workflow for on-resin lactam bridge formation.
Data Summary: On-Resin Cyclization Conditions
The efficiency of the on-resin cyclization step is dependent on the coupling reagents and reaction conditions. The following table summarizes common parameters for this critical step.
| Parameter | Condition A | Condition B | Condition C |
| Coupling Reagent | HATU | HBTU | PyBOP |
| Equivalents | 3.0 eq. | 3.0 eq. | 3.0 eq. |
| Base | DIPEA | DIPEA | DIPEA |
| Base Equivalents | 6.0 eq. | 6.0 eq. | 6.0 eq. |
| Solvent | DMF | DMF | DMF |
| Reaction Time | 12-24 hours | 12-24 hours | 12-24 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Yield | High | Moderate-High | Moderate-High |
Note: Equivalents are relative to the initial resin loading. Reaction progress should be monitored by LC-MS analysis of a small cleavage sample to optimize reaction time.
The protocol described provides a robust and efficient method for the synthesis of conformationally constrained lactam-bridged peptides using an orthogonal protection strategy centered on Fmoc-Orn(Z)-OH and an allyl-protected acidic amino acid. This on-resin cyclization approach streamlines the synthesis process, often leading to higher yields and simplified purification of the final product. Such constrained peptides are valuable tools in chemical biology and drug development for studying peptide structure-activity relationships and for creating more potent and stable therapeutic leads.[3]
References
Application of Z-Orn(Fmoc)-OH in the Synthesis of Potent Antimicrobial Peptides
Introduction
The escalating threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which are less prone to the development of resistance. A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-proteinogenic amino acids, such as L-ornithine. The ornithine side chain, with its primary amine, provides a site for introducing positive charge, which is crucial for the initial interaction with negatively charged bacterial membranes. Furthermore, this functional group can serve as a handle for peptide modification, such as cyclization, to improve stability and potency.
This application note details the use of Nα-Fmoc-Nδ-Z-L-ornithine (Z-Orn(Fmoc)-OH) in the solid-phase peptide synthesis (SPPS) of novel antimicrobial peptides. The use of the benzyloxycarbonyl (Z) group for the side-chain protection of ornithine offers an alternative orthogonal protection strategy to the more common Boc group. The Z group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage, and it is selectively removed by hydrogenolysis. This allows for specific deprotection strategies that can be advantageous in the synthesis of complex or modified AMPs.
Core Principles
The synthesis of AMPs using this compound is based on the well-established principles of Fmoc-based solid-phase peptide synthesis. The key to this strategy is the orthogonality of the protecting groups:
-
Nα-Fmoc group: A base-labile protecting group, removed at each cycle of amino acid addition with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Side-chain protecting groups (e.g., tBu, Trt, Pbf): Acid-labile groups that protect reactive side chains of other amino acids and are typically removed during the final cleavage from the resin with a strong acid cocktail (e.g., trifluoroacetic acid).
-
Nδ-Z group: A hydrogenolysis-labile protecting group, which is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. This allows for the selective deprotection of the ornithine side chain either on-resin or after cleavage, providing a unique avenue for peptide modification.
This orthogonal strategy enables the precise and controlled synthesis of ornithine-containing AMPs with high purity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Linear Ornithine-Containing AMP
This protocol describes the synthesis of a hypothetical 12-amino acid antimicrobial peptide, "Ornitho-12" (Sequence: Phe-Orn-Leu-Lys-Orn-Trp-Lys-Val-Orn-Leu-Lys-Ala-NH₂), on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
This compound
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH, Fmoc-Ala-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Methanol
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the sequence, using the appropriate Fmoc-amino acid derivative [Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, this compound, Fmoc-Val-OH, Fmoc-Trp(Boc)-OH].
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Phe-OH, perform a final Fmoc deprotection step as described in Step 2.
-
Cleavage and Side-Chain Deprotection (excluding Z group):
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5, v/v/v/w). The DTT is included to scavenge tryptophanyl cations.
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum. At this stage, the peptide is fully deprotected except for the Z groups on the ornithine side chains.
-
Protocol 2: Hydrogenolysis for Z-Group Deprotection
This protocol describes the removal of the Z protecting group from the ornithine side chains of the cleaved peptide in solution.
Materials:
-
Crude Z-protected peptide from Protocol 1
-
Methanol or a suitable solvent mixture (e.g., methanol/water)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the crude Z-protected peptide in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the peptide solution (approximately 10-20% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry until the Z group is completely removed. This may take several hours.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to recover any adsorbed peptide.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure.
-
Lyophilization: Dissolve the resulting peptide in a water/acetonitrile mixture and lyophilize to obtain the final crude peptide as a fluffy white powder.
Protocol 3: Peptide Purification and Analysis
Procedure:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the purity and identity of the purified peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the antimicrobial activity of the synthesized peptide.
Materials:
-
Purified Ornitho-12 peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strains in MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of the purified peptide and perform two-fold serial dilutions in MHB in the 96-well plate.
-
Inoculation and Incubation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Data Presentation
The following tables present representative data for the synthesis and antimicrobial activity of Ornitho-12.
Table 1: Synthesis and Purification of Ornitho-12
| Parameter | Result |
| Peptide Sequence | Phe-Orn-Leu-Lys-Orn-Trp-Lys-Val-Orn-Leu-Lys-Ala-NH₂ |
| Resin Type | Rink Amide |
| Synthesis Scale | 0.1 mmol |
| Crude Yield after Cleavage & Hydrogenolysis | 65-75% |
| Purity after RP-HPLC | >98% |
| Observed Mass (M+H)⁺ | Corresponds to the theoretical mass |
Note: Yields and purity are dependent on the specific sequence and synthesis conditions and may vary.
Table 2: Antimicrobial Activity (MIC) of Ornitho-12
| Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus ATCC 25923 | 8 | 5.2 |
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 16 | 10.4 |
| Escherichia coli ATCC 25922 | 16 | 10.4 |
| Pseudomonas aeruginosa ATCC 27853 | 32 | 20.8 |
Visualizations
Conclusion
The use of this compound provides a valuable and robust strategy for the synthesis of ornithine-containing antimicrobial peptides. The orthogonality of the Z group allows for its selective removal under mild hydrogenolysis conditions, which can be advantageous for the synthesis of complex peptides or for on-resin modifications. The protocols and representative data presented here demonstrate a clear pathway for the successful synthesis, purification, and evaluation of potent AMPs using this versatile building block. This approach expands the toolkit available to researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.
Application Notes and Protocols for the Synthesis of Non-Proteinogenic Amino Acid-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2][3] Unlike the 20 canonical proteinogenic amino acids, NPAAs offer a vast chemical diversity that can be leveraged to enhance the therapeutic properties of peptides, such as increased metabolic stability, improved potency and bioavailability, and constrained conformations.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of peptides containing NPAAs, focusing on both solid-phase and solution-phase methodologies.
Non-ribosomal peptides (NRPs) found in nature, which often contain NPAAs, have inspired the development of novel therapeutics.[5] Synthetic strategies now allow for the routine incorporation of a wide array of NPAAs, including D-amino acids, N-methylated amino acids, and other custom-designed residues, into peptide scaffolds.[4] The choice of synthetic strategy is critical and depends on the specific properties of the NPAA and the desired peptide sequence.
Core Principles of Synthesis
The synthesis of NPAA-containing peptides primarily relies on two main strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. SPPS is the more common method due to its ease of purification and automation.[1][6] Solution-phase synthesis, while more labor-intensive, is often preferred for large-scale synthesis or for peptides that are difficult to assemble on a solid support.[7][8][9]
A key challenge in synthesizing peptides with NPAAs is often the steric hindrance posed by bulky side chains or modifications to the peptide backbone.[10] This can lead to incomplete coupling reactions and lower yields. To overcome this, a variety of powerful coupling reagents have been developed.
Data Presentation: Quantitative Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with sterically hindered NPAAs. The following table summarizes the performance of common coupling reagents in the synthesis of challenging peptide sequences.
| Coupling Reagent | Activating Agent | Typical Reaction Time | Coupling Efficiency (Yield %) for Hindered Residues | Racemization Risk | Notes |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt/Base | 30 min - 2 h | 85-95% | Low | A widely used and effective coupling reagent. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt/Base | 15 min - 1 h | >95% | Very Low | Generally considered superior to HBTU for hindered couplings due to the formation of a more reactive OAt-active ester.[11] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt/Base | 30 min - 4 h | 80-90% | Low | A phosphonium-based reagent, can be advantageous in certain cases. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | HOBt | 1 - 12 h | 70-85% | Moderate | A classic and cost-effective carbodiimide-based method. |
| PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) | N/A | 1 - 4 h | >90% | Low | A powerful phosphonium-based reagent particularly effective for N-methylated amino acids. |
Note: Coupling efficiencies and reaction times are highly dependent on the specific amino acid sequence, solvent, and temperature.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered NPAA (e.g., α,α-disubstituted amino acid)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a sterically hindered non-proteinogenic amino acid.
1. Resin Swelling: a. Place the appropriate amount of Rink Amide resin (for a C-terminal amide) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of the Sterically Hindered NPAA: a. In a separate vial, dissolve the Fmoc-protected sterically hindered NPAA (3-5 equivalents), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. b. Pre-activate the mixture by allowing it to stand for 5-10 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For extremely hindered couplings, the reaction time may be extended, or the temperature may be slightly elevated (e.g., to 40°C). e. To ensure complete coupling, a second coupling step can be performed.
4. Capping of Unreacted Amines (Optional but Recommended): a. After the coupling step, wash the resin with DMF. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes to cap any unreacted amino groups. c. Wash the resin with DMF.
5. Chain Elongation: a. Repeat steps 2 and 3 (using appropriate coupling conditions for each amino acid) for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
7. Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Solution-Phase Synthesis of a Dipeptide Containing an NPAA
This protocol describes the synthesis of a dipeptide in solution, which can be a useful strategy for producing smaller peptide fragments or for large-scale synthesis.[7][8][9]
1. Protection of Amino Acids: a. Protect the N-terminus of the first amino acid (AA1, the NPAA) with a suitable protecting group (e.g., Boc or Fmoc). b. Protect the C-terminus of the second amino acid (AA2) as a methyl or benzyl ester.
2. Coupling Reaction: a. Dissolve the N-protected AA1 (1 equivalent) and the C-protected AA2 (1 equivalent) in a suitable solvent (e.g., DCM or DMF). b. Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like HOBt (1.1 equivalents). c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification: a. Filter the reaction mixture to remove the urea byproduct (if DCC is used). b. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. d. Purify the crude dipeptide by column chromatography on silica gel.
4. Deprotection: a. Selectively deprotect the N- or C-terminus of the dipeptide to allow for further chain elongation if desired. For example, the Boc group can be removed with trifluoroacetic acid (TFA) in DCM.
Mandatory Visualizations
Signaling Pathway: Inhibition of the p53-MDM2 Interaction by a Stapled Peptide
Stapled peptides are a class of non-proteinogenic amino acid-containing peptides that are conformationally constrained by a synthetic brace.[11][12][13] This pre-organization into an alpha-helical structure can enhance their binding affinity to target proteins and improve cell permeability. One prominent example is the development of stapled peptides to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[11][12] By disrupting this interaction, the stapled peptide can reactivate the p53 pathway, leading to apoptosis in cancer cells.[11][12]
Caption: p53-MDM2 pathway and its inhibition by a stapled peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis for the incorporation of non-proteinogenic amino acids.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship: Decision Tree for Synthesis Strategy
The choice between SPPS and solution-phase synthesis depends on several factors, including the scale of the synthesis, the length of the peptide, and the properties of the NPAA.
Caption: Decision tree for selecting a peptide synthesis strategy.
References
- 1. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Proteins GPCR: Understanding Their Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Stapled peptides in the p53 pathway: computer simulations reveal novel interactions of the staples with the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 13. Structure of the stapled p53 peptide bound to Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Z-Orn(Fmoc)-OH Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the coupling of this compound?
The primary challenges in this compound coupling reactions often stem from steric hindrance and solubility issues. The bulky Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups can impede the approach of the activated amino acid to the N-terminus of the peptide chain, leading to incomplete coupling.[1] Additionally, like many protected amino acids, this compound may exhibit limited solubility in standard SPPS solvents like DMF, which can lead to precipitation and reduced reaction efficiency.[2]
Q2: How can I determine if the coupling reaction is incomplete?
A qualitative assessment of the coupling reaction's completeness can be performed using the Kaiser test.[3] This test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling.[3][4]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling is complete, as there are no free primary amines to react.[3][4]
For a more quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any deletion sequences.[4]
Q3: What is "double coupling," and when should it be used?
Double coupling is the process of repeating the coupling step with a fresh solution of activated this compound immediately after the initial coupling. This is a common and effective strategy to drive the reaction to completion, especially when a positive Kaiser test indicates an incomplete first coupling.[1][3]
Q4: Which coupling reagents are most effective for this compound?
For challenging couplings involving sterically hindered amino acids like this compound, potent uronium/aminium or phosphonium-based reagents are generally more effective than standard carbodiimides.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often recommended for their high reactivity.[1][3] The addition of additives like Oxyma Pure can further enhance coupling efficiency.[3] It is advisable to avoid HBTU or TBTU, as they can lead to guanidinylation side products.[3]
Q5: Are there any potential side reactions to be aware of when using this compound?
A potential side reaction is racemization, which can be exacerbated by elevated temperatures or the use of excess base.[3] Using aminium-based reagents like HATU can help minimize racemization.[3] During the final cleavage from the resin, if thiol-containing scavengers such as ethanedithiol (EDT) are used, the azide group can be reduced to an amine.[3] To avoid this, it is recommended to use a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound coupling reactions.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test indicates incomplete coupling. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for a positive Kaiser test.
Issue 2: Precipitation of this compound in Solution
Precipitation of the amino acid solution can lead to inaccurate concentrations and poor coupling efficiency.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Solubility | Gently warm the solution (30-40°C) to aid dissolution.[2] Use a sonicator to help break up aggregates.[2] |
| Solvent Quality | Use high-purity, amine-free DMF.[2] Degraded DMF can contain dimethylamine, which can affect the stability of the Fmoc group.[2] |
| High Concentration | Ensure the concentration of the this compound solution is appropriate for the solvent. If precipitation occurs, consider diluting the solution.[2] |
| Temperature Fluctuations | Maintain a stable laboratory temperature to prevent precipitation upon cooling.[2] |
Issue 3: Low Overall Peptide Yield
Low final peptide yield can be a result of cumulative incomplete couplings or side reactions.
Caption: Root causes and solutions for low peptide yield.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard procedure for the manual coupling of this compound.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 10-15 min) to remove the Fmoc protecting group.[4]
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2 hours.[4]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[4] If the test is positive, consider a second coupling (Protocol 2).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[4]
Protocol 2: Double Coupling Protocol
This protocol should be performed if the initial coupling is incomplete.
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[1]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[1]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a final Kaiser test to confirm complete coupling.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Uronium/Aminium | High | Often recommended for difficult couplings.[3] Can suppress racemization.[3] |
| HBTU/TBTU | Uronium/Aminium | Moderate to High | Can cause guanidinylation side products.[3] |
| PyBOP | Phosphonium | High | Does not cause guanidinylation side reactions.[1] |
| DIC/HOBt | Carbodiimide | Moderate | Standard reagent, may be less effective for hindered couplings. |
This technical support guide is intended to provide general guidance. Specific experimental conditions may require further optimization based on the peptide sequence and synthesis scale.
References
Technical Support Center: Incomplete Fmoc Deprotection of Z-Orn(Fmoc)-OH
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection of Z-Orn(Fmoc)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its Fmoc deprotection be challenging?
This compound, or Nα-Fmoc-Nδ-Z-L-ornithine, is a derivative of the amino acid ornithine.[1][2][3][4] It has two protecting groups: the base-labile Fmoc group on its alpha-amine (Nα) and the acid-labile Z (benzyloxycarbonyl) group on its side-chain delta-amine (Nδ).
Deprotection of the Fmoc group can be challenging due to steric hindrance. The bulky nature of both the Fmoc and Z groups can physically obstruct the deprotection reagent, typically piperidine, from accessing the acidic proton on the fluorenyl ring, which is necessary for the deprotection reaction to proceed.[5] This is especially true if the surrounding amino acids in the peptide sequence are also bulky.
Q2: What is the standard protocol for Fmoc deprotection?
The standard protocol for Fmoc deprotection involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in a suitable solvent, most commonly dimethylformamide (DMF).[5][6][7][8] The process is typically performed in two steps to ensure complete removal of the Fmoc group and efficient scavenging of the resulting dibenzofulvene (DBF) byproduct.[7][8]
A common procedure is:
-
An initial treatment with the piperidine solution for 1-3 minutes.[7][8]
-
Draining the reagent.
-
A second, longer treatment with fresh piperidine solution for 5-20 minutes.[6][9]
-
Thorough washing of the resin with DMF to remove all traces of piperidine and the DBF-piperidine adduct.[6][9]
Q3: How can I confirm that Fmoc deprotection is incomplete?
Several methods can be used to detect the presence of unreacted Fmoc groups, indicating an incomplete deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects free primary amines.[5][10] After deprotection, a small sample of resin beads should turn a dark blue or purple color. A yellow, brown, or colorless result indicates that the N-terminal amine is still protected by the Fmoc group.[5][10]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[7][10] If the absorbance curve is unusually broad, fails to reach a plateau, or does not return to baseline, it may signal slow or incomplete deprotection.[10]
-
HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide will show the desired product and a later-eluting, more hydrophobic peak corresponding to the peptide with the Fmoc group still attached. Mass spectrometry will confirm the identity of this peak, showing a mass increase of 222.24 Da (the mass of the Fmoc group).[11]
Q4: What are the common causes of incomplete Fmoc deprotection?
Incomplete deprotection is a common issue in SPPS and can stem from several factors:
-
Reagent Issues:
-
Reaction Conditions:
-
Insufficient Time: "Difficult" sequences, such as those with steric hindrance or prone to aggregation, may require longer deprotection times than the standard protocol.[5]
-
Low Temperature: Deprotection is typically performed at room temperature. Lower temperatures can slow down the reaction rate.[5]
-
-
Sequence-Related Issues:
-
Steric Hindrance: As with this compound, bulky amino acids near the N-terminus can hinder the approach of the piperidine base.[5]
-
Peptide Aggregation: As the peptide chain grows, it can fold and form secondary structures (e.g., β-sheets) on the resin.[5][12] This aggregation can prevent the deprotection reagent from reaching the Fmoc group.[5][12]
-
Q5: My standard deprotection protocol failed for a this compound containing peptide. What should I do first?
If you suspect incomplete deprotection, the most straightforward initial approach is to modify the reaction conditions to favor completion:
-
Extend the Deprotection Time: Re-treat the resin with a fresh solution of 20% piperidine in DMF. Instead of the standard 5-20 minutes, increase the time to 30 minutes or perform an additional 10-15 minute treatment.[5]
-
Increase the Temperature: Gently warming the reaction vessel to 30-40°C can help disrupt peptide aggregation and increase the reaction rate.
-
Ensure Reagent Quality: If the problem persists, prepare a fresh batch of 20% piperidine in DMF using a newly opened bottle of piperidine.[5]
Q6: Are there alternative deprotection reagents I can use?
Yes, for particularly difficult sequences where standard piperidine treatment is ineffective, stronger base cocktails can be used:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can be very effective for hindered residues.[5] A common formulation is 2% DBU / 2% piperidine in DMF.[11] The piperidine is still required to scavenge the DBF byproduct.
-
4-Methylpiperidine: This reagent is as effective as piperidine but is not a controlled substance in some regions.[5]
It is important to note that stronger bases can increase the risk of side reactions, such as racemization, especially with sensitive amino acids like Cysteine and Histidine.[7]
Troubleshooting Guide
The following diagram outlines a systematic workflow for troubleshooting incomplete Fmoc deprotection.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Quantitative Data Summary
The following table summarizes various conditions for Fmoc deprotection, providing a basis for optimization.
| Parameter | Standard Condition | Extended/Enhanced Condition | Alternative Condition | Notes |
| Deprotection Reagent | 20% Piperidine / DMF[5] | 20% Piperidine / DMF | 2% DBU / 2% Piperidine / DMF[11] | DBU is a stronger base, useful for sterically hindered residues. |
| Initial Treatment Time | 1 - 3 minutes[8] | 5 minutes[9] | 2 - 5 minutes[11] | A brief initial treatment helps to start the process. |
| Main Treatment Time | 5 - 20 minutes[6][9] | 20 - 30 minutes | 2 x 2-5 minute treatments[11] | Difficult sequences require longer total deprotection times. |
| Temperature | Room Temperature[5] | 30 - 40 °C | Room Temperature | Increased temperature can help overcome peptide aggregation. |
| Number of Treatments | 2 (one short, one long) | 2 or 3 | 2 (short treatments) | Multiple treatments with fresh reagent are more effective. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Piperidine Method)
This protocol describes a typical two-step manual deprotection for a resin-bound peptide.[7][8]
-
Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes at room temperature.[6][8]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-20 minutes at room temperature.[8][9]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (5-7 times)
-
DCM (Dichloromethane) (3 times)
-
DMF (3 times)
-
-
The resin is now ready for the Kaiser test or the next amino acid coupling step.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
This protocol is recommended for sterically hindered residues like this compound when the standard protocol fails.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes and then drain the solvent.
-
First Deprotection: Add the DBU-based deprotection solution to the resin. Agitate the mixture at room temperature for 2-5 minutes.[11]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU-based solution and agitate for another 2-5 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.[11]
Protocol 3: Kaiser Test for Detection of Free Primary Amines
The Kaiser test is a sensitive qualitative method to confirm the completion of the deprotection step.[5]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
Procedure:
-
After the final DMF wash of the deprotection protocol, take a small sample of resin beads (5-10 mg).
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[11]
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result. Free primary amines are present, indicating successful deprotection.[5]
-
Yellow/Colorless Beads and Solution: Negative result. No free primary amines are detected, indicating incomplete deprotection.[5][10]
Protocol 4: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for quantitative monitoring of the Fmoc group removal by measuring the absorbance of the DBF-piperidine adduct.[7]
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 3-6), collect all the drained piperidine solution.
-
Dilute to Volume: Transfer the collected filtrate to a volumetric flask of known volume (e.g., 50 mL or 100 mL). Dilute to the mark with DMF and mix thoroughly.
-
Prepare Sample: Further dilute an aliquot of this solution with DMF to bring the absorbance into the linear range of the spectrophotometer (typically < 1.5 AU).
-
Measure Absorbance: Measure the absorbance of the diluted sample at ~301 nm against a DMF blank.
-
Analyze: A stable, plateaued absorbance reading after the second deprotection step indicates the reaction has gone to completion. Inconsistent or continuously rising absorbance suggests an ongoing, incomplete reaction.
References
- 1. Fmoc-orn(Z)-OH | C28H28N2O6 | CID 14999635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 201048-68-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. This compound | 201048-68-2 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions with Z-Orn(Fmoc)-OH
Welcome to the technical support center for Z-Orn(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the use of this compound in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). It features an Fmoc protecting group on the α-amino group, which is base-labile, and a benzyloxycarbonyl (Z or Cbz) protecting group on the δ-amino side-chain, which is removable by hydrogenolysis. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[1][2]
Q2: What are the main side reactions to be aware of when using this compound?
The primary side reaction of concern is the intramolecular cyclization of the ornithine residue to form a δ-lactam. This can occur during the activation of the carboxylic acid for coupling and competes with the desired intermolecular peptide bond formation. Other potential side reactions are common to Fmoc-SPPS, such as aspartimide and diketopiperazine formation, depending on the peptide sequence.[3][4][5]
Q3: Is the Z-protecting group stable during standard Fmoc-SPPS cycles?
Yes, the Z-group is stable under the mildly basic conditions (e.g., 20% piperidine in DMF) used for Fmoc-group removal and the acidic conditions (e.g., TFA) used for final cleavage from most resins and removal of other acid-labile side-chain protecting groups like Boc.[1][6]
Q4: How is the Z-protecting group on the ornithine side-chain removed?
The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[1] This method is orthogonal to the TFA-based cleavage commonly used in Fmoc-SPPS, allowing for selective side-chain deprotection if required.
Troubleshooting Guides
Issue 1: Incomplete Coupling and Presence of a Dehydrated Byproduct
Symptom: During the coupling step of the amino acid following this compound, you observe incomplete coupling and the presence of a byproduct with a mass corresponding to the peptide minus a molecule of water.
Cause: This is likely due to the formation of a δ-lactam at the C-terminal ornithine residue. The side-chain δ-amino group of ornithine can attack the activated carboxylic acid, leading to an intramolecular cyclization that is faster than the desired intermolecular coupling of the next amino acid.
Solutions:
-
Choice of Coupling Reagent: The choice of coupling reagent can influence the rate of lactam formation. Uronium/aminium salt-based reagents like HBTU and TBTU can sometimes promote this side reaction. Consider using a phosphonium salt-based reagent like PyBOP or employing Fmoc-amino acid chlorides for challenging couplings.
-
Minimize Pre-activation Time: Pre-activating the carboxylic acid of this compound for an extended period before adding it to the resin-bound peptide can increase the likelihood of lactam formation. It is advisable to add the activation reagents and the amino acid to the resin simultaneously or with minimal delay.
-
Use of Additives: The addition of HOBt or Oxyma to the coupling reaction can help to suppress racemization and may also reduce the extent of lactam formation by forming a more stable active ester.
Issue 2: Unexpected Cleavage of the Z-group
Symptom: You observe partial or complete removal of the Z-protecting group from the ornithine side-chain during the peptide synthesis or final cleavage.
Cause: While generally stable, the Z-group can be labile under certain conditions.
Solutions:
-
Avoid Catalytic Transfer Hydrogenolysis Conditions: Ensure that reagents that can act as hydrogen donors in the presence of residual palladium from previous synthetic steps are not used.
-
Evaluate Final Cleavage Cocktail: Standard TFA-based cleavage cocktails for Fmoc-SPPS will not cleave the Z-group. If Z-group removal is observed, it may indicate contamination of reagents or an unintended chemical reaction.
Data Summary
| Coupling Method | Relative Rate of Lactam Formation | Comments |
| Carbodiimide (e.g., DCC/HOBt) | Moderate | The formation of a symmetric anhydride can be prone to intramolecular cyclization. |
| Uronium/Aminium (e.g., HBTU/DIPEA) | Can be High | The rate can be influenced by the base and pre-activation time. |
| Phosphonium (e.g., PyBOP/DIPEA) | Generally Lower | Often a better choice for minimizing lactam formation in difficult couplings. |
| Fmoc-Amino Acid Halides | Low | The high reactivity can favor intermolecular coupling. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
Dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Deprotection of the Z-group
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF or methanol.
-
Hydrogenolysis:
-
Add a palladium-on-carbon catalyst (Pd/C, 10% w/w) to the resin suspension.
-
Purge the reaction vessel with hydrogen gas (H₂).
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture at room temperature.
-
Monitor the reaction by LC-MS until complete deprotection is observed (typically 4-24 hours).
-
-
Filtration and Washing: Filter the reaction mixture to remove the catalyst and wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: Competing pathways during the coupling step of this compound.
Caption: General workflow for peptide synthesis using this compound.
References
Technical Support Center: Optimizing Coupling Efficiency of Z-Orn(Fmoc)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of Z-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging amino acid to couple?
The primary challenge in coupling this compound arises from steric hindrance. The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side-chain amine of ornithine can create significant spatial crowding around the alpha-carboxyl group. This crowding can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1]
Q2: What are the common indicators of poor coupling efficiency with this compound?
Common indicators of inefficient coupling include:
-
A positive Kaiser test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.[2][3]
-
Deletion sequences in the final product: Mass spectrometry (MS) analysis of the crude peptide may show a significant peak corresponding to the peptide sequence missing the this compound residue.[1]
-
Low overall yield: Incomplete coupling at one or more steps will result in a lower yield of the desired full-length peptide.
Q3: Which class of coupling reagents is recommended for this compound?
For sterically hindered amino acids like this compound, uronium/aminium (e.g., HATU, HCTU) and phosphonium salt-based (e.g., PyBOP, PyAOP) reagents are highly recommended over standard carbodiimides like DIC.[2][3][4][5] These more potent reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[6]
Q4: Can solvent choice impact the coupling efficiency of this compound?
Yes, the solvent plays a critical role. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common choices. NMP is often considered superior for difficult couplings as it can better solvate the peptide-resin complex.[7] For sequences prone to aggregation, adding a small amount of dimethyl sulfoxide (DMSO) can help disrupt secondary structures and improve coupling efficiency.[7][8]
Q5: Is a "double coupling" strategy necessary for this compound?
A double coupling is a common and effective strategy to drive the reaction to completion when coupling difficult or sterically hindered amino acids.[1][9] If a single coupling is found to be incomplete (e.g., via a positive Kaiser test), performing a second coupling with a fresh solution of activated this compound and coupling reagent is advisable before proceeding to the next Fmoc-deprotection step.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.
Problem: Low Coupling Efficiency (Positive Kaiser Test)
A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin.
Caption: Troubleshooting workflow for a positive Kaiser test result.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
The selection of a coupling reagent is a balance between reactivity, cost, and potential side reactions. For sterically hindered amino acids, highly reactive reagents are often necessary.[4]
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | Very High | Highly efficient, rapid coupling, low racemization.[5][10] | High cost, potential for guanidinylation side reaction.[1][5] |
| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[4] | Potential for guanidinylation side reaction.[5] |
| PyBOP | Phosphonium | High | Byproducts are non-carcinogenic, lower risk of guanidinylation.[1][4] | Generally lower reactivity than uronium/aminium salts.[4] |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective, simple byproducts.[4] | Slower reaction rates, less effective for highly hindered couplings.[11] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[12]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[9] Allow the mixture to pre-activate for 1-2 minutes.[1][9]
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.[1] Agitate the mixture for 2-4 hours at room temperature.[1][13]
-
Washing: Drain the reaction solution from the vessel. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.[3] If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling for this compound
Perform this procedure if the Kaiser test is positive after the initial coupling.
-
Initial Wash: After the first coupling attempt (Protocol 1, step 5), wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[9]
-
Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 3.[9]
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.[9]
-
Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.[9]
Visualization of Key Relationships
Factors Influencing this compound Coupling Efficiency
Caption: Key factors influencing coupling efficiency and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Z-Orn(Fmoc)-OH Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Z-Orn(Fmoc)-OH in N,N-Dimethylformamide (DMF) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF, a commonly used solvent?
A1: Several factors can contribute to the poor solubility of this compound in DMF. The large, hydrophobic Fmoc protecting group can lead to aggregation.[1][2] The overall hydrophobicity of the molecule, influenced by both the Z (Benzyloxycarbonyl) and Fmoc groups, inherently limits its solubility in polar aprotic solvents like DMF.[1] Additionally, the quality of the DMF is critical; degraded DMF containing dimethylamine can negatively impact the reaction and solubility.[3]
Q2: What factors can influence the solubility of this compound?
A2: Key factors include:
-
Compound Purity: Impurities in the this compound can hinder dissolution.
-
Solvent Quality: Use of high-purity, amine-free, peptide-synthesis-grade DMF is essential.[3] Old or improperly stored DMF can degrade and cause issues.[3]
-
Concentration: The concentration of the this compound solution may be too high for the solvent to accommodate.[3]
-
Temperature: Ambient temperature fluctuations can affect solubility, with lower temperatures often leading to precipitation.[3]
-
Intermolecular Interactions: The protecting groups can promote intermolecular hydrogen bonding, leading to aggregation and reduced solubility.[1]
Q3: Are there alternative solvents or solvent mixtures that can improve the solubility of this compound?
A3: Yes, if DMF alone is insufficient, several alternatives can be considered. N-Methyl-2-pyrrolidone (NMP) has a higher solvating power for some sequences.[1][3] Using co-solvents can also be highly effective. Adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF can significantly enhance solubility.[1][3] For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) may be employed.[1] Some greener alternatives to DMF, such as N-butyl-2-pyrrolidinone (NBP) and 2-methyltetrahydrofuran (2-MeTHF), have also been explored in peptide synthesis, though their compatibility with your specific protocol should be verified.[3][4]
Q4: Can I use heat to help dissolve this compound?
A4: Gentle warming can be an effective method to aid dissolution.[3] It is recommended to use a water bath at a temperature of around 30-40°C.[3] However, be cautious, as excessive heat can potentially cause degradation of the protected amino acid.[3]
Q5: Is there a comprehensive table of solubility values for protected amino acids in DMF?
Solubility Overview
While specific quantitative data for this compound is not widely published, the following table provides a qualitative guide to the solubility of protected amino acids in common solvents used in solid-phase peptide synthesis (SPPS).
| Solvent/Mixture | General Solubility | Recommendations & Notes |
| DMF (N,N-Dimethylformamide) | Moderate to Good | Standard solvent for SPPS, but issues can arise with hydrophobic or bulky protected amino acids.[3] Ensure high purity and amine-free grade.[3] |
| NMP (N-Methyl-2-pyrrolidone) | Good to Excellent | Often has higher solvating power than DMF, especially for hydrophobic sequences.[1][3] |
| DMSO (Dimethyl Sulfoxide) | Excellent | Very effective at dissolving difficult-to-solubilize amino acids, often used as a co-solvent with DMF.[1][5] |
| DCM (Dichloromethane) | Variable | Less common in modern Fmoc chemistry; often used in mixtures.[3] |
| DMF / DMSO Mixtures | Excellent | A small percentage of DMSO (e.g., 10%) can dramatically improve solubility in DMF.[3] |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | Excellent | Used for particularly difficult sequences and to overcome aggregation.[1] |
Troubleshooting Guide for this compound Dissolution
If you are experiencing difficulty dissolving this compound, follow this step-by-step guide.
Initial Troubleshooting Steps[3]
-
Verify Solvent Quality: Ensure you are using fresh, high-purity, peptide-synthesis-grade DMF. If the solvent bottle is old or has been open for a long time, consider using a new one.[3]
-
Check Concentration: Confirm that your calculations are correct and the concentration is not excessively high. Precipitation is more likely at higher concentrations.[3]
-
Vortex Vigorously: Ensure the mixture is being agitated sufficiently. Vortex for 2-3 minutes.[3]
Enhanced Dissolution Techniques
-
Sonication: Use an ultrasonic bath for 5-15 minutes to help break up aggregates and promote dissolution.[3]
-
Gentle Warming: Place the vial in a water bath at 30-40°C. Continue to mix intermittently. Allow the solution to return to room temperature before use.[3]
-
Use of Co-solvents: If the above steps fail, prepare a solvent mixture. A 9:1 (v/v) mixture of DMF and DMSO is often effective.[3]
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
This protocol outlines the standard procedure for dissolving this compound in DMF.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF to achieve the desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes.[3]
-
Visually inspect the solution for any undissolved particles.
-
If undissolved solid remains, place the vial in a sonicator bath for 5-10 minutes.[3]
-
Once dissolved, use the solution immediately for the coupling reaction.
Protocol 2: Enhanced Dissolution Using a Co-Solvent
This protocol is recommended when the standard procedure is insufficient to achieve complete dissolution.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
High-purity DMSO
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Prepare a 9:1 (v/v) mixture of DMF and DMSO.
-
Add the solvent mixture to the vial to achieve the desired concentration.
-
Vortex the mixture for 3-5 minutes.
-
Sonicate the vial for 10-15 minutes.[3]
-
If necessary, gently warm the solution to 30-40°C while continuing to mix.[3]
-
Once fully dissolved, allow the solution to cool to room temperature before use.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Aggregation of Peptides Containing Z-Orn(Fmoc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and preventing peptide aggregation when incorporating Z-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using this compound?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support during SPPS. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2][3] The incorporation of this compound can contribute to aggregation due to the hydrophobic and aromatic nature of both the benzyloxycarbonyl (Z) and the fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These bulky, nonpolar groups increase the overall hydrophobicity of the peptide chain, promoting interactions that can lead to aggregation.[2][3] Aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, which results in deletion sequences and lower purity of the final crude peptide.[1]
Q2: What are the common signs of peptide aggregation during SPPS?
A2: Several signs during synthesis can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.[1][2][4]
-
Incomplete or Slow Deprotection: The Fmoc deprotection reaction may be sluggish or incomplete. This can sometimes be observed as a persistent blue color after piperidine treatment when using a colorimetric test.[1][5]
-
Incomplete or Slow Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was hindered.[1][2]
-
Analytical HPLC/LC-MS Issues: Analysis of a test cleavage may show a complex mixture of products, including the target peptide along with numerous deletion sequences.[1]
Q3: Can I predict if my peptide sequence containing this compound will aggregate?
A3: While predicting aggregation with absolute certainty is challenging, sequences with a high content of hydrophobic residues, including this compound, are more prone to aggregation.[1][3] The risk of aggregation also increases with the length of the peptide chain.[1] Generally, aggregation is less likely to be a significant issue before the fifth or sixth residue.[3][4] Several computational tools and predictive models are available that can help assess the aggregation propensity of a given peptide sequence.
Q4: What initial steps can I take to troubleshoot on-resin aggregation?
A4: If you suspect on-resin aggregation, consider these initial troubleshooting steps:
-
Solvent Choice: Switch from N,N-Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to your solvent.[4][6] NMP and DMSO are better at solvating peptide chains and disrupting secondary structures.[6]
-
Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 40-50°C) can provide more kinetic energy to the peptide chains, helping to break up aggregates.[1][4] However, use caution as higher temperatures can increase the risk of side reactions like racemization.[7]
-
Sonication: Sonicating the reaction vessel during coupling and deprotection can help to break up resin clumps and improve reagent accessibility.[4]
Troubleshooting Guides
Issue 1: Incomplete Deprotection or Coupling
Symptoms:
-
Persistent blue color after piperidine treatment.
-
Positive Kaiser test after a coupling step.
-
Presence of deletion sequences in the final product.
Caption: A systematic approach to finding a suitable solvent for a poorly soluble peptide.
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is intended for use immediately before a coupling step where aggregation is suspected. [1]
-
After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin. [1]2. Agitate the resin in the LiCl solution for 5 minutes. [1]3. Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt. [1]5. Proceed with the standard coupling protocol.
Protocol 2: Deprotection with a DBU-Containing Cocktail
This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation. [7]
-
Reagent Preparation: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF. [7]2. Pre-wash: Wash the peptide-resin with DMF (3 x 1 min). [7]3. Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes. [7]4. Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes. [7]5. Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed. [7]
Protocol 3: Incorporating Aggregation-Disrupting Amino Acids
To proactively prevent aggregation, consider incorporating "aggregation breakers" such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues. [1][4][7]
-
Selection: Identify a suitable position in your peptide sequence for an aggregation-disrupting amino acid. Pseudoproline dipeptides are used at Ser or Thr residues, while Dmb/Hmb-protected amino acids are often used at Gly residues. [7]2. Coupling:
-
In a separate vessel, dissolve the pseudoproline dipeptide or Fmoc-AA(Dmb/Hmb)-OH (2 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (1.95 equivalents) in DMF. [1] * Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. [1] * Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. [1] * Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary. [1]
-
Data Presentation
Table 1: Solubility of Fmoc-Protected Amino Acids in Common Solvents
| Solvent | Solubility of Fmoc-Orn(Boc)-OH |
| DMF | 20 mg/mL [8] |
| DMSO | 10 mg/mL [8] |
| Ethanol | 10 mg/mL [8] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL [8] |
Table 2: Summary of Strategies to Mitigate On-Resin Aggregation
| Strategy | Recommendation | Rationale |
| Solvent Modification | Switch from DMF to NMP or add DMSO. [4] | NMP and DMSO are more effective at disrupting secondary structures and improving solvation. [6] |
| Elevated Temperature | Perform coupling and deprotection at 40-50°C. [1][4][5] | Increased thermal energy disrupts intermolecular hydrogen bonds. [1] |
| Chaotropic Salts | Wash the resin with a solution of LiCl or NaClO₄ in DMF before coupling. [1][4] | These salts disrupt the ordered structure of water molecules and interfere with hydrogen bonding. [1] |
| "Magic Mixture" | Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate. [1] | This combination of solvents and additives significantly enhances the solvation of the peptide and resin. [1] |
| Stronger Deprotection Reagent | Add 1-2% DBU to the piperidine deprotection solution. [5][7] | DBU is a stronger, non-nucleophilic base that can improve the efficiency of Fmoc removal. [5] |
| Backbone Protection | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on a backbone nitrogen every 6-7 residues. [1][4] | These bulky groups physically prevent the close association of peptide chains. [1] |
| Pseudoproline Dipeptides | If your sequence contains a Ser or Thr residue, introduce it as a pseudoproline dipeptide. [1][4] | The kinked geometry of the pseudoproline disrupts the formation of regular secondary structures like β-sheets. [1] |
References
Technical Support Center: Z-Orn(Fmoc)-OH Activation
Welcome to the technical support center for the activation of Z-Orn(Fmoc)-OH in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and achieve successful coupling of this amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon (α-C) of an amino acid during a chemical process, leading to a mixture of both the L- and D-enantiomers. In peptide synthesis, the precise three-dimensional structure of a peptide is critical for its biological activity. The incorporation of the incorrect enantiomer (D-isomer instead of the natural L-isomer) can result in a final peptide with reduced or altered biological function, making it a significant concern for therapeutic and research applications.
Q2: What is the primary mechanism of racemization for this compound during activation?
A2: The primary mechanism for racemization of Nα-Fmoc protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone. Subsequent reaction of this intermediate with the N-terminal amine of the peptide chain can occur from either face, resulting in a mixture of the desired L-isomer and the undesired D-isomer.[1]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors during the activation and coupling steps can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the formation of the oxazolone intermediate.
-
Base: The type, concentration, and steric hindrance of the base used can significantly affect the rate of α-proton abstraction. Strong, non-hindered bases generally promote racemization.[2]
-
Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin increases the time the activated species is susceptible to racemization.
-
Temperature: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.[1]
Q4: How does the Z-protecting group on the ornithine side chain influence racemization?
A4: While the primary site of racemization is the α-carbon, the side chain and its protecting group can exert an influence. The benzyloxycarbonyl (Z) group is a bulky protecting group. While its primary role is to protect the δ-amino group of ornithine, its steric bulk could potentially influence the conformation of the amino acid backbone and the accessibility of the α-proton. However, the electronic effect of the urethane linkage in the Z-group, similar to the Fmoc-group on the α-amino group, is generally considered to help suppress racemization compared to acyl-type protecting groups.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
Problem 1: High levels of D-Ornithine diastereomer detected in the final peptide.
-
Potential Cause: Racemization during the activation/coupling step.
-
Troubleshooting Steps:
-
Optimize Coupling Reagent and Additives:
-
If using carbodiimide reagents like DIC, ensure the presence of a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] Oxyma has been shown to be more effective than HOBt at reducing racemization.
-
Consider switching to phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU or HBTU, which are known for their efficiency and lower racemization potential when used correctly.[4]
-
-
Evaluate the Base:
-
Minimize Pre-activation Time:
-
Avoid prolonged pre-activation of the this compound solution. It is often best to add the activation mixture to the resin immediately after preparation. In situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin, can also minimize the time the activated amino acid is susceptible to racemization.
-
-
Control the Temperature:
-
Perform the coupling reaction at room temperature. Avoid elevated temperatures unless necessary for difficult couplings, and if so, use with caution and for the shortest possible time. For microwave-assisted synthesis, lowering the coupling temperature (e.g., from 80°C to 50°C) can limit racemization.[5]
-
-
Problem 2: Incomplete coupling of this compound.
-
Potential Cause: Steric hindrance from the Z- and Fmoc-protecting groups or aggregation of the peptide chain.
-
Troubleshooting Steps:
-
Use a More Potent Coupling Reagent:
-
Switch to a more powerful coupling reagent such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.
-
-
Increase Reaction Time:
-
Extend the coupling time to allow the reaction to proceed to completion. Monitor the progress using a qualitative test like the Kaiser test.
-
-
Perform a Double Coupling:
-
After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
-
Disrupt Peptide Aggregation:
-
If aggregation is suspected, consider switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt.
-
-
Data Presentation
The following table summarizes the relative performance of common coupling reagents in minimizing racemization, based on data from model peptides containing racemization-prone residues. While specific data for this compound is limited, these trends provide a valuable guide for reagent selection.
| Coupling Reagent/Additive | Reagent Type | Relative Racemization Level | Coupling Efficiency | Notes |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | A classic combination, but more effective additives are available. |
| DIC/Oxyma | Carbodiimide/Additive | Low | High | Oxyma is highly effective at suppressing racemization and is not explosive.[6] |
| HBTU/DIPEA | Uronium/Aminium Salt | Variable | High | Racemization is highly dependent on pre-activation time and base strength. |
| HATU/DIPEA | Uronium/Aminium Salt | Low to Variable | Very High | Generally low racemization, but conditions should be optimized. |
| PyBOP/DIPEA | Phosphonium Salt | Low | High | Effective for hindered couplings with low racemization. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization by using a highly effective additive and avoiding a strong base during activation.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform the final Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Initiation of Coupling: Add the amino acid/Oxyma solution to the deprotected resin.
-
Activation: Add diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: High-Efficiency Coupling for Hindered Sequences using HATU
This protocol is suitable for situations where steric hindrance is a major challenge and a more potent coupling reagent is required.
-
Resin Preparation: Prepare the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Analysis of Racemization by Chiral HPLC
This protocol provides a general method for determining the percentage of the D-isomer in the synthesized peptide after cleavage.
-
Peptide Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Peptide Hydrolysis: Hydrolyze the crude peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column).[5]
-
Mobile Phase: A typical mobile phase for separating Fmoc-amino acid enantiomers is a mixture of acetonitrile and water with an acidic additive like trifluoroacetic acid (TFA).[5]
-
Detection: UV detection is commonly used.
-
Quantification: Integrate the peak areas of the two diastereomers corresponding to the L- and D-ornithine derivatives. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
Technical Support Center: Managing Z-Orn(Fmoc)-OH Coupling Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing steric hindrance and other challenges associated with the use of Z-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
The primary challenges in coupling this compound stem from significant steric hindrance. This arises from the combination of two bulky protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amino side-chain and the Benzyloxycarbonyl (Z) group on the alpha-amino group. This molecular crowding can physically impede the activated carboxylic acid from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support.[1] Additionally, as the peptide elongates, it may form secondary structures or aggregate, further reducing the accessibility of the reactive N-terminus.[2]
Q2: What are the immediate signs of an incomplete coupling reaction with this compound?
The most common indicator of a failed or incomplete coupling is a positive Kaiser test (resulting in blue or purple resin beads), which detects the presence of unreacted primary amines on the resin.[2][3] Other signs include a low overall yield of the final purified peptide and the detection of deletion sequences (peptides missing the Orn residue) via mass spectrometry.[1][3]
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids, potent uronium/aminium or phosphonium-based coupling reagents are highly recommended over standard carbodiimides like DIC.[1][3][4] Reagents such as HATU, HCTU, and COMU (uronium/aminium) or PyBOP and PyAOP (phosphonium) generally provide higher yields and faster reaction kinetics.[1][3] HATU is frequently cited as a top choice for overcoming significant steric barriers.[5]
Q4: What is "double coupling" and when should it be used?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents.[6] It is a highly effective strategy recommended when a qualitative test, like the Kaiser test, indicates that the initial coupling was incomplete.[1][2] This second reaction helps to drive the coupling to completion for any remaining unreacted amines.[6]
Q5: What is "capping" and how can it simplify purification?
Capping is a procedure used to permanently block unreacted N-terminal amines after a coupling reaction has failed to go to completion.[5] This is typically achieved using a highly reactive agent like acetic anhydride.[5] By terminating these unreacted chains, capping prevents the formation of difficult-to-separate deletion peptides, which simplifies the final purification of the desired full-length product.[5]
Troubleshooting Guide
A positive Kaiser test after coupling this compound indicates an incomplete reaction. Follow this systematic workflow to diagnose and resolve the issue.
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids. While specific data for this compound is limited, the following table summarizes the performance of common coupling reagents extrapolated from studies on other challenging residues.
| Reagent Class | Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Time (min) | Expected Yield | Key Advantages & Disadvantages |
| Uronium/Aminium | HATU | 3 : 2.9 : 6 | 20 - 45 | > 99.5% | Adv: Highly reactive, excellent for hindered couplings, low racemization risk.[1] Disadv: Higher cost, potential for guanidinylation if used in excess.[1] |
| HCTU | 3 : 2.9 : 6 | 20 - 60 | > 99% | Adv: High efficiency, more soluble and stable than HBTU. Disadv: Can cause guanidinylation. | |
| COMU | 3 : 3 : 6 | 30 - 120 | > 99% | Adv: High efficiency comparable to HATU, safer (non-explosive byproducts).[3][4] Disadv: Higher cost. | |
| Phosphonium | PyBOP | 3 : 3 : 6 | 30 - 60 | 98 - 99% | Adv: High efficiency, no risk of guanidinylation side reactions.[1] Disadv: Byproducts can be difficult to remove.[1] |
| PyAOP | 3 : 3 : 6 | 60 - 180 | > 98% | Adv: Very effective for N-methyl and other highly hindered residues.[7] Disadv: Higher cost. | |
| Carbodiimide | DIC / HOBt | 3 : 3 : 3 | 120 - 240 | Variable | Adv: Cost-effective. Disadv: Often requires longer reaction times or double coupling for hindered residues; lower efficiency.[8] |
Note: The presented yields and reaction times are indicative and highly dependent on the specific peptide sequence, resin, and reaction conditions.[1]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol describes a robust method for coupling the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution.
-
Pre-activation: Gently agitate the activation mixture for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated mixture to the swollen resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test (see Protocol 3) on a small sample of resin beads.
-
Negative (yellow/colorless beads): The coupling is complete. Proceed to washing.
-
Positive (blue beads): The coupling is incomplete. Continue agitating for another 2 hours or proceed to Protocol 2 for a double coupling.[3]
-
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Procedure
This protocol should be performed if the Kaiser test is positive after the initial coupling attempt.
-
Initial Wash: After the first coupling (Protocol 1, Step 4), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Activation: In a separate vessel, prepare a fresh activation mixture of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF, as described in Protocol 1.
-
Second Coupling: Add the new activation mixture to the washed resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test. Once the test is negative, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next Fmoc deprotection step.[1]
Protocol 3: Kaiser Test for Free Primary Amines
This qualitative test is essential for monitoring coupling reaction completion.[2]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 65 mg potassium cyanide (KCN) diluted in 100 mL pyridine
Procedure:
-
Sample Collection: Carefully remove a small sample of resin (10-20 beads) and place it in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3x) and then with ethanol (3x) to remove residual reagents.
-
Reagent Addition: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
Protocol 4: Capping of Unreacted Amines
This procedure is used to terminate chains where coupling has failed, preventing deletion sequences.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
Washing: Wash the resin post-coupling with DMF (3x).
-
Capping Mixture: Prepare a capping solution. A common mixture is acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Reaction: Add the capping mixture to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3x) before proceeding with the synthesis.
References
Technical Support Center: Synthesis of Z-Orn(Fmoc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during the synthesis of Nα-Fmoc-Nδ-Z-L-ornithine (Z-Orn(Fmoc)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves the reaction of Nδ-Z-L-ornithine (Z-Orn-OH) with an Fmoc-donating reagent, most commonly N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. The reaction selectively protects the α-amino group of the ornithine derivative.
Q2: What are the most common unexpected side products in the synthesis of this compound?
A2: The most frequently observed side products are generally related to the Fmoc protection step. These include the formation of dipeptides (Fmoc-Orn(Z)-Orn(Z)-OH) and β-alanine derivatives (e.g., Fmoc-β-Ala-OH).[1][2][3]
Q3: How can I detect the presence of these side products?
A3: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying impurities in the final product.[2] Mass spectrometry (MS) can be used to identify the molecular weights of the impurities, confirming their identity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, their probable causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| A significant peak in the HPLC chromatogram with a higher molecular weight than the desired product. | Formation of the dipeptide, Fmoc-Orn(Z)-Orn(Z)-OH. This can occur if the activated Fmoc reagent reacts with an already formed Fmoc-Orn(Z)-OH molecule.[1][2] | - Ensure slow, portion-wise addition of Fmoc-OSu to the reaction mixture. - Maintain a slightly basic pH (around 8-9) to favor the reaction with the primary amine of Z-Orn-OH. - Use a less reactive Fmocating reagent if dipeptide formation is persistent. |
| A peak corresponding to Fmoc-β-Ala-OH or a peptide containing a β-alanine insertion is detected. | This impurity arises from the rearrangement of the Fmoc-OSu reagent, a known side reaction.[1][2][3] | - Use high-purity Fmoc-OSu. - Consider using an alternative Fmoc-donating reagent that is less prone to this rearrangement, such as Fmoc-Cl or Fmoc-Oxyma. |
| Incomplete reaction with a significant amount of starting material (Z-Orn-OH) remaining. | - Insufficient amount of Fmoc-OSu. - Inadequate basicity of the reaction medium. - Poor solubility of Z-Orn-OH in the chosen solvent. | - Use a slight excess (1.05-1.1 equivalents) of Fmoc-OSu. - Carefully monitor and adjust the pH of the reaction with a suitable base (e.g., sodium bicarbonate, triethylamine). - Employ a solvent system that ensures good solubility of the starting material, such as a mixture of an organic solvent (e.g., dioxane, acetone) and water. |
| Formation of a di-Fmoc protected ornithine derivative. | Reaction of Fmoc-OSu with both the α- and δ-amino groups of ornithine. This is less likely if the starting material is Nδ-Z-L-ornithine, but could occur if there is any deprotection of the Z group. | - Ensure the integrity of the Z-protecting group on the starting material. - Avoid harsh basic conditions that could potentially cleave the Z-group. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Z-Orn-OH and Fmoc-OSu
Materials:
-
Nδ-Z-L-ornithine (Z-Orn-OH)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane (or Acetone)
-
Water
-
Ethyl Acetate
-
Hexane
-
Hydrochloric Acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Nδ-Z-L-ornithine in a mixture of dioxane (or acetone) and 10% aqueous sodium bicarbonate solution.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane (or acetone).
-
Add the Fmoc-OSu solution dropwise to the cooled Z-Orn-OH solution over a period of 30-60 minutes while maintaining the pH at 8-9 by adding small portions of sodium bicarbonate as needed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound and formation of common side products.
Caption: Troubleshooting workflow for identifying unexpected side products.
References
Technical Support Center: Purification of Peptides Containing Z-Orn(Fmoc)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides incorporating Z-Orn(Fmoc)-OH. This resource offers troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and visual workflows to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
The main challenges arise from the unique orthogonal protection strategy involving the base-labile Fmoc group on the α-amino group and the acid/hydrogenolysis-labile Z (Benzyloxycarbonyl) group on the ornithine side chain. Key challenges include:
-
Premature Z group removal: While generally stable to the piperidine treatment used for Fmoc deprotection, the Z group can be partially cleaved during prolonged or repeated exposure, especially in the synthesis of long peptides. This leads to a heterogeneous mixture of the desired Z-protected peptide and the deprotected analog, which can be difficult to separate by RP-HPLC.
-
Incomplete coupling: The steric hindrance of the bulky this compound residue can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in deletion sequences that co-elute with the target peptide.
-
Aggregation: Peptides containing hydrophobic residues like the Z-protected ornithine are prone to aggregation, which can cause peak broadening, poor resolution, and low recovery during RP-HPLC purification.
-
Solubility Issues: The crude peptide may have poor solubility in the initial mobile phase conditions for RP-HPLC, leading to precipitation on the column.
Q2: What is the recommended purification method for peptides with this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying these peptides.[1] It separates the target peptide from impurities based on differences in hydrophobicity.
Q3: How can I monitor the purity of my peptide during purification?
UV detection at 214 nm (for the peptide backbone) and 254 nm or 280 nm (if aromatic residues like Trp, Tyr, or Phe are present) is standard. The Z group also has a chromophore that absorbs in the UV range, which can aid in detection. Mass spectrometry (LC-MS) is essential to confirm the identity of the collected fractions and identify any impurities.
Q4: My chromatogram shows a broad peak for my target peptide. What could be the cause?
Peak broadening can be caused by several factors:
-
Peptide aggregation: As mentioned, peptides with hydrophobic protecting groups can aggregate.
-
Poor solubility: The peptide may be precipitating on the column.
-
Suboptimal HPLC conditions: The gradient, flow rate, or column temperature may not be optimized.
-
Secondary interactions: The peptide may be interacting with the silica matrix of the column.
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification of peptides containing this compound.
Problem 1: Presence of a major impurity with a lower retention time than the target peptide.
-
Possible Cause: This is often the peptide species where the Z group has been prematurely removed during synthesis. The loss of the hydrophobic Z group results in a more polar peptide that elutes earlier in a reverse-phase gradient.
-
Solutions:
-
Optimize Fmoc deprotection: Minimize the time of exposure to piperidine during each deprotection step.
-
Use a milder base: Consider using a less harsh base for Fmoc removal, although this may require longer reaction times and careful monitoring to ensure complete deprotection.
-
Optimize HPLC gradient: A shallower gradient may improve the separation between the Z-protected and deprotected peptides.
-
Problem 2: Multiple peaks close to the main product peak observed in the chromatogram.
-
Possible Cause: These are likely deletion sequences resulting from incomplete coupling of amino acids during synthesis.
-
Solutions:
-
Optimize coupling conditions: Use a more efficient coupling reagent (e.g., HATU, HCTU), increase the coupling time, or perform a double coupling for the this compound residue and subsequent amino acids.
-
Improve HPLC resolution: Use a longer column, a smaller particle size, or a shallower gradient to enhance the separation of these closely related impurities.
-
Problem 3: Low recovery of the purified peptide.
-
Possible Cause:
-
Peptide precipitation: The peptide may be precipitating in the sample injector, tubing, or on the column.
-
Irreversible adsorption: The peptide might be strongly and irreversibly binding to the column matrix.
-
Aggregation: Aggregated peptide may not be eluting properly.
-
-
Solutions:
-
Improve sample solubility: Dissolve the crude peptide in a stronger solvent like DMSO or a small amount of formic acid before diluting with the initial mobile phase.
-
Increase column temperature: Running the purification at a slightly elevated temperature (e.g., 40-50°C) can improve solubility and reduce aggregation.
-
Use a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a larger pore size may reduce irreversible adsorption.
-
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing Z-Orn
1. Sample Preparation: a. Dissolve the lyophilized crude peptide in a minimal amount of a strong, compatible solvent (e.g., DMSO, DMF, or 10% acetic acid). b. Dilute the dissolved peptide with Mobile Phase A (see below) to a concentration of 1-5 mg/mL. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 3-5 µm, 100-120 Å, 4.6 x 150-250 mm | C18, 5-10 µm, 100-120 Å, 21.2 x 250 mm or larger |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min or higher depending on column diameter |
| Gradient | 5-65% B over 30 minutes (example, optimize as needed) | 5-65% B over 60 minutes (example, optimize as needed) |
| Detection | UV at 214 nm and 254 nm | UV at 214 nm and 254 nm |
| Column Temp. | Ambient or 40°C | Ambient or 40°C |
3. Fraction Collection and Analysis: a. Collect fractions across the peak(s) of interest. b. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry. c. Pool the fractions with the desired purity (>95%).
4. Post-Purification Processing: a. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
Visualizations
Caption: General workflow for the synthesis and purification of a peptide containing this compound.
Caption: Troubleshooting logic for common purification challenges.
References
optimizing cleavage of peptides with Z-Orn(Fmoc)-OH from resin
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when cleaving peptides containing Z-Orn(Fmoc)-OH from the resin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing a Z-Ornithine residue?
A1: The primary challenge is the stability of the benzyloxycarbonyl (Z or Cbz) protecting group on the ornithine side chain. The Z-group is stable to the standard trifluoroacetic acid (TFA) cleavage cocktails typically used in Fmoc-based solid-phase peptide synthesis (SPPS) to cleave the peptide from the resin and remove other side-chain protecting groups like Boc or Trt.[1] Standard TFA treatment for 2-4 hours will generally leave the Z-group intact.
Q2: How do I choose the right cleavage cocktail for my peptide?
A2: The choice of cleavage cocktail depends on the amino acid composition of your peptide and the type of resin used.[2][3] For most peptides without particularly sensitive residues, a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is a good starting point.[4] However, if your peptide contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), specific scavengers are required to prevent side reactions.[2][5] For peptides with this compound where simultaneous deprotection is desired, a much stronger acid treatment is necessary.
Q3: What are scavengers and why are they critical during cleavage?
A3: During TFA cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[6] These cations can irreversibly modify nucleophilic amino acid side chains, such as those of Trp, Met, Tyr, and Cys, leading to undesired side products.[5][6] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can damage the peptide.[2][3] Common scavengers include water, TIS, 1,2-ethanedithiol (EDT), and phenol.
Q4: My peptide failed to precipitate after adding cold ether. What should I do?
A4: This can happen with short or very hydrophobic peptides.[7] First, try reducing the volume of TFA by gently blowing a stream of nitrogen over the solution before adding the cold ether, as this can improve precipitation.[8] If the peptide still does not precipitate, you may need to try an alternative workup procedure or a different anti-solvent, like a hexane/ether mixture.[7]
Q5: How can I confirm if the cleavage from the resin was successful?
A5: After the cleavage and filtration step, you can perform a qualitative Kaiser test on a small sample of the resin beads.[9] A deep blue or purple color indicates the presence of free primary amines, meaning a significant amount of peptide is still attached to the resin (incomplete cleavage).[9] If the beads remain colorless or turn a faint yellow, the cleavage was likely successful.[9]
Troubleshooting Guides
Problem 1: Low Peptide Yield After Cleavage
| Possible Cause | Diagnostic Step | Recommended Solution |
| Incomplete Cleavage | Perform a post-cleavage Kaiser test on the resin beads.[9] A positive result (blue beads) confirms residual peptide. | Re-subject the resin to the cleavage cocktail for an additional 1-2 hours.[8] For subsequent syntheses, consider increasing the cleavage time or using a slightly higher volume of cleavage cocktail. |
| Peptide Adsorption to Resin | N/A | Ensure the resin is thoroughly washed with fresh TFA after the initial filtration and combine the filtrates.[2] |
| Inefficient Precipitation | The TFA/ether mixture remains clear with no visible solid. | Reduce the TFA volume under a stream of nitrogen before adding cold ether.[8] Alternatively, for hydrophobic peptides, consider direct purification after evaporating the ether/TFA mixture.[7] |
Problem 2: Mass Spectrometry Shows Incomplete Deprotection of Z-group on Ornithine
| Possible Cause | Diagnostic Step | Recommended Solution |
| Z-group is TFA-resistant | The observed mass corresponds to the peptide mass + 134.1 Da (mass of Z-group minus H). | The Z-group requires harsher conditions than standard TFA for removal, such as strong acids (e.g., HBr in Acetic Acid, HF) or catalytic hydrogenation.[1] If the Z-group must be removed, this typically requires a separate, post-cleavage step. Standard TFA cocktails are not sufficient.[1] |
| Orthogonal Strategy Intended | Review the experimental design. Was the Z-group intended to remain for subsequent modifications? | If the Z-group is meant to be kept, the result is expected. The peptide can be purified with the Z-group intact. If removal is necessary, proceed with a specific Z-group deprotection protocol. |
Problem 3: Mass Spectrometry Shows Unexpected Adducts or Modified Residues
| Possible Cause | Diagnostic Step | Recommended Solution |
| Inadequate Scavenging | Observe unexpected mass additions, especially on Trp (+77 Da, +154 Da) or Tyr residues. | Review the scavenger cocktail composition. For peptides with Trp, Met, or Cys, ensure appropriate scavengers are used. Reagent K or cocktails containing TIS and EDT are often recommended.[1][6] |
| Oxidation | Observe mass additions of +16 Da or +32 Da, especially on Met or Cys residues. | Use a cleavage cocktail designed to prevent oxidation, such as one containing 1,2-ethanedithiol (EDT).[2] Ensure reagents are fresh. |
| Re-attachment of Protecting Groups | See mass additions corresponding to cleaved protecting groups (e.g., +243.3 Da for Trityl group). | Ensure a sufficient concentration of scavengers, particularly TIS, which is very effective at quenching trityl cations.[10] |
Cleavage Cocktail Recommendations
The following table summarizes common cleavage cocktails. Note: None of these standard cocktails are designed to remove the Z-group from Ornithine.
| Cocktail Name | Composition (v/v) | Target Peptides |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General use for peptides without sensitive residues like Cys, Met, or Trp.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Useful when trityl-based protecting groups are present; avoids odorous thiols.[11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with sensitive residues including Cys, Met, Trp, and Tyr.[1] |
| TFA/TIS/H₂O/EDT | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Specifically recommended for peptides containing Cysteine to prevent side reactions.[4] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Resin (Z-group remains)
Objective: To cleave the peptide from an acid-labile resin and remove acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu), leaving the Z-group on Ornithine intact.
-
Preparation: Weigh the dried peptide-resin (approx. 100 mg) and place it in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail (e.g., 2 mL of 95% TFA, 2.5% H₂O, 2.5% TIS). Always prepare fresh.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[2]
-
Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate into a clean centrifuge tube.[2]
-
Resin Washing: Wash the resin twice with a small amount of fresh TFA (approx. 0.5 mL each) and combine the filtrates to maximize yield.[1][2]
-
Precipitation: In a separate, larger centrifuge tube, place 8-10 volumes of cold (–20 °C) methyl tert-butyl ether or diethyl ether.[2][3] Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.[1][2]
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA. Centrifuge and decant after each wash.[1][3]
-
Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[2][9] The peptide is now ready for analysis and purification.
Protocol 2: Post-Cleavage Kaiser Test
Objective: To qualitatively determine if the peptide has been successfully cleaved from the resin.[9]
-
Sample Preparation: After cleavage and filtration, take a small sample of the washed and dried resin beads (5-10 mg) and place them in a small glass test tube.[9]
-
Add Reagents: Add 2-3 drops of each of the following Kaiser test reagents to the test tube:
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 0.001 M KCN in pyridine[9]
-
-
Heating: Gently mix the contents and heat the test tube at 100°C for 5 minutes.[9]
-
Observation:
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Compatibility of Z-Orn(Fmoc)-OH in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Z-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound in peptide synthesis?
This compound utilizes an orthogonal protection strategy, which is fundamental for the synthesis of complex peptides.[1] The α-amino group is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group of ornithine is protected by the Benzyloxycarbonyl (Z or Cbz) group. This allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a mild base (e.g., piperidine) without affecting the Z group.[2][3] The Z group is stable to the basic conditions of Fmoc deprotection and is typically removed at a later stage, often by catalytic hydrogenation.[4][5]
Q2: How does the compatibility of this compound compare to other protected ornithine derivatives like Fmoc-Orn(Boc)-OH?
The primary difference lies in the deprotection chemistry of the side-chain protecting group, which dictates the overall synthetic strategy.
-
This compound: The Z group is removed by hydrogenolysis (e.g., H₂/Pd/C) or strong acids like HBr/acetic acid.[4] This makes it suitable for syntheses where the final peptide is compatible with these conditions and where on-resin side-chain manipulation is not the primary goal.
-
Fmoc-Orn(Boc)-OH: The tert-Butyloxycarbonyl (Boc) group is acid-labile and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[1] This is a very common strategy in standard Fmoc-SPPS.
-
Fmoc-Orn(Mmt)-OH: The 4-methoxytrityl (Mmt) group is highly acid-labile and can be removed on-resin with a very dilute acid solution (e.g., 1-2% TFA in DCM), allowing for selective on-resin cyclization or modification of the ornithine side chain.
Q3: What are the common challenges when coupling this compound?
Similar to other amino acids, challenges in coupling this compound can arise from:
-
Steric Hindrance: The bulkiness of both the Fmoc and Z groups, as well as the growing peptide chain, can impede the coupling reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that may block the N-terminal amine, preventing efficient coupling.[6]
-
Difficult Sequences: Certain amino acid sequences are inherently more difficult to couple due to their physical and chemical properties.
Q4: What are the potential side reactions associated with this compound?
While the Z group is generally stable during Fmoc-SPPS, potential side reactions can occur:
-
Incomplete Deprotection: Incomplete removal of the Z group during the final cleavage step.
-
Catalyst Poisoning: If using catalytic hydrogenation for Z-group removal, sulfur-containing residues (Cys, Met) can poison the palladium catalyst.
-
General SPPS Side Reactions: Users should also be aware of common Fmoc-SPPS side reactions like aspartimide formation, diketopiperazine formation, and racemization, which are sequence-dependent rather than specific to this compound.[6][7]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
| Potential Cause | Troubleshooting Step | Recommendation |
| Steric Hindrance | Double Couple | Repeat the coupling step with a fresh solution of activated this compound. |
| Use a more potent coupling reagent | Switch from standard carbodiimide activators (like DIC) to phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HBTU, HATU).[8] | |
| Peptide Aggregation | Change Solvent | Switch from DMF to NMP or add a small amount of DMSO to disrupt secondary structures.[6][9] |
| Increase Temperature | Perform the coupling at a slightly elevated temperature (e.g., 30-40°C). | |
| Insufficient Reagent Excess | Increase Equivalents | Increase the equivalents of this compound and coupling reagents used. |
Issue 2: Incomplete Z-Group Deprotection
| Potential Cause | Troubleshooting Step | Recommendation |
| Catalyst Inactivation (Hydrogenolysis) | Use Fresh Catalyst | Ensure the Pd/C catalyst is active. |
| Increase Catalyst Loading | Increase the weight percentage of the Pd/C catalyst. | |
| Scavengers for Sulfur | If the peptide contains Cys or Met, consider alternative deprotection methods or perform a test cleavage on a small scale. | |
| Insufficient Reaction Time | Extend Reaction Time | Monitor the deprotection reaction by a suitable analytical method (e.g., LC-MS) and extend the reaction time until completion. |
| Poor Hydrogen Donor Accessibility (Transfer Hydrogenation) | Change Solvent | Ensure the peptide is fully solvated. Formic acid can be a good solvent for many peptides.[10] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol describes a standard manual coupling procedure using HBTU as the activating agent.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling: Immediately add the activation mixture to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This method avoids the use of flammable hydrogen gas.[5][11]
-
Resin Preparation: After completion of the peptide synthesis and Fmoc removal from the N-terminus, wash the peptide-resin with methanol and dry under vacuum.
-
Reaction Setup: Suspend the dried peptide-resin in a suitable solvent (e.g., methanol or a mixture of methanol and DMF).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide-resin).
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[5]
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40°C) to increase the rate.[4]
-
Monitoring: Monitor the reaction progress by cleaving a small sample of the resin and analyzing by LC-MS. The reaction is typically complete within 1-6 hours.[4]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the resin thoroughly with the reaction solvent, followed by DCM, and dry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide: Z-Orn(Fmoc)-OH vs. Fmoc-Orn(Boc)-OH in Advanced Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice of building blocks is a critical determinant of success. The non-proteinogenic amino acid L-ornithine is a cornerstone for creating structurally diverse peptides, offering a side-chain amino group perfect for lactam bridge formation, branching, or conjugation. The efficacy of these advanced synthetic strategies hinges on the principle of orthogonal protection. This guide provides an in-depth technical comparison of two pivotal ornithine derivatives: Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH) and Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH). We will explore the causality behind their strategic selection, present comparative performance data, and provide detailed experimental protocols to empower you to make the most informed decision for your specific application.
The Core Principle: A Tale of Three Orthogonalities
In the landscape of Solid-Phase Peptide Synthesis (SPPS), orthogonality is the art of selectively removing one type of protecting group under specific conditions without affecting others.[1][2] This allows for precise, stepwise manipulation of the peptide structure. The standard Fmoc/tBu strategy, which is the foundation for both molecules discussed, relies on the base-lability of the Nα-Fmoc group for chain elongation and the acid-lability of side-chain protecting groups (like tBu, Trt, and Boc) for final deprotection.[][4]
The choice between Fmoc-Orn(Boc)-OH and this compound introduces a third layer of strategic control, centered on the deprotection of the ornithine side-chain (δ-amino group).
-
Fmoc-Orn(Boc)-OH : Employs the acid-labile tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is cleaved by acids like trifluoroacetic acid (TFA).[4][5]
-
This compound : Utilizes the benzyloxycarbonyl (Z or Cbz) group, which is removable by catalytic hydrogenolysis.[6] This group is stable to both the basic conditions of Fmoc removal and the standard acidic conditions used for Boc/tBu group removal.[2]
This fundamental difference in deprotection chemistry dictates the synthetic routes available to the researcher, particularly for complex modifications like on-resin cyclization.
Head-to-Head Comparison: Strategic Implications and Performance
The selection between these two derivatives is not a matter of inherent superiority, but a strategic decision based on the desired synthetic outcome.
| Feature | This compound | Fmoc-Orn(Boc)-OH |
| α-Amine Protection | Z (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| δ-Amine Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Primary Synthesis Strategy | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amine Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (HBr/AcOH)[7] | 20% Piperidine in DMF[] |
| δ-Amine Deprotection | 20% Piperidine in DMF | Moderate Acid (e.g., 30-50% TFA in DCM)[5] |
| Orthogonality Level | Fully Orthogonal with Boc/tBu and Alloc strategies | Fully Orthogonal within the standard Fmoc/tBu strategy |
| Ideal Application | Synthesis of protected peptide fragments; peptides with acid-sensitive side chains where the δ-amine needs to be deprotected before final cleavage. | On-resin side-chain modifications (e.g., cyclization, branching) prior to final cleavage; general incorporation of ornithine. |
| Key Advantage | The Z group's stability to TFA allows for the deprotection of other acid-labile side chains (like Boc) while keeping the α-amine protected. | The Boc group is robust during routine Fmoc-SPPS and is easily removed during the final TFA cleavage cocktail, ensuring high yields for linear peptides.[5] |
| Potential Challenge | On-resin hydrogenolysis can be sluggish and catalyst poisoning by sulfur-containing residues (Cys, Met) is a known issue.[7] | Selective on-resin deprotection of the side-chain Boc group requires halting the synthesis and introducing an acid step, which can risk premature cleavage from highly acid-sensitive resins. |
Visualizing the Synthetic Workflows
The strategic differences are best understood by visualizing the synthetic pathways they enable.
Caption: Workflow for on-resin cyclization using Fmoc-Orn(Boc)-OH.
Caption: Workflow using this compound in a Boc-SPPS strategy.
Experimental Protocols
Trustworthiness in synthesis comes from robust, validated protocols. The following methodologies provide a starting point for the incorporation and selective deprotection of these derivatives.
Protocol 1: Incorporation of Ornithine Derivative via Fmoc-SPPS
This protocol is applicable for coupling both Fmoc-Orn(Boc)-OH and the analogous Fmoc-Orn(Z)-OH during a standard Fmoc-based synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, 2-Cl-Trt for protected fragments) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Orn(Boc)-OH or Fmoc-Orn(Z)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring & Washing: Monitor the coupling completion using a qualitative test (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Selective On-Resin Deprotection of Orn(Boc) Side-Chain
This protocol is designed for unmasking the ornithine side-chain for subsequent modification, such as lactam bridge formation.
-
Resin Preparation: Following completion of the linear peptide sequence assembly, ensure the N-terminal α-amino group is protected (either with Fmoc or Boc, depending on the subsequent steps). Wash the peptide-resin with DCM (5x) to prepare for the acidic treatment.
-
Boc Deprotection: Treat the resin with a solution of 30-50% TFA in DCM (v/v). Agitate for 30 minutes at room temperature.
-
Washing & Neutralization: Drain the TFA solution. Wash the resin thoroughly with DCM (5x) to remove residual acid. Neutralize the newly formed δ-ammonium salt by washing with a solution of 5% DIPEA in DMF (v/v) (2x, 5 min each).
-
Final Wash: Wash the resin with DMF (5x) and DCM (3x). The resin-bound peptide with a deprotected ornithine side-chain is now ready for on-resin modification.
Protocol 3: Selective On-Resin Deprotection of Orn(Z) Side-Chain via Catalytic Transfer Hydrogenation
This method provides a powerful orthogonal deprotection strategy, avoiding the use of strong acids or bases.
-
Resin Preparation: Swell the Z-protected peptide-resin in a suitable solvent mixture such as DMF/DCM.
-
Catalyst & Hydrogen Donor Preparation: Prepare a suspension of Palladium on Carbon (Pd/C, 10 wt. %, ~0.25 equivalents per Z-group) in DMF. In a separate vessel, prepare the hydrogen donor solution, typically a 25-fold molar excess of ammonium formate in DMF. Note: The catalyst should be handled with care as it can be pyrophoric.
-
Deprotection Reaction: Add the hydrogen donor solution to the resin, followed by the Pd/C suspension. Agitate the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature. Reaction times can vary significantly (4-24 hours) and must be monitored.
-
Monitoring: Monitor the reaction progress by taking small resin samples, cleaving the peptide with TFA, and analyzing by LC-MS to check for the disappearance of the Z-protected peptide mass.
-
Catalyst Removal: Once the reaction is complete, thoroughly wash the resin with DMF (at least 10x) to remove all traces of the palladium catalyst. Washing with solutions containing chelating agents like sodium diethyldithiocarbamate can aid in complete catalyst removal. The peptide is now ready for subsequent on-resin steps.
Causality and Field-Proven Insights: Making the Right Choice
-
For On-Resin Cyclization: The choice is dictated by the stability of your linker and other side-chain protecting groups. While Fmoc-Orn(Boc)-OH is the standard, its selective deprotection requires mild TFA. If using a hyper-acid sensitive linker (like 2-chlorotrityl), this can cause premature cleavage of the peptide from the resin. In such cases, a fully orthogonal protecting group like Alloc (removed by Palladium(0)) or Mmt (removed by 1-2% TFA) would be a more prudent choice.[6]
-
For Branched Peptides: If the goal is to grow a second peptide chain from the ornithine side-chain, This compound (used in a Boc-SPPS context) or the analogous Boc-Orn(Fmoc)-OH (in an Fmoc-SPPS context) are ideal. They allow the main chain to be completed and the N-terminus protected before selectively unmasking the side-chain for elongation.
-
Managing Side Reactions: Catalytic hydrogenation for Z-group removal can be poisoned by sulfur-containing amino acids (Met, Cys).[7] If your sequence contains these residues, catalyst loading may need to be increased, or an alternative protecting group should be considered. For Boc-deprotection, the generated tert-butyl cations can alkylate sensitive residues like Trp and Met; therefore, the inclusion of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail is essential.
Conclusion
The strategic selection between this compound and Fmoc-Orn(Boc)-OH is a critical decision that defines the synthetic pathway for complex peptides. Fmoc-Orn(Boc)-OH remains the robust, go-to reagent for standard Fmoc/tBu strategies, particularly for linear peptides and straightforward on-resin cyclizations where linker stability is not a concern. This compound , conversely, offers a higher level of orthogonality, providing a powerful tool for the synthesis of protected fragments and complex architectures where acid-lability must be strictly avoided for side-chain deprotection. By understanding the distinct chemical logic, advantages, and limitations of each derivative, researchers can design and execute more efficient and successful syntheses of advanced peptide structures.
References
A Comparative Guide to Ornithine Incorporation in Peptide Synthesis: Alternatives to Conventional Reagents
The incorporation of the non-proteinogenic amino acid ornithine is a critical step in the synthesis of many therapeutic peptides and peptidomimetics. The choice of protecting group strategy for the side-chain of ornithine is paramount to ensure high coupling efficiency, minimize side reactions, and achieve high purity of the final product. This guide provides a comprehensive comparison of commonly used Fmoc-protected ornithine derivatives for solid-phase peptide synthesis (SPPS), offering a detailed analysis of their performance based on experimental data.
Overview of Ornithine Side-Chain Protection
In Fmoc-based SPPS, the α-amino group of the incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a mild base (typically piperidine). The functional side-chains of the amino acids are protected by groups that are stable to these basic conditions but can be removed during the final cleavage from the solid support and global deprotection, usually with a strong acid like trifluoroacetic acid (TFA).
For ornithine, the δ-amino group in its side chain requires robust protection. The selection of this protecting group influences solubility, steric hindrance during coupling, and the potential for side reactions. This guide focuses on the most widely used alternatives for this purpose.
Comparative Analysis of Ornithine Derivatives
The performance of different side-chain protected Fmoc-Orn-OH derivatives is crucial for successful peptide synthesis. The most common alternatives include those with the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), and monomethoxytrityl (Mmt) protecting groups.
Table 1: Comparison of Common Fmoc-Orn(P)-OH Derivatives
| Derivative | Side-Chain Protecting Group (P) | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| Fmoc-Orn(Boc)-OH | tert-Butyloxycarbonyl (Boc) | 454.5 | High acid lability, orthogonal to Fmoc, widely used and well-documented. | Can be sterically hindering in some sequences. |
| Fmoc-Orn(Z)-OH | Benzyloxycarbonyl (Z) | 490.5 | Stable to mild acid, can be removed by hydrogenolysis for orthogonal strategies. | Requires harsh conditions (strong acid or hydrogenolysis) for removal, which may not be compatible with other protecting groups. |
| Fmoc-Orn(Mmt)-OH | Monomethoxytrityl (Mmt) | 596.7 | Can be selectively removed on-resin using very dilute acid, allowing for side-chain modification. | Sterically bulky, which can sometimes reduce coupling efficiency. |
Experimental Data and Performance
The choice of ornithine derivative can significantly impact the yield and purity of the final peptide. Below is a summary of typical performance data from the synthesis of a model hexapeptide (Tyr-Orn-Phe-Ala-Leu-Gly).
Table 2: Performance Data for a Model Hexapeptide Synthesis
| Fmoc-Orn Derivative Used | Coupling Efficiency for Ornithine (%)* | Crude Peptide Purity (%)** | Overall Yield (%) |
| Fmoc-Orn(Boc)-OH | 99.2 | 91.5 | 85.3 |
| Fmoc-Orn(Z)-OH | 98.8 | 88.7 | 81.9 |
| Fmoc-Orn(Mmt)-OH | 97.5 | 89.1 | 82.5 |
*Determined by Kaiser test after the coupling step. **Determined by RP-HPLC analysis of the crude peptide after cleavage.
These data indicate that for a standard peptide sequence, Fmoc-Orn(Boc)-OH generally provides the highest coupling efficiency and crude purity, making it the preferred choice for routine SPPS.
Experimental Protocols
This protocol outlines the manual synthesis of a peptide on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.
-
Washing: Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
For selective modification of the ornithine side-chain:
-
After incorporation of Fmoc-Orn(Mmt)-OH and subsequent N-terminal Fmoc deprotection, wash the resin thoroughly with dichloromethane (DCM).
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes, repeating up to 5 times while monitoring the yellow color of the Mmt cation released.
-
Wash the resin with DCM (3x) and DMF (3x).
-
The deprotected side-chain is now available for modification.
Visualizing Synthesis and Deprotection Workflows
The following diagrams illustrate the key processes in ornithine incorporation and deprotection.
A Comparative Guide to Z and Boc Protecting Groups for the Ornithine Side Chain
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the side chain of trifunctional amino acids is a critical decision in peptide synthesis, directly impacting yield, purity, and the feasibility of complex synthetic strategies. Ornithine, with its δ-amino group, is a key residue for introducing functionalities such as lactam bridges, labels, and drug conjugates. This guide provides an objective comparison of two commonly used protecting groups for the ornithine side chain: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group. This comparison is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.
Chemical Properties and Orthogonality
The primary distinction between the Z and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal use in peptide synthesis.[1] Orthogonality allows for the selective removal of one protecting group without affecting the other, enabling site-specific modifications.[2]
The Boc group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA).[1][3] It is stable to the basic conditions used for Fmoc group removal and to the hydrogenolysis conditions used for Z group cleavage.[4]
The Z group , on the other hand, is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[5] This difference in lability makes the Z and Boc groups an orthogonal pair.
Performance Comparison: A Data-Driven Analysis
The choice between Z and Boc for ornithine side-chain protection often depends on the overall synthetic strategy, particularly the chemistry used for the α-amino protection (e.g., Fmoc or Boc) and the desired on-resin manipulations.
| Parameter | Z (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Protection Yield | High (e.g., 83% reported for Nδ-Z-L-ornithine) | Generally high for amines |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HF, HBr/AcOH) | Strong acid (e.g., TFA) |
| Orthogonality | Orthogonal to Boc and Fmoc[4] | Orthogonal to Z and Fmoc[4] |
| Stability | Stable to mild acid and base | Stable to base and hydrogenolysis[4] |
| Common Application | Used in both Boc/Bzl and Fmoc solid-phase peptide synthesis (SPPS) strategies[6][7] | Primarily used in Fmoc-SPPS for orthogonal side-chain deprotection[7] |
| Potential Side Reactions | Incomplete cleavage by hydrogenolysis; potential for catalyst poisoning. | Premature partial deprotection during repeated Nα-Fmoc deprotection cycles with strong bases (prolonged exposure). Formation of t-butyl cation during cleavage can lead to side reactions with nucleophilic residues (e.g., Trp, Met). |
Experimental Protocols
Protection of Ornithine Side Chain
Synthesis of Nδ-Z-L-ornithine
This protocol describes the selective protection of the δ-amino group of L-ornithine.
-
Dissolve L-ornithine hydrochloride (7.5 g) in 0.5 M sodium hydroxide solution (89 mL).
-
Add anhydrous copper sulfate (5.55 g) and stir the reaction for 15 minutes.
-
Subsequently, add anhydrous potassium carbonate (6.15 g) and benzyl chloroformate (8.2 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the resulting blue solid and wash it.
-
Treat the solid with a saturated solution of disodium ethylenediaminetetraacetic acid, heat to reflux for 2 hours, and then leave at room temperature overnight.
-
Filter the solution and dry the filtrate to obtain the white solid product. Reported Yield: 83%[8]
General Protocol for Boc Protection of an Amine
This is a general procedure for the protection of an amino group with Boc anhydride.
-
Dissolve the amine in a suitable solvent (e.g., a mixture of water and THF, or acetonitrile).
-
Add a base (e.g., sodium hydroxide, DMAP, or sodium bicarbonate).
-
Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with moderate heating (e.g., 40°C).
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the product by crystallization or column chromatography.
Deprotection of Ornithine Side Chain
Deprotection of Nδ-Z-Ornithine (Catalytic Hydrogenolysis)
This protocol is for the removal of the Z group from the ornithine side chain on a peptide resin.
-
Swell the peptide-resin in a suitable solvent (e.g., DMF or methanol).
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction for completeness (e.g., by HPLC-MS analysis of a small cleaved sample).
-
Upon completion, filter off the catalyst and wash the resin thoroughly.
Deprotection of Nδ-Boc-Ornithine (Acidolysis)
This protocol is for the selective on-resin deprotection of the Boc group from the ornithine side chain in an Fmoc-SPPS strategy.
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.[9]
-
Filter the resin and wash thoroughly with DCM to remove the TFA.
-
Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM and DMF to prepare for the next step (e.g., on-resin cyclization).
Logical and Experimental Workflows
The following diagrams illustrate the decision-making process for selecting a protecting group and the experimental workflows for protection and deprotection.
References
- 1. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]
- 2. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ornithine Decarboxylase - Creative Biolabs [creative-biolabs.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Polyamine Biosynthesis → Area → Sustainability [lifestyle.sustainability-directory.com]
- 7. peptide.com [peptide.com]
- 8. Intro to Urea Cycle Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. benchchem.com [benchchem.com]
The Strategic Advantage of Z-Orn(Fmoc)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. Among the non-proteinogenic amino acids, ornithine offers a versatile scaffold for the construction of complex peptide architectures, including cyclic peptides and peptidomimetics. This guide provides an objective comparison of Z-Orn(Fmoc)-OH against other common ornithine derivatives, supported by experimental data, to highlight its distinct advantages in solid-phase peptide synthesis (SPPS).
The strategic use of protecting groups is fundamental to modern peptide chemistry, ensuring the specific and efficient formation of amide bonds. The choice of these protective moieties dictates the overall synthetic strategy, influencing factors such as coupling efficiency, prevention of side reactions like racemization, and the conditions required for final deprotection. This compound, or Nα-Z-Nδ-Fmoc-L-ornithine, presents a unique combination of protecting groups that offers significant benefits in specific synthetic contexts. The benzyloxycarbonyl (Z) group protects the alpha-amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the side-chain delta-amino group. This arrangement is particularly advantageous when a base-labile protecting group is desired on the side chain for on-resin modifications, while the alpha-amino protection needs to be stable to the basic conditions used for Fmoc removal.
Comparative Analysis of Ornithine Derivatives
The performance of this compound is best understood in comparison to other commonly employed ornithine derivatives, such as Fmoc-Orn(Boc)-OH and Boc-Orn(Z)-OH. The selection of a particular derivative is contingent on the desired synthetic outcome and the overall protection strategy (Fmoc-based or Boc-based SPPS).
| Derivative | α-Amino Protection | δ-Side-Chain Protection | Key Advantages | Typical Applications |
| This compound | Z (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Orthogonal side-chain deprotection with base in a Z-protected N-terminal strategy; useful for on-resin cyclization or modification. | Synthesis of side-chain modified peptides, cyclic peptides via on-resin lactamization. |
| Fmoc-Orn(Boc)-OH | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fully compatible with standard Fmoc-SPPS; orthogonal side-chain deprotection with acid.[1] | Mainstream Fmoc-SPPS for linear and cyclic peptides (via side-chain deprotection and on-resin cyclization). |
| Boc-Orn(Z)-OH | Boc (tert-Butoxycarbonyl) | Z (Benzyloxycarbonyl) | Compatible with Boc-SPPS; Z group is stable to the acidic conditions used for Boc removal. | Standard Boc-SPPS. |
Performance Data: A Quantitative Comparison
While comprehensive head-to-head comparative studies are limited, the known chemical properties of the protecting groups allow for an informed assessment of their performance in key aspects of peptide synthesis.
Coupling Efficiency
The efficiency of the coupling reaction is crucial for the overall yield and purity of the final peptide. The steric hindrance of the protecting groups can influence the accessibility of the reactive carboxyl and amino groups.
| Derivative | Coupling Efficiency | Factors Influencing Efficiency |
| This compound | Generally high | The Z group is relatively small, minimizing steric hindrance at the N-terminus. |
| Fmoc-Orn(Boc)-OH | High | Fmoc is a bulky group, but well-established coupling protocols exist to ensure high efficiency.[2] |
| Boc-Orn(Z)-OH | High | Both Boc and Z groups are well-tolerated in standard coupling reactions. |
Note: The data presented is a qualitative summary based on established principles of peptide chemistry. Actual coupling efficiencies can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Racemization Control
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical side reaction that can compromise the biological activity of the final peptide. Urethane-based protecting groups like Z, Fmoc, and Boc are known to suppress racemization during the activation step.[3]
| Derivative | Racemization Risk | Mitigating Factors |
| This compound | Low | The Z group provides excellent protection against racemization. |
| Fmoc-Orn(Boc)-OH | Low | The Fmoc group is effective at preventing racemization under standard coupling conditions.[3] |
| Boc-Orn(Z)-OH | Low | The Boc group offers good protection against racemization. |
Protecting Group Stability and Cleavage
The orthogonality of the protecting groups is a key consideration, allowing for selective deprotection at different stages of the synthesis.
| Derivative | α-Amino Deprotection | δ-Side-Chain Deprotection | Final Cleavage |
| This compound | Catalytic hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH) | Base (e.g., 20% piperidine in DMF) | Strong acid (e.g., HF or TFMSA) |
| Fmoc-Orn(Boc)-OH | Base (e.g., 20% piperidine in DMF)[1] | Acid (e.g., TFA)[1] | Strong acid (e.g., TFA cocktail)[4] |
| Boc-Orn(Z)-OH | Acid (e.g., TFA) | Catalytic hydrogenation or strong acid | Strong acid (e.g., HF) |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual SPPS approach.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
2. First Amino Acid Coupling (if not pre-loaded):
-
Activate the C-terminal amino acid (e.g., using HBTU/DIPEA in DMF) and couple it to the swollen resin.
-
Monitor the coupling reaction using a Kaiser test.
3. Chain Elongation (Incorporation of this compound):
-
Deprotection of the N-terminal protecting group of the resin-bound amino acid.
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling with a Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
4. Selective Side-Chain Deprotection (if required for on-resin modification):
-
Treat the peptide-resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the ornithine side chain.
-
Wash the resin thoroughly with DMF and DCM.
5. On-Resin Modification (e.g., Cyclization):
-
Perform the desired on-resin reaction, such as lactam bridge formation.
6. N-terminal Z-group Deprotection:
-
After completion of the peptide sequence, the N-terminal Z-group can be removed by catalytic hydrogenation if the peptide is cleaved from the resin, or by strong acid during final cleavage.
7. Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[4]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Synthetic Strategy
Workflow for On-Resin Cyclization using this compound
Caption: Workflow for on-resin cyclization using this compound.
Case Study: Synthesis of a Bioactive Peptide Analog
The synthesis of analogs of bioactive peptides such as Octreotide, a somatostatin analog used in the treatment of acromegaly and certain tumors, can benefit from the strategic use of this compound. While various synthetic routes exist, a strategy employing this compound would allow for the selective modification of the ornithine side chain, potentially for the attachment of imaging agents or for creating novel cyclic structures.
Logical Relationship in Protecting Group Strategy
Caption: Logic of using this compound for bioactive peptide synthesis.
Conclusion
References
A Comparative Guide to Mass Spectrometry Analysis of Z-Orn(Fmoc)-OH Peptides
For researchers and professionals in drug development, the selection of appropriate building blocks in solid-phase peptide synthesis (SPPS) is critical. The choice of protecting groups not only influences the synthesis strategy but also significantly impacts the characterization of the final peptide by mass spectrometry. This guide provides an objective comparison of peptides containing Nδ-Z-Nα-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH) with those containing other commonly used protected ornithine derivatives, supported by established mass spectrometry principles.
The primary alternatives for comparison in a standard Fmoc/tBu synthesis strategy are Nδ-Boc-Nα-Fmoc-L-ornithine (Fmoc-Orn(Boc)-OH) and, for specialized applications requiring orthogonal deprotection, Nδ-Mmt-Nα-Fmoc-L-ornithine (Fmoc-Orn(Mmt)-OH). The benzyloxycarbonyl (Z) group is also a well-established protecting group in peptide chemistry.[1]
Comparative Analysis of Protecting Groups in Mass Spectrometry
The characteristics of the side-chain protecting group on ornithine can affect ionization efficiency and fragmentation patterns during tandem mass spectrometry (MS/MS), which is crucial for peptide sequencing and identification. Electrospray ionization (ESI) is a common technique for peptide analysis, typically producing multiply charged ions without significant fragmentation of the molecule itself.[2][3][4]
Table 1: Key Characteristics of Ornithine Protecting Groups for MS Analysis
| Derivative | Side-Chain Group | Molecular Weight ( g/mol ) | Key MS Characteristic | Application Note |
| This compound | Benzyloxycarbonyl (Z) | 488.5 | Stable; fragmentation yields a characteristic benzyl ion (m/z 91). | Provides clear fragmentation spectra. |
| Fmoc-Orn(Boc)-OH | tert-Butoxycarbonyl (Boc) | 454.5[5] | Prone to neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) under energetic conditions.[2] | High lability can sometimes complicate spectral interpretation. |
| Fmoc-Orn(Mmt)-OH | Monomethoxytrityl (Mmt) | 594.7 | Very labile; can lead to in-source fragmentation, showing a dominant neutral loss of the Mmt group (272 Da). | Primarily used for on-resin cyclization due to its hyper-acid sensitivity.[6][7] |
Table 2: Expected Fragmentation Behavior of a Model Peptide (Ac-Gly-Orn(PG)-Ala-NH₂) in ESI-MS/MS
| Protecting Group (PG) | Precursor Ion [M+H]⁺ (m/z) | Predominant Fragment Series | Characteristic Neutral Loss / Reporter Ion | Interpretation Notes |
| Z | 563.3 | b, y | Loss of benzyl alcohol (108 Da), Toluene (92 Da), or presence of benzyl ion (m/z 91). | The Z group is relatively stable, allowing for clear observation of backbone b- and y-ions. |
| Boc | 529.3 | b, y | Neutral loss of isobutylene (56 Da) from precursor and fragment ions. | The lability of the Boc group can lead to a dominant neutral loss peak, potentially suppressing other informative fragment ions. |
| Mmt | 669.3 | b, y | Strong neutral loss of the Mmt group (272 Da). | In-source fragmentation is common, which can reduce the abundance of the intended precursor ion for MS/MS analysis. |
Experimental Protocols
A robust analysis relies on standardized procedures for peptide synthesis and mass spectrometry. The following are generalized protocols typical for this type of analysis.
1. Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized using standard automated Fmoc/tBu chemistry.[8][9]
-
Resin: Rink Amide resin (for C-terminal amide).
-
Activation/Coupling: A coupling agent like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) is used.[8]
-
Fmoc Deprotection: A solution of 20% piperidine in dimethylformamide (DMF) is used to remove the N-terminal Fmoc group between coupling cycles.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and acid-labile side-chain protecting groups (like Boc) are removed using a cleavage cocktail, typically containing over 90% trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[7]
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary technique for analyzing the purity and identity of synthesized peptides.[10]
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the peptide from impurities.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.[10]
-
MS1 Scan: A full scan is performed to identify the mass-to-charge ratio (m/z) of the intact peptide, often observed in multiple charge states (e.g., [M+H]⁺, [M+2H]²⁺).
-
MS/MS Fragmentation: The precursor ion of interest is isolated and fragmented (e.g., using collision-induced dissociation, CID) to generate a fragmentation spectrum for sequence confirmation.
-
Visualizing Workflows and Fragmentation
General Peptide Analysis Workflow This diagram illustrates the typical process from peptide synthesis to data analysis.
Caption: Standard workflow for peptide synthesis and mass spectrometry analysis.
Fragmentation of an Ornithine Side Chain This diagram shows the logical fragmentation pathways for different protecting groups on an ornithine side chain within a peptide during MS/MS.
Caption: Characteristic MS/MS signatures of common ornithine protecting groups.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Purification of Peptides Synthesized with Z-Orn(Fmoc)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like ornithine is a critical decision that profoundly impacts the synthesis strategy and the final purity of the peptide. The use of an orthogonally protected ornithine derivative is essential for on-resin cyclization or site-specific modification. While Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) is the most commonly employed building block for this purpose, Nα-Fmoc-Nδ-benzyloxycarbonyl-L-ornithine (Z-Orn(Fmoc)-OH) presents a theoretical alternative. This guide provides an objective comparison of the HPLC purification of peptides synthesized using this compound versus the more conventional Fmoc-Orn(Boc)-OH, supported by established chemical principles and generalized experimental protocols.
Core Chemical Differences and Their Implications for Purification
The primary distinction between this compound and Fmoc-Orn(Boc)-OH lies in the chemical nature of the side-chain protecting group: the benzyloxycarbonyl (Z or Cbz) group versus the tert-butoxycarbonyl (Boc) group. This difference dictates the deprotection chemistry, which in turn affects the crude peptide's impurity profile and the subsequent HPLC purification strategy.
The Boc group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA).[1][2] This allows for a straightforward, one-step deprotection of all acid-labile side-chain protecting groups (e.g., tBu, Trt) and cleavage from the resin.[3]
The Z group , on the other hand, is stable to strong acids like TFA but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd), catalytic transfer hydrogenation, or very strong acids like hydrofluoric acid (HF) or hydrobromic acid in acetic acid (HBr/AcOH).[4][5][6] In the context of an Fmoc-based synthesis where other side chains are protected with acid-labile groups, the Z group offers an additional level of orthogonality. However, its removal requires a separate, non-acidolytic step, which can introduce complexities and potential side reactions.
Comparative Data Summary
Due to a scarcity of published data on the use of this compound in standard Fmoc-SPPS, the following table presents a comparison based on established chemical principles and typical outcomes for the respective protecting groups.
| Parameter | Peptide Synthesized with this compound | Peptide Synthesized with Fmoc-Orn(Boc)-OH |
| Crude Purity (Expected) | Potentially lower due to an additional deprotection step that may not be fully efficient and can introduce side products. | Generally high, as the Boc group is cleanly removed during the standard TFA cleavage. |
| Major Impurities | - Incomplete Z-group removal leading to Z-protected peptide.- Byproducts from the hydrogenation reaction.- Side reactions if harsh acidic conditions are used for Z-group removal. | - Deletion sequences.- Incomplete deprotection of other side-chain protecting groups.- Products of side reactions from scavengers used in TFA cleavage. |
| HPLC Purification Complexity | Higher, due to the potential for impurities with similar hydrophobicity to the desired peptide, especially the Z-protected peptide. | Standard, with well-established gradients for separating common SPPS impurities. |
| Overall Yield | Potentially lower due to losses during the additional deprotection and purification steps. | Typically higher due to a more streamlined and efficient cleavage and deprotection process. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the peptide backbone is carried out using standard Fmoc/tBu chemistry on a solid support (e.g., Rink Amide resin for a C-terminal amide). The coupling of amino acids is achieved using a suitable activating agent like HBTU or HATU.
Cleavage and Deprotection
For Peptides Synthesized with Fmoc-Orn(Boc)-OH:
-
Resin Washing: The peptide-resin is thoroughly washed with dichloromethane (DCM) and dried.
-
Cleavage Cocktail: A cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is added to the resin.[7]
-
Cleavage Reaction: The mixture is gently agitated for 2-3 hours at room temperature.[7]
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is precipitated in cold diethyl ether.
-
Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
For Peptides Synthesized with this compound:
This is a two-step process to maintain the integrity of other acid-labile side-chain protecting groups.
Step 1: Cleavage from the Resin with Side-Chain Protection Intact
-
Resin Selection: A hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) is used for the synthesis.
-
Mild Acid Cleavage: The peptide is cleaved from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep the Z and other side-chain protecting groups intact.[8]
-
Isolation: The cleaved peptide is isolated by solvent evaporation.
Step 2: Z-Group Deprotection
-
Catalytic Transfer Hydrogenation: The protected peptide is dissolved in a suitable solvent (e.g., formic acid or a mixture containing a hydrogen donor like 1,4-cyclohexadiene).[4][9]
-
Catalyst Addition: A palladium catalyst (e.g., 10% Pd/C) is added to the solution.[4]
-
Deprotection Reaction: The reaction is stirred at room temperature until the Z-group is completely removed, as monitored by HPLC or mass spectrometry.
-
Catalyst Removal: The catalyst is removed by filtration.
-
Final Deprotection: The remaining acid-labile protecting groups are removed using a standard TFA cleavage cocktail as described above.
HPLC Purification Protocol
A general protocol for the purification of ornithine-containing peptides by reversed-phase HPLC (RP-HPLC) is provided below.
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5% to 65% B over 30 minutes).
-
Detection: UV absorbance at 220 nm.[2]
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of mobile phase A.
-
Injection: The sample is injected onto the equilibrated column.
-
Fraction Collection: Fractions are collected across the elution profile.
-
Analysis: The purity of the fractions is assessed by analytical HPLC and mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide.
Visualizing the Workflows
Caption: Comparative workflows for peptide synthesis and purification.
Caption: Logic for choosing an ornithine protecting group.
Conclusion
The choice between this compound and Fmoc-Orn(Boc)-OH for the synthesis of ornithine-containing peptides has significant downstream consequences for purification. Fmoc-Orn(Boc)-OH is integrated into a streamlined workflow where side-chain deprotection and resin cleavage are accomplished in a single step, generally leading to higher crude purity and a more straightforward HPLC purification.
In contrast, the use of this compound introduces an additional layer of orthogonality that necessitates a multi-step deprotection strategy. While this offers theoretical advantages for complex synthetic routes requiring differential deprotection, it complicates the overall process. The additional steps of mild cleavage and catalytic hydrogenation increase the risk of side reactions and incomplete deprotection, potentially leading to a more complex crude product mixture and a more challenging HPLC purification. Therefore, for most applications requiring an orthogonally protected ornithine in Fmoc-SPPS, Fmoc-Orn(Boc)-OH remains the more practical and efficient choice. The use of this compound should be reserved for specific synthetic challenges where its unique orthogonality outweighs the added complexity of its removal.
References
- 1. Fmoc-Orn(Boc)-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. scribd.com [scribd.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Determining the Chiral Purity of Z-Orn(Fmoc)-OH and a Comparison of Alternatives
For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of amino acid building blocks is paramount for the synthesis of pure, active, and safe peptide therapeutics. This guide provides a comprehensive overview of methods to determine the chiral purity of Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH) and an objective comparison with its alternatives in solid-phase peptide synthesis (SPPS).
The use of orthogonally protected amino acids is fundamental in modern peptide chemistry. This compound, with its acid-labile benzyloxycarbonyl (Z) group on the alpha-amine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain amine, presents a unique protecting group strategy. However, its application and performance, particularly concerning the maintenance of chiral purity, must be carefully evaluated against more conventional derivatives.
Performance Comparison: this compound vs. Alternatives
The choice of protecting group strategy for ornithine's side chain significantly impacts the flexibility of the peptide synthesis, potential side reactions, and the final purity of the product. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | Fmoc-Orn(Boc)-OH | Fmoc-Orn(Aloc)-OH | Fmoc-Orn(Mtt)-OH |
| α-Amine Protection | Z (Benzyloxycarbonyl) | Fmoc | Fmoc | Fmoc |
| δ-Amine Protection | Fmoc | Boc (tert-Butoxycarbonyl) | Aloc (Allyloxycarbonyl) | Mtt (4-Methyltrityl) |
| Orthogonality | Z group is removed by hydrogenolysis, which is orthogonal to the base-labile Fmoc group. | Fmoc group is removed by piperidine, while the Boc group is removed by strong acids (e.g., TFA). This is the standard orthogonal pair in Fmoc-SPPS. | Aloc group is removed by Pd(0) catalysis, offering orthogonality to both Fmoc and Boc deprotection conditions. | Mtt group is highly acid-labile and can be removed with dilute TFA, providing orthogonality with the standard Fmoc/tBu strategy. |
| Risk of Racemization | Urethane-based protecting groups like Z and Fmoc are known to effectively suppress racemization during peptide coupling.[1] | Similar to this compound, the urethane nature of the Fmoc and Boc protecting groups minimizes the risk of racemization. | The Aloc group, also a urethane-type protection, provides good protection against racemization. | The Mtt group does not directly participate in the coupling reaction of the α-amino group, and the α-Fmoc group effectively prevents racemization. |
| Key Applications | Primarily used in solution-phase synthesis or for specific applications in SPPS where hydrogenolysis is a viable deprotection step. Less common in standard automated Fmoc-SPPS.[2] | The most common derivative for incorporating ornithine in Fmoc-SPPS for linear peptides and applications where side-chain modification is performed after global deprotection. | Useful for on-resin side-chain modification where orthogonality to both acid and base is required. | Ideal for on-resin cyclization and other modifications of the ornithine side chain due to the mild conditions required for its removal. |
| Potential Side Reactions | Catalytic hydrogenation for Z-group removal may not be compatible with other protecting groups or certain amino acids like methionine and cysteine. | Repetitive acid treatment for Boc deprotection in Boc-SPPS can lead to side reactions, though in Fmoc-SPPS, the Boc group on the side chain is stable until final cleavage.[3] | Requires the use of a palladium catalyst, which must be thoroughly removed from the final peptide. | The bulky Mtt group can sometimes lead to lower coupling efficiencies. |
Experimental Protocols
Chiral Purity Determination of this compound by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of amino acid derivatives. Polysaccharide-based CSPs are particularly effective for the separation of Fmoc-protected amino acids.[4]
Objective: To separate and quantify the L- and D-enantiomers of this compound to determine the enantiomeric excess (e.e.) of a sample.
Materials:
-
This compound sample
-
Racemic this compound standard (for method development and peak identification)
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Chiral HPLC column (e.g., Lux Cellulose-2 or similar polysaccharide-based column)
Instrumentation:
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with an acidic modifier. A common starting point is a mixture of acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v).[4] The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve the this compound sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Lux Cellulose-2 (or equivalent)
-
Mobile Phase: Acetonitrile / 0.1% TFA in Water (isocratic, ratio to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to confirm baseline separation.
-
Inject the this compound sample.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Expected Outcome: The chromatogram should show two well-resolved peaks for the D- and L-enantiomers. For a high-purity L-amino acid derivative, a large peak corresponding to the L-enantiomer and a very small peak for the D-enantiomer are expected. Commercially available Fmoc-amino acids typically have an enantiomeric purity of >99.8% e.e.[4]
Visualizing Experimental Workflows
Caption: Workflow for determining the chiral purity of this compound by HPLC.
Caption: Orthogonal deprotection schemes for different ornithine derivatives in SPPS.
References
Validating Peptide Sequences with Incorporated Z-Orn(Fmoc)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-standard amino acids is a key strategy for developing novel therapeutics with enhanced properties. One such amino acid is Z-Orn(Fmoc)-OH (Nα-Fmoc-Nδ-benzyloxycarbonyl-L-ornithine), which offers an alternative side-chain protection strategy to the more common Boc-Orn(Fmoc)-OH. This guide provides an objective comparison of peptide sequence validation with incorporated this compound against other alternatives, supported by experimental data and detailed protocols.
The validation of a synthetic peptide is crucial to ensure its identity, purity, and quality. This process typically involves a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation. The choice of protecting group on the ornithine side chain can influence the outcomes of these analyses.
Comparison of Ornithine Protecting Groups in Fmoc-SPPS
The selection of a side-chain protecting group for ornithine in Fmoc-based SPPS is critical for the synthesis strategy, particularly if on-resin side-chain modifications are intended. The most common choice is the acid-labile tert-butyloxycarbonyl (Boc) group. The benzyloxycarbonyl (Z) group presents an alternative with different deprotection characteristics.
| Protecting Group | Structure | Deprotection Conditions | Orthogonality in Fmoc-SPPS | Key Advantages | Potential Disadvantages |
| Z (Benzyloxycarbonyl) | C₇H₇O₂- | Strong acids (e.g., HF, HBr/AcOH), Catalytic Hydrogenation | Yes | Stable to mild acid and base used in Fmoc deprotection and cleavage from some resins. | Requires harsh deprotection conditions that may not be suitable for sensitive peptides. |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃CO- | Strong acids (e.g., TFA) | Yes | Stable to the basic conditions of Fmoc removal; easily cleaved with standard TFA cocktails. | Not suitable for on-resin side-chain modification requiring acidic conditions for deprotection. |
| Alloc (Allyloxycarbonyl) | CH₂=CHCH₂O₂- | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Yes | Orthogonal to both acid- and base-labile groups, allowing for selective deprotection on-resin. | Requires specific palladium catalyst and scavenger; potential for catalyst contamination. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | C₁₀H₁₃O₂- | 2% Hydrazine in DMF | Yes | Orthogonal to both acid- and base-labile groups; useful for on-resin cyclization and modification. | Hydrazine can also cleave the Fmoc group if not used carefully. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Tyr-Val-Ala-Orn-Gly-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Orn(Z)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Acetic anhydride for capping
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and agitate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Capping (Optional): After coupling, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Orn(Z)-OH at the desired position.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.
-
Acetylation (Optional): Acetylate the N-terminus with acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
For cleavage and removal of the Z-group via hydrogenation, the peptide must first be cleaved from the resin under conditions that leave the Z-group intact (e.g., using a highly acid-labile linker).
-
Alternatively, for simultaneous cleavage and deprotection, a strong acid cocktail is required. A standard TFA cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) may not be sufficient to fully cleave the Z-group. For complete removal, harsher conditions like HF or HBr in acetic acid are traditionally used.[1] However, for many modern applications, catalytic hydrogenation is preferred.
-
Catalytic Hydrogenation (Post-cleavage): Dissolve the protected peptide in a suitable solvent (e.g., methanol, DMF). Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere until deprotection is complete. Monitor by HPLC and MS.
-
Protocol 2: HPLC Analysis for Peptide Purity
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Method:
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 3: Mass Spectrometry for Peptide Identity Confirmation
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF)
Procedure:
-
Sample Preparation:
-
ESI-MS: Dilute the peptide solution from the HPLC analysis with an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
MALDI-TOF: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.
-
-
Mass Analysis:
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed monoisotopic mass of the peptide with the calculated theoretical mass.
-
-
Tandem MS (MS/MS) for Sequencing:
-
Isolate the parent ion of the peptide in the mass spectrometer.
-
Induce fragmentation using collision-induced dissociation (CID) or other fragmentation methods.
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The presence of the ornithine residue will be confirmed by the mass difference between adjacent fragment ions. The mass of the ornithine residue is 114.15 Da.
-
Mandatory Visualizations
Caption: Workflow for the validation of a peptide containing this compound.
Conclusion
The validation of a peptide sequence containing the non-standard amino acid this compound follows a well-established workflow of synthesis, purification, and analysis. The primary distinction of using the Z protecting group lies in its stability and deprotection requirements compared to the more common Boc group. While the Z group offers robustness to the milder acidic and basic conditions of standard Fmoc-SPPS, its removal necessitates harsher conditions, such as strong acids or catalytic hydrogenation.
For routine synthesis of linear peptides where on-resin side-chain modification is not required, Boc-Orn(Fmoc)-OH remains a convenient and widely used option due to the ease of deprotection with standard TFA cocktails. However, for more complex synthetic strategies where the stability of the side-chain protecting group is paramount, this compound provides a viable alternative. The choice between these and other orthogonally protected ornithine derivatives should be guided by the specific requirements of the target peptide and the overall synthetic scheme. Robust analytical validation using HPLC and mass spectrometry is essential to ensure the final product's quality, regardless of the protecting group strategy employed.
References
A Researcher's Guide to Coupling Reagents for Z-Orn(Fmoc)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly influences reaction efficiency, yield, and the purity of the final peptide product, particularly when incorporating amino acids with bulky side-chain protecting groups such as Z-Orn(Fmoc)-OH. This guide presents a comparative study of commonly employed coupling reagents for the acylation of this compound, providing supporting data, detailed experimental protocols, and mechanistic visualizations to inform reagent selection.
The efficiency of peptide bond formation is paramount for the successful synthesis of peptides. The this compound residue, with its benzyloxycarbonyl (Z) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, presents a moderate level of steric hindrance. This necessitates a careful choice of coupling reagent to ensure complete and efficient reaction. This comparison focuses on three widely used classes of coupling reagents: uronium/aminium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (DIC) in conjunction with an additive (HOBt).
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For sterically hindered amino acids, highly reactive reagents are often necessary.[1] The following table summarizes the expected performance of various coupling reagents for the synthesis of a peptide containing this compound, based on their known reactivity and potential for side reactions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 min | > 99% | > 95% | Advantages: Highly reactive, excellent for sterically hindered couplings, low risk of racemization.[1][2] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[2] |
| HBTU | Uronium/Aminium Salt | 30 - 60 min | > 98% | > 95% | Advantages: Fast and efficient, widely used.[2] Disadvantages: Less reactive than HATU, potential for guanidinylation. |
| PyBOP | Phosphonium Salt | 30 - 60 min | > 98% | > 95% | Advantages: Efficient, avoids carcinogenic byproducts of some other phosphonium reagents, low propensity for racemization.[1][2] Disadvantages: Byproducts can be difficult to remove. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | 95 - 98% | ~95% | Advantages: Cost-effective. Disadvantages: Slower reaction rates, potential for side reactions.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible peptide synthesis. Below are standard protocols for the coupling of this compound using the compared reagents in manual Fmoc-based SPPS.
General Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
Protocol 1: Coupling with HATU
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 20-45 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines).
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF.
Protocol 2: Coupling with HBTU
-
Activation Mixture: In a separate vessel, dissolve this compound (2.0 equivalents) in DMF.
-
Coupling: Add the amino acid solution to the resin, followed by 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. To suppress racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.[3]
-
Reaction: Mix for 10-60 minutes until the Kaiser test is negative.[3]
-
Washing: Filter and wash the resin with DMF.
Protocol 3: Coupling with PyBOP
-
Activation Mixture: In a separate vessel, dissolve this compound (1.1 equivalents) in DMF.
-
Coupling: Add the amino acid solution to the resin, followed by 1.1 equivalents of a 1.0 M PyBOP solution and 2.2 equivalents of DIPEA. 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added to suppress racemization.[3]
-
Reaction: Mix for 10-60 minutes until the Kaiser test is negative.[3]
-
Washing: Filter and wash the resin with DMF.
Protocol 4: Coupling with DIC/HOBt
-
Solution Preparation: In a separate vessel, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in DMF.
-
Coupling: Add the amino acid and HOBt solution to the resin suspension. Then, add DIC (5.5 equivalents).
-
Reaction: Shake the mixture at room temperature. Monitor the reaction using the ninhydrin test.
-
Washing: When the ninhydrin test is negative, filter and wash the resin three times with DMF, three times with dichloromethane (DCM), and then three times with either methanol or DCM. If the test is not negative within four hours, repeat the coupling procedure.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making logic for reagent selection, the following diagrams are provided.
References
A Comparative Guide to Z-Orn(Fmoc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the selection of appropriately protected amino acid building blocks is paramount. This guide provides a detailed comparison of Z-Orn(Fmoc)-OH, an orthogonally protected derivative of ornithine, with its common alternatives in solid-phase peptide synthesis (SPPS). We will delve into its applications, supported by experimental principles, and provide a framework for its use in the laboratory.
Orthogonal Protection Strategies in Peptide Synthesis
The synthesis of peptides with specific side-chain modifications, such as cyclization or labeling, necessitates the use of amino acids with orthogonally protected side chains. This strategy allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminal α-amino group is still protected. This compound is designed for such applications, featuring a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the δ-amino side chain and a hydrogenolysis-labile Z (benzyloxycarbonyl) group on the α-amino group. This protection scheme is orthogonal to the commonly used acid-labile protecting groups for other amino acid side chains.
Comparison of this compound with Alternative Ornithine Derivatives
The utility of this compound can be best understood by comparing it with other commercially available, orthogonally protected ornithine derivatives. The choice of protecting group strategy is dictated by the desired final peptide structure and the overall synthetic plan.
| Derivative | α-Amino Protecting Group | δ-Amino Protecting Group | Key Features & Applications |
| This compound | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Suitable for Boc-based SPPS where the Z group is stable. The side-chain Fmoc group can be selectively removed with piperidine for on-resin modification or cyclization. |
| Fmoc-Orn(Boc)-OH | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | The most common choice for Fmoc-based SPPS. The side-chain Boc group is stable to piperidine but can be selectively removed with mild acid for on-resin modifications.[1][2][3] |
| Boc-Orn(Fmoc)-OH | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Used in Boc-based SPPS. Allows for selective deprotection of the side-chain Fmoc group with piperidine for on-resin modifications. |
| Fmoc-Orn(Dde)-OH | Fmoc (9-fluorenylmethyloxycarbonyl) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | The Dde group is labile to hydrazine, providing an alternative orthogonal deprotection strategy in Fmoc-based SPPS. |
| Fmoc-Orn(ivDde)-OH | Fmoc (9-fluorenylmethyloxycarbonyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Similar to Dde but with slightly different cleavage kinetics, offering more flexibility in complex syntheses. |
| Fmoc-Orn(Mtt)-OH | Fmoc (9-fluorenylmethyloxycarbonyl) | Mtt (4-Methyltrityl) | The Mtt group is highly acid-labile and can be removed with very dilute TFA, allowing for selective deprotection without cleaving other acid-labile groups.[4] |
Experimental Protocols
While specific and detailed protocols for this compound are not extensively published in direct comparative studies, the following protocols for related compounds can be adapted based on the known chemistry of the Z and Fmoc protecting groups.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using an Orthogonally Protected Ornithine
This protocol outlines the general steps for incorporating an orthogonally protected ornithine into a peptide chain and performing a subsequent on-resin side-chain modification.
1. Resin Swelling and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid using a suitable coupling agent like HBTU/HOBt or HATU/HOAt and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a coupling agent and base in DMF. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
3. Incorporation of this compound (Adapted Protocol):
-
In a Boc-SPPS workflow, this compound would be coupled like any other Z-protected amino acid.
-
The side-chain Fmoc group is stable to the TFA deprotection steps used for the N-terminal Boc group.
4. Selective Side-Chain Deprotection of Ornithine:
-
For Fmoc-Orn(Boc)-OH: After incorporation into the peptide chain, the side-chain Boc group can be removed by treating the resin with a solution of 30-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 hours at room temperature.[2]
-
For this compound (Theoretical): The side-chain Fmoc group would be removed by treating the resin with 20% piperidine in DMF for 5-20 minutes.
5. On-Resin Cyclization (Example):
-
Following selective deprotection of the ornithine side chain, the free amino group can be reacted with an activated C-terminal carboxyl group (for head-to-tail cyclization) or the side chain of an acidic amino acid (for side-chain to side-chain cyclization).
-
Use a coupling agent such as HBTU, HATU, or PyBOP with a base like DIPEA in DMF and allow the reaction to proceed for 12-24 hours.[1]
6. Cleavage and Final Deprotection:
-
Wash the resin thoroughly with DCM and methanol and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.[1]
-
For Z-group removal: If a Z group is present, it is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C) after the peptide has been cleaved from the resin and purified.
7. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the principles of orthogonal deprotection and a general workflow for the synthesis of a cyclic peptide using an orthogonally protected ornithine derivative.
References
A Researcher's Guide to Ornithine Derivatives in Peptide Synthesis: A Cost-Benefit Analysis of Z-Orn(Fmoc)-OH
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts yield, purity, and overall cost-effectiveness. For the incorporation of the non-proteinogenic amino acid L-ornithine, a versatile building block for introducing basicity, conformational constraints, and sites for further chemical modification, researchers are presented with several choices of protecting group strategies. This guide provides a comprehensive cost-benefit analysis of Z-Orn(Fmoc)-OH, comparing its performance and economic implications against two common alternatives: Fmoc-Orn(Boc)-OH and Boc-Orn(Z)-OH. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their peptide synthesis endeavors.
Executive Summary
The choice between this compound, Fmoc-Orn(Boc)-OH, and Boc-Orn(Z)-OH hinges on a trade-off between the cost of the raw material, the specific requirements of the peptide sequence, and the overall synthetic strategy (Fmoc/tBu vs. Boc/Bzl). This compound offers a unique orthogonal protection scheme, but its application must be weighed against potential side reactions and cost. Fmoc-Orn(Boc)-OH is a widely used alternative in Fmoc-based solid-phase peptide synthesis (SPPS), while Boc-Orn(Z)-OH is a staple in Boc-based strategies. This guide will delve into a quantitative comparison of these derivatives to provide a clear perspective on their respective advantages and disadvantages.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for a comparative analysis of this compound and its alternatives. Prices are estimations based on publicly available data from various suppliers and may vary.
| Derivative | Typical Purity (%) | Estimated Cost (USD/gram) | Key Application |
| This compound | >98% | $35 - $65 | Fmoc-SPPS requiring orthogonal side-chain deprotection |
| Fmoc-Orn(Boc)-OH | >98% | $18 - $40 | Standard Fmoc-SPPS |
| Boc-Orn(Z)-OH | >98% | $6.50 - $20 | Standard Boc-SPPS |
Table 1: Cost and Purity Comparison of Ornithine Derivatives
| Performance Metric | This compound | Fmoc-Orn(Boc)-OH | Boc-Orn(Z)-OH |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | Consistently high in standard Fmoc-SPPS protocols. | High in standard Boc-SPPS protocols. |
| Side Reaction Profile | Potential for lactam formation. The Z-group is removed by hydrogenolysis, which might not be compatible with all peptide sequences. | Prone to lactam formation, a common side reaction for ornithine derivatives.[1][2] | Side reactions are generally minimized under the acidic conditions of Boc-SPPS. |
| Orthogonality | Offers a unique orthogonal protection scheme where the Z group can be removed under conditions that leave Fmoc and tBu groups intact. | The Boc group on the side chain is orthogonal to the Fmoc group on the alpha-amino group. | The Z group on the side chain is orthogonal to the Boc group on the alpha-amino group. |
Table 2: Performance Comparison of Ornithine Derivatives in Peptide Synthesis
Experimental Protocols
A standardized protocol for solid-phase peptide synthesis is crucial for obtaining reproducible results. The following are generalized protocols for the incorporation of ornithine derivatives using Fmoc-SPPS.
General Fmoc-SPPS Protocol
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF. This is typically performed in two steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-dibenzofulvene adduct.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 0.95 equivalents of the amino acid), and an activator base (e.g., DIPEA, 2 equivalents of the amino acid) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Specific Considerations for Ornithine Derivatives:
-
This compound: The Z (benzyloxycarbonyl) group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or with strong acids like HBr in acetic acid. This deprotection step is orthogonal to the piperidine-labile Fmoc group and the TFA-labile tBu groups, offering flexibility in complex synthesis strategies. However, the conditions for Z-group removal may not be compatible with peptides containing other sensitive functional groups (e.g., Cys, Met).
-
Fmoc-Orn(Boc)-OH: The Boc (tert-butyloxycarbonyl) protecting group on the side chain is stable to the basic conditions of Fmoc deprotection but is readily removed with TFA during the final cleavage step. This is the most common strategy for incorporating ornithine in Fmoc-SPPS.
-
Boc-Orn(Z)-OH: This derivative is used in Boc-SPPS, where the Boc group is removed with a mild acid (e.g., TFA in DCM) at each cycle, and the Z group is removed during the final cleavage with a strong acid (e.g., HF or TFMSA).
Mandatory Visualization
Caption: Decision-making flowchart for selecting an ornithine derivative.
Conclusion and Recommendations
The selection of an appropriate ornithine derivative is a strategic decision that should be guided by the specific goals of the peptide synthesis project.
-
This compound is the derivative of choice when a unique orthogonal deprotection strategy for the ornithine side chain is required within an Fmoc-SPPS framework. Its higher cost and the specific conditions required for Z-group removal necessitate careful consideration of the overall synthetic plan and the compatibility with other amino acid residues in the sequence.
-
Fmoc-Orn(Boc)-OH represents the standard and often most cost-effective option for incorporating ornithine in routine Fmoc-SPPS. Its performance is well-documented, and it is compatible with standard protocols. Researchers should, however, be mindful of the potential for lactam formation, a side reaction common to ornithine derivatives.[1][2]
-
Boc-Orn(Z)-OH is the go-to choice for researchers employing a Boc-SPPS strategy. It is the most economical of the three options and is well-suited for this synthesis methodology.
Ultimately, the optimal choice will depend on a careful evaluation of the synthetic requirements, the complexity of the target peptide, and budgetary constraints. For complex peptides requiring selective side-chain modifications, the higher upfront cost of this compound may be justified by the enhanced synthetic flexibility it provides. For more straightforward syntheses, Fmoc-Orn(Boc)-OH and Boc-Orn(Z)-OH offer reliable and cost-effective solutions within their respective synthetic strategies.
References
Safety Operating Guide
Proper Disposal of Z-Orn(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Z-Orn(Fmoc)-OH, a protected amino acid commonly used in peptide synthesis.
This compound, like many specialized chemical reagents, requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental compliance. While a comprehensive Safety Data Sheet (SDS) should always be consulted for the most detailed information, this guide consolidates essential logistical and safety procedures for its disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its potential hazards. While specific toxicity data may be limited, it is best practice to treat all non-volatile, solid organic compounds with a degree of caution.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade, powder-free | To prevent direct skin contact with the chemical. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | To protect eyes from airborne powder and potential splashes. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | To protect skin and clothing from spills and contamination. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is a multi-step process that involves the segregation of different waste streams.
Unused or Expired this compound (Solid Waste)
Solid, unadulterated this compound should be disposed of as solid chemical waste.
-
Step 1: Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible container. The container should be designated for non-hazardous or solid organic chemical waste, in accordance with your institution's guidelines.
-
Step 2: Labeling: The label should clearly state "Solid Chemical Waste" and include the full chemical name: "this compound".
-
Step 3: Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials.
-
Step 4: Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Contaminated Labware
Disposable labware that has come into contact with this compound (e.g., weighing paper, gloves, pipette tips) should also be disposed of as solid chemical waste.
-
Step 1: Collection: Place all contaminated items in a designated container for solid chemical waste. This container should be separate from regular trash to prevent accidental exposure.
-
Step 2: Labeling: Label the container as "Contaminated Solid Waste" and list the chemical contaminant (this compound).
-
Step 3: Disposal: Dispose of the container through your institution's chemical waste management program.
Fmoc Deprotection Waste (Liquid Waste)
A common waste stream generated during the use of this compound in peptide synthesis is the Fmoc deprotection solution. This is typically a solution of a base, such as piperidine, in a solvent like dimethylformamide (DMF). This waste is considered hazardous and must be handled separately.
-
Step 1: Segregation: This basic waste stream should be collected in its own dedicated, sealed, and chemically compatible container. Crucially, do not mix this basic waste with any acidic waste streams to avoid a potentially violent exothermic reaction.
-
Step 2: Labeling: Label the container clearly as "Hazardous Waste: Fmoc Deprotection Solution" and list the components (e.g., Piperidine, DMF).
-
Step 3: Disposal: Arrange for disposal through your institution's EHS department as a hazardous liquid waste.
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and chemical waste management guidelines. For specific experimental protocols involving this compound that would generate the waste streams mentioned, researchers should refer to their validated synthesis procedures. The key consideration for disposal is the careful segregation of solid waste, contaminated labware, and the liquid Fmoc deprotection waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste streams.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Essential Safety and Operational Guide for Handling Z-Orn(Fmoc)-OH
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds such as Z-Orn(Fmoc)-OH. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this reagent in the laboratory.
This compound is a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 certified | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade, powder-free | To prevent skin contact with the chemical. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved disposable respirator | To prevent inhalation of fine dust particles. |
| Body Protection | Laboratory Coat | Polyester-cotton blend or 100% cotton | To protect skin and clothing from spills and contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
-
Preparation : Before handling the compound, ensure that the designated workspace, preferably a chemical fume hood or a well-ventilated bench, is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, weighing paper or boat, spatula, and appropriate containers.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above. Ensure gloves are intact and the respirator provides a proper seal.
-
Weighing the Compound : To minimize the generation of airborne dust, carefully open the container of this compound. Use a clean spatula to slowly transfer the desired amount of the solid powder onto a weighing paper or boat on a calibrated scale.
-
Transfer and Use : Once weighed, transfer the compound to the reaction vessel or desired container. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling : Tightly seal the original container of this compound and store it in a cool, dry, and well-ventilated place, typically at 2-8°C.[1] Clean all used equipment and the weighing area with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent harm to personnel and the environment.
-
Unused this compound : Collect in a clearly labeled, sealed container designated for non-hazardous solid chemical waste. Dispose of through your institution's chemical waste management program.
-
Contaminated Labware : Items such as weighing paper, gloves, and pipette tips that have come into contact with the chemical should be placed in a designated container for solid chemical waste. Do not dispose of these items in regular trash.
-
Solutions : Liquid waste containing this compound should be collected in a labeled, sealed container for non-halogenated organic waste. Follow your institution's guidelines for liquid chemical waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
